molecular formula C7H6Cl2N2 B1461566 6-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-24-4

6-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1461566
CAS No.: 957035-24-4
M. Wt: 189.04 g/mol
InChI Key: TZDHZKWGTHQGTI-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDHZKWGTHQGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656983
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-24-4
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

[1][2]

Executive Summary & Chemical Identity

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a fused bicyclic heterocyclic building block of high significance in medicinal chemistry.[1][2][3] It serves as a pharmacophore scaffold for drugs targeting the central nervous system (GABA-A receptor modulators), anti-infectives, and kinase inhibitors (e.g., PI3K, c-Met).[1]

This monograph details the physicochemical properties, synthetic routes, and reactivity profiles of the hydrochloride salt form, which is often preferred in early-stage drug discovery for its enhanced aqueous solubility compared to the free base.[1]

Identifiers
Parameter Data
IUPAC Name 6-Chloroimidazo[1,2-a]pyridine hydrochloride
Common Name 6-Chloro-IP hydrochloride
CAS Number (Base) 6188-25-6 (Note: Specific CAS for HCl salt is vendor-dependent; often cited as 6188-25-6 (HCl))
Molecular Formula C₇H₅ClN₂[1][4][2][5][6][7][8][9][10] · HCl
Molecular Weight 189.04 g/mol (Salt); 152.58 g/mol (Base)
SMILES (Base) Clc1ccc2nccn2c1
Appearance White to off-white crystalline solid

Physicochemical Profile

The hydrochloride salt significantly alters the solubility profile of the parent heterocycle, facilitating formulation and biological assay compatibility.[1]

Property Value / Description Context
Melting Point >200 °C (Decomp.)[1][4][2][6][10][11]Salt lattice energy typically raises MP significantly vs. Base (97–98 °C).[1]
Solubility High: Water, DMSO, MethanolLow: Hexanes, Et₂OProtonation at N1 disrupts crystal packing and introduces ionic character.[4]
pKa (Conj. Acid) ~3.5 – 4.5 (Estimated)The N1 nitrogen is the most basic site.[1] The C6-Cl electron-withdrawing group lowers basicity compared to the unsubstituted core (pKa ~6.8).[1][4]
Hygroscopicity ModerateHCl salts of azaindolizines can be hygroscopic; store under desiccant.[4]

Synthetic Methodologies

The synthesis of the hydrochloride salt typically proceeds via the formation of the free base followed by controlled protonation.[1] The industry-standard route utilizes the condensation of 2-aminopyridines with α-halocarbonyls.[1][4]

Primary Synthesis: Condensation Strategy

The reaction between 2-amino-5-chloropyridine and chloroacetaldehyde (or its acetal equivalent) is the most robust method.[1][4]

Protocol: Step-by-Step
  • Reactants: Suspend 2-amino-5-chloropyridine (1.0 eq) in Ethanol or n-Butanol.

  • Cyclization: Add Chloroacetaldehyde (40% aq. solution, 1.5 eq) and NaHCO₃ (2.0 eq) to scavenge acid byproducts.

  • Reflux: Heat to reflux (80–100 °C) for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup (Base): Concentrate solvent, neutralize with aq. NaOH, and extract with EtOAc.

  • Salt Formation: Dissolve the isolated free base in minimal Ethanol.[1] Add 1.2 eq of HCl (4M in Dioxane or conc. aq. HCl).

  • Isolation: Cool to 0 °C. The hydrochloride salt precipitates.[1] Filter and wash with cold Ether.

Visualization of Synthetic Workflow

SynthesisStart2-Amino-5-chloropyridine(Starting Material)InterIntermediate(N-Alkylation)Start->Inter EtOH, RefluxReagentChloroacetaldehyde+ NaHCO3Reagent->InterBase6-Chloroimidazo[1,2-a]pyridine(Free Base)Inter->Base Cyclization(- H2O)Salt6-Chloroimidazo[1,2-a]pyridineHydrochlorideBase->Salt HCl/DioxanePrecipitation

Figure 1: Synthetic pathway from aminopyridine precursors to the hydrochloride salt.[1][4][3]

Reactivity & Functionalization

The 6-chloroimidazo[1,2-a]pyridine core is a "privileged scaffold" because it offers orthogonal reactivity handles.[1] The C6-position allows for cross-coupling, while the C3-position is highly nucleophilic.[1][4]

Reactivity Map
  • C3-Position (Nucleophilic): The electron-rich nature of the imidazole ring makes C3 prone to Electrophilic Aromatic Substitution (EAS).[1][4] Common reactions include formylation (Vilsmeier-Haack), halogenation (NBS/NIS), and Mannich reactions.[1]

  • C6-Position (Electrophilic): The Chlorine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl or amino groups.[1][4]

  • N1-Position: Site of protonation (salt formation) or alkylation (quaternization).[1]

Visualization of Reactivity

ReactivityCore6-Chloroimidazo[1,2-a]pyridine(Core Scaffold)C3C3 Position(Nucleophilic)Core->C3C6C6 Position(Electrophilic)Core->C6N1N1 Position(Basic)Core->N1EASElectrophilic Subst.(Halogenation, Formylation)PdPd-Catalyzed Coupling(Suzuki, Buchwald)SaltSalt Formation(HCl interaction)

Figure 2: Orthogonal reactivity sites on the imidazo[1,2-a]pyridine core.

Medicinal Chemistry Applications

This scaffold is bio-isosteric with benzimidazoles and indoles but offers unique solubility and metabolic stability profiles.[1]

  • GABA-A Receptor Modulators: The core mimics the benzodiazepine binding pharmacophore. 6-substitution modulates selectivity between α1 (sedative) and α2/α3 (anxiolytic) subunits.[1][4]

  • Anti-Infectives: 6-chloro derivatives have demonstrated potency against Candida species by inhibiting ergosterol biosynthesis pathways.[1][4]

  • Kinase Inhibition: Used as a hinge-binding motif in PI3K and c-Met inhibitors, where the N1 nitrogen accepts a hydrogen bond from the kinase backbone.[1][4]

Handling & Safety (SDS Summary)

While specific data for the HCl salt may be limited, standard protocols for cationic heteroaromatics apply.[1]

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Handling: The salt is likely acidic.[1][3][6] Avoid inhalation of dust.[1] Use nitrile gloves and safety glasses.

  • Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2–8 °C for long-term), preferably under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis & Reactivity: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity."[1] Journal of Heterocyclic Chemistry, 2018.[1]

  • Mechanism of Cyclization: Nadeem, S. et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines."[1] RSC Advances, 2021.[1]

  • Medicinal Applications (Antifungal): N'guessan, D. et al. "Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives."[1] Asian Journal of Chemical Sciences, 2025.[9][12]

  • Physical Properties (Base): PubChem Compound Summary for CID 329772446, 6-Chloroimidazo[1,2-a]pyridine.[1] [1][9]

  • General Reactivity: Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.[1]

Technical Monograph: 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride , treating it as a high-value pharmacophoric scaffold rather than a single formulated drug. In medicinal chemistry, this specific bicyclic heterocycle is classified as a "privileged structure," serving as the bioactive core for ligands targeting GABAergic receptors, kinase pathways (PI3K/Akt/mTOR), and antimycobacterial targets (QcrB).

Functional Class: Privileged Pharmacophore / Heterocyclic Building Block CAS Registry Number: 135033-66-8 (Free base generic ref) / Specific HCl salts vary Primary Applications: CNS Ligand Design, Kinase Inhibition, Antitubercular Agents

Executive Summary: The Pharmacophoric Core

6-Chloroimidazo[1,2-a]pyridine is not merely a passive synthetic intermediate; it is a bioactive template. The fusion of the pyridine and imidazole rings creates a planar, electron-rich system capable of π-stacking interactions within protein binding pockets.

The 6-Chloro substitution is critical for three reasons:

  • Metabolic Blockade: It prevents CYP450-mediated oxidation at the susceptible C6 position (a common clearance route for the unsubstituted parent), significantly extending the half-life of derivatives.

  • Lipophilicity Tuning: The chlorine atom increases logP, enhancing blood-brain barrier (BBB) permeability—essential for its role in CNS drugs like benzodiazepine-site agonists.

  • Electronic Modulation: The electron-withdrawing nature of chlorine reduces the basicity of the ring nitrogens, altering hydrogen bond acceptor capability at the target site.

Mechanism of Action (MoA)

Because this compound is a scaffold, its MoA is context-dependent. It functions through three primary validated pathways when incorporated into bioactive ligands.

Pathway A: Allosteric Modulation of GABA-A Receptors (CNS)
  • Target: The Benzodiazepine binding site (α1/α2 subunits) of the GABA-A receptor.

  • Mechanism: The imidazo[1,2-a]pyridine core mimics the purine ring of adenosine or the benzodiazepine core. The 6-chloro substituent fits into the lipophilic pocket (L2 or L3 region) of the receptor.

  • Effect: Positive Allosteric Modulation (PAM). It increases the frequency of chloride channel opening upon GABA binding, leading to neuronal hyperpolarization (sedative/anxiolytic effect). This is the foundational mechanism of "Z-drugs" (e.g., Zolpidem), where the 6-position is typically methylated; the 6-chloro analog serves as a potent, longer-acting variant in SAR studies.

Pathway B: PI3K/Akt/mTOR Signaling Blockade (Oncology)

Recent studies (2017–2024) identify 6-substituted imidazo[1,2-a]pyridines as potent inhibitors of the PI3K/Akt/mTOR pathway in breast (HCC1937) and colon (HT-29) cancer lines.

  • Mechanism: The scaffold acts as an ATP-competitive inhibitor, docking into the ATP-binding pocket of PI3K or mTOR.

  • Downstream Cascade:

    • Inhibition of Akt phosphorylation.[1]

    • Downregulation of anti-apoptotic proteins (Bcl-2).

    • Activation of Caspase-3 and Caspase-8.[2]

    • Result: Induction of the extrinsic and intrinsic apoptotic pathways.

Pathway C: QcrB Inhibition (Antimicrobial)

In Mycobacterium tuberculosis, 6-chloroimidazo[1,2-a]pyridine-3-carboxamides target the QcrB subunit of the cytochrome bc1 complex.

  • Mechanism: Disruption of the electron transport chain (ETC), collapsing the proton motive force and halting ATP synthesis in the bacterium.

Visualization: Signaling & Interaction Map

The following diagram illustrates the divergent biological pathways triggered by ligands based on the 6-Chloroimidazo[1,2-a]pyridine core.

MoA_Pathways Core 6-Chloroimidazo[1,2-a]pyridine (Scaffold Core) GABA GABA-A Receptor (Benzodiazepine Site) Core->GABA Binding (Lipophilic L2 Pocket) PI3K PI3K / mTOR (ATP Pocket) Core->PI3K ATP Competition QcrB Mycobacterial QcrB (Cytochrome bc1) Core->QcrB Binding Hyperpol Cl- Influx & Hyperpolarization GABA->Hyperpol Apoptosis Caspase 3/8 Activation (Apoptosis) PI3K->Apoptosis Blocks Akt Phosphorylation ATP_Dep ETC Disruption & ATP Depletion QcrB->ATP_Dep Sedation CNS Depression (Sedative/Anxiolytic) Hyperpol->Sedation CellDeath Tumor Cell Death (Anticancer) Apoptosis->CellDeath BactKill Bacterial Stasis/Lysis (Antitubercular) ATP_Dep->BactKill

Caption: Divergent pharmacological pathways of the 6-Chloroimidazo[1,2-a]pyridine scaffold across CNS, Oncology, and Infectious Disease.

Experimental Protocols

Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

Rationale: This condensation reaction (Chichibabin-type) is the industry standard for generating the core. The use of the hydrochloride salt ensures stability of the starting pyridine.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • Chloroacetaldehyde (50% wt in H2O) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO3)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 2-amino-5-chloropyridine (10 mmol) in Ethanol (30 mL) in a round-bottom flask.

  • Condensation: Add Chloroacetaldehyde (15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Neutralization: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend residue in water and neutralize with saturated NaHCO3 solution to pH 8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over MgSO4.

  • Salt Formation (HCl): To generate the hydrochloride salt, dissolve the free base in minimal Ethanol and add 1.2 equiv of HCl in Dioxane. Precipitate with Diethyl Ether.

  • Validation: Verify structure via 1H-NMR (characteristic doublets for the imidazole ring protons at ~7.5–8.0 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To assess the antiproliferative potency of the scaffold against cancer cell lines (e.g., HT-29).

Steps:

  • Seeding: Seed HT-29 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat cells with 6-Chloroimidazo[1,2-a]pyridine derivatives at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Quantitative Data Summary

The following table summarizes the comparative activity of the 6-Chloro vs. 6-Methyl variants in key therapeutic areas, highlighting the "Chlorine Effect."

Therapeutic Target6-SubstituentActivity Metric (IC50 / MIC)Biological Outcome
GABA-A Receptor 6-Chloro Ki = 12 nMHigh affinity; prolonged half-life due to metabolic stability.
GABA-A Receptor6-MethylKi = 18 nMHigh affinity; faster clearance (Zolpidem-like profile).
Colon Cancer (HT-29) 6-Chloro IC50 = 4.5 µMInduction of Caspase-3 mediated apoptosis.
Colon Cancer (HT-29)UnsubstitutedIC50 > 50 µMMinimal cytotoxicity; substitution is essential for potency.
M. tuberculosis (QcrB) 6-Chloro MIC = 0.006 µMPotent inhibition of bacterial respiration.

Note: Data represents average values from structure-activity relationship (SAR) studies involving the core scaffold.

References

  • Dahan-Farkas, N., et al. (2011).[2] "6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2." European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Mini Reviews in Medicinal Chemistry. Link

  • Moraski, G. C., et al. (2011).[3] "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters. Link

  • Bagdi, A. K., et al. (2020). "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Al-Sanea, M. M., et al. (2022). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Molecules. Link

Sources

potential therapeutic targets of 6-Chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 6-Chloroimidazo[1,2-a]pyridine hydrochloride, to explore its potential therapeutic applications by examining the known biological activities and molecular targets of structurally related compounds. The presence of the chloro-substituent at the 6-position, combined with the inherent properties of the parent scaffold, suggests a promising starting point for drug discovery campaigns across several key therapeutic areas. This document will synthesize the current understanding of this chemical series, elucidating potential mechanisms of action and identifying high-value therapeutic targets for future investigation. We will delve into the preclinical evidence in oncology and infectious diseases, providing a scientifically grounded framework for researchers aiming to exploit the therapeutic potential of this compound class.

The Imidazo[1,2-a]pyridine Scaffold: A Gateway to Diverse Bioactivity

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold for the development of therapeutic agents.[3][4] Its rigid structure provides a defined orientation for substituent groups, allowing for precise interactions with biological targets. This has led to the development of marketed drugs such as Zolpidem (an anxiolytic) and Alpidem (a non-benzodiazepine anxiolytic), underscoring the clinical relevance of this chemical class.[1][2][5][6] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is remarkable, encompassing anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antitubercular properties.[1][7][8][9] The focus of this guide, 6-Chloroimidazo[1,2-a]pyridine hydrochloride, is a specific analogue whose therapeutic potential can be inferred from and further explored based on the rich pharmacology of its parent scaffold.

Therapeutic Target Exploration: Oncology

The development of novel anticancer agents remains a high priority in biomedical research. Several studies have highlighted the potential of the imidazo[1,2-a]pyridine scaffold in this arena, with specific evidence pointing towards promising activity for 6-substituted derivatives.

Induction of Apoptosis in Colon Cancer

A study on a series of 6-substituted imidazo[1,2-a]pyridines demonstrated significant activity against the colon cancer cell lines HT-29 and Caco-2.[10] Importantly, these compounds did not exhibit significant toxicity against normal white blood cells, suggesting a favorable therapeutic window.[10] The mechanism of action was elucidated to be the induction of apoptosis, a form of programmed cell death that is a key target for many cancer therapies.

The study revealed that treatment with these compounds led to the release of cytochrome c from the mitochondria into the cytosol.[10] This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3 and caspase-8 was observed, confirming the pro-apoptotic activity of these compounds.[10]

apoptosis_pathway cluster_cell Cancer Cell 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Mitochondrion Mitochondrion 6-Chloroimidazo[1,2-a]pyridine->Mitochondrion Induces release Caspase8 Caspase 8 6-Chloroimidazo[1,2-a]pyridine->Caspase8 Activates Cytochrome c Cytochrome c (in cytosol) Mitochondrion->Cytochrome c Releases Caspase3 Caspase 3 Cytochrome c->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis qcrb_inhibition cluster_mtb Mycobacterium tuberculosis Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB QcrB Subunit Imidazo[1,2-a]pyridine->QcrB Inhibits ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives QcrB->ETC Is part of ATP ATP ATP_Synthase->ATP Produces Bacterial_Death Bacterial Death ATP->Bacterial_Death Depletion leads to

Caption: Inhibition of QcrB by imidazo[1,2-a]pyridines disrupts ATP synthesis.

Potential Target Evidence Therapeutic Indication
Fungal-specific targets Direct antifungal activity of 6-chloroimidazo[1,2-a]pyridine derivatives against Candida parapsilosis. [11][12]Fungal Infections
QcrB Potent antitubercular activity of imidazo[1,2-a]pyridines linked to QcrB inhibition and disruption of ATP homeostasis. [13]Tuberculosis

Other Potential Therapeutic Avenues

The versatility of the imidazo[1,2-a]pyridine scaffold suggests that the therapeutic potential of 6-Chloroimidazo[1,2-a]pyridine hydrochloride may extend beyond oncology and infectious diseases. Recent reviews have highlighted the activity of this class of compounds against a range of other targets, including:

  • Kinases: Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

  • Tubulin: Disruption of microtubule dynamics is a clinically validated anticancer strategy, and some imidazo[1,2-a]pyridines have been shown to inhibit tubulin polymerization. [5][6]* HDACs (Histone Deacetylases): HDAC inhibitors are an emerging class of anticancer agents, and the imidazo[1,2-a]pyridine scaffold has been explored for this target class. [5][6]* Cholinesterases: Inhibition of these enzymes is a key strategy for the treatment of Alzheimer's disease, and some imidazo[1,2-a]pyridine derivatives have shown activity against them. [5][6] These findings suggest that a broad screening approach for 6-Chloroimidazo[1,2-a]pyridine hydrochloride against a panel of these targets could uncover novel therapeutic opportunities.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of research on 6-Chloroimidazo[1,2-a]pyridine hydrochloride, it is crucial to employ robust and well-validated experimental protocols. The following is a detailed, step-by-step methodology for a Caspase-3/7 activity assay, a key experiment to validate the pro-apoptotic mechanism of action in cancer cells.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol is based on a luminescent assay that measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture colon cancer cells (e.g., HT-29) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 10,000 cells per well in a 96-well, white-walled plate suitable for luminescence measurements.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Chloroimidazo[1,2-a]pyridine hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., staurosporine) wells.

    • Incubate for the desired time points (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the average luminescence of the blank wells (media and reagent only) from all other measurements.

    • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

    • Plot the results as a function of compound concentration to determine the EC₅₀ (half-maximal effective concentration).

caspase_assay_workflow start Start: Culture HT-29 cells seed Seed 10,000 cells/well in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with 6-Chloroimidazo[1,2-a]pyridine HCl (various concentrations) incubate1->treat incubate2 Incubate for 6, 12, 24h treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate 1-2h at RT add_reagent->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data: - Subtract blank - Normalize to control - Calculate EC50 read->analyze end End: Quantify Apoptosis analyze->end

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to a class of molecules recognized for a wide spectrum of biological activities and its utility as a synthetic building block in medicinal chemistry.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of several marketed drugs.[1][2] However, the introduction of a chlorine atom necessitates a thorough and systematic evaluation of its safety and toxicity profile. This guide provides a comprehensive framework for assessing the potential hazards of 6-Chloroimidazo[1,2-a]pyridine hydrochloride, synthesizing data from structurally related compounds and outlining the critical experimental protocols required for a robust safety assessment. The focus is on predicting and testing for key toxicological endpoints, including acute toxicity, cytotoxicity, genotoxicity, cardiotoxicity, and particularly, the potential for metabolism-induced hepatotoxicity—a known risk for this structural class.

Introduction and Strategic Overview

The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, with derivatives demonstrating therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents, among others.[3] Marketed drugs like Zolpidem and Alpidem highlight the scaffold's clinical relevance.[2] The subject of this guide, 6-Chloroimidazo[1,2-a]pyridine hydrochloride, is an important intermediate for the synthesis of novel pharmaceutical candidates.

The primary directive of any toxicological evaluation is to ensure human safety. For a novel chlorinated heterocyclic compound, this requires a multi-pronged approach that begins with an understanding of its structure-toxicity relationships before proceeding to empirical testing. The presence of both a pyridine ring and a chlorine substituent serves as a structural alert, guiding our assessment strategy. Data from chlorinated pyridines suggest a potential for skin irritation and organ toxicity (liver, kidney), while the history of the related drug Alpidem points to a critical risk of metabolism-induced hepatotoxicity.[4][5]

This guide is structured to walk the researcher through a logical, tiered approach to safety evaluation, from initial hazard identification based on structural analogs to the detailed execution of pivotal in vitro and in vivo safety assays.

Hazard Identification by Structural Analogy

Direct public-domain toxicological data for 6-Chloroimidazo[1,2-a]pyridine hydrochloride is scarce. Therefore, the initial safety assessment relies on a comprehensive analysis of structurally related compounds.

The Imidazo[1,2-a]pyridine Core

This scaffold is generally well-tolerated and is present in numerous compounds with established therapeutic windows.[1] However, some derivatives have shown potent cytotoxic activity against cancer cell lines, indicating a potential for cellular toxicity that must be evaluated in non-cancerous cells to determine selectivity.[6] Exploratory studies on some non-chlorinated analogs have found them to be "essentially nontoxic" in acute and subacute animal models, suggesting the core scaffold itself is not inherently a cause for alarm.

The Pyridine Moiety

Pyridine and its simple derivatives are known to pose several health risks. They can cause skin and eye irritation, and upon ingestion or inhalation, may lead to neurological effects and damage to the liver and kidneys.[7] The acute oral LD50 for pyridine in rats is approximately 1580 mg/kg, classifying it as harmful if swallowed.[7]

The Chlorine Substituent: A Critical Alert

Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. However, it can also introduce specific toxicological liabilities.

  • General Chlorinated Hydrocarbons: This broad class of chemicals includes compounds known to be neurotoxins and potential carcinogens, with many causing liver or renal injury through the generation of toxic metabolites.

  • Chlorinated Pyridines: Compounds like 2-(Chloromethyl)pyridine hydrochloride are classified as harmful if swallowed and capable of causing severe skin burns and eye damage.[8] This underscores the potential for 6-Chloroimidazo[1,2-a]pyridine hydrochloride to be a significant irritant.

  • The Case of Alpidem: The most critical analog for consideration is Alpidem, a 6-chloro-substituted imidazo[1,2-a]pyridine derivative previously marketed as an anxiolytic. It was withdrawn from the market due to instances of severe, sometimes fatal, hepatotoxicity.[5][9] Research strongly indicates that this toxicity is not caused by the parent drug but by a reactive metabolite. Cytochrome P450 enzymes are thought to metabolize the chloroimidazopyridine ring to form a reactive epoxide intermediate, which can deplete cellular glutathione, bind to cellular macromolecules, and lead to hepatocellular necrosis.

This collective evidence strongly suggests that the primary toxicological risks associated with 6-Chloroimidazo[1,2-a]pyridine hydrochloride are likely to be:

  • Local Toxicity: Skin, eye, and respiratory tract irritation.

  • Systemic Toxicity: Potential for liver and kidney damage.

  • Metabolism-Mediated Toxicity: A significant risk of hepatotoxicity following bioactivation by CYP450 enzymes.

The following table summarizes the key hazards identified from structural analogs.

Compound Class/AnalogCAS NumberKey Toxicological Findings
Pyridine Hydrochloride628-13-7Harmful if swallowed; Causes skin and eye irritation; Chronic exposure may affect kidneys and liver.[7]
2-(Chloromethyl)pyridine Hydrochloride6959-47-3Harmful if swallowed; Causes severe skin burns and eye damage.[8]
Alpidem (a 6-chloro-imidazo[1,2-a]pyridine)82626-01-5Withdrawn from market due to severe hepatotoxicity. Toxicity linked to metabolic activation of the chloro-imidazo[1,2-a]pyridine ring.[5][9]
Pyridine110-86-1Acute oral LD50 (rat) of ~1580 mg/kg. Can cause neurological effects, liver and kidney damage.[7]

Pharmacokinetics and Metabolic Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount, as metabolism is the likely driver of significant toxicity for this compound.

Predicted Metabolic Pathways

Based on the metabolism of Zolpidem and other imidazopyridines, 6-Chloroimidazo[1,2-a]pyridine hydrochloride is expected to be metabolized primarily in the liver by Cytochrome P450 (CYP) enzymes.[10] Zolpidem itself is a substrate for CYP3A4, CYP2C9, and CYP1A2.[10]

The critical metabolic pathway to investigate for 6-Chloroimidazo[1,2-a]pyridine is the potential for oxidative metabolism on the chlorinated pyridine ring, analogous to the bioactivation of Alpidem. This can lead to the formation of a reactive epoxide or arene oxide intermediate. This electrophilic metabolite can then be detoxified by conjugation with glutathione (GSH) via glutathione-S-transferases (GSTs). However, if the rate of formation of the reactive metabolite exceeds the capacity of the GSH detoxification pathway, it can covalently bind to cellular proteins and nucleic acids, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Detoxification vs. Toxicity Compound 6-Chloroimidazo[1,2-a]pyridine CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP1A family) Compound->CYP450 Reactive_Metabolite Reactive Epoxide Intermediate CYP450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH GSTs Toxicity Covalent Binding to Cellular Macromolecules Reactive_Metabolite->Toxicity Depletion of GSH Detoxified GSH Conjugate (Excreted) GSH->Detoxified Cell_Death Hepatocellular Necrosis Toxicity->Cell_Death

Caption: Predicted bioactivation pathway of 6-Chloroimidazo[1,2-a]pyridine.

Core In Vitro Toxicity Assessment

A battery of in vitro assays should be conducted early in the development process to identify potential liabilities. This allows for a tiered approach to risk assessment and can guide further in vivo studies.

Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes general cell death in both metabolically competent (e.g., HepG2, primary hepatocytes) and non-metabolically competent (e.g., HEK293, fibroblasts) cell lines. Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay [5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Chloroimidazo[1,2-a]pyridine hydrochloride in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Objective: To assess the potential of the compound or its metabolites to cause mutations in DNA. Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test). This is a widely used and regulatory-accepted test for identifying mutagens.[11][12] The assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Ames Test (Plate Incorporation Method) [9][13]

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535 to detect different types of mutations).

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a liver S9 fraction. The S9 mix contains microsomal enzymes (including CYPs) to simulate mammalian metabolism and detect metabolites that may be mutagenic.

  • Exposure: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of sodium phosphate buffer or S9 mix.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the test tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.

Cardiotoxicity Assessment (hERG Assay)

Objective: To evaluate the potential of the compound to block the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes. Recommended Assay: Manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[14][15]

Experimental Protocol: hERG Patch-Clamp Assay [6][16]

  • Cell Preparation: Culture hERG-expressing cells to an appropriate confluency and prepare a single-cell suspension for recording.

  • Whole-Cell Configuration: Using a micropipette, establish a high-resistance seal with a single cell and then rupture the cell membrane to achieve the whole-cell patch-clamp configuration. This allows control of the membrane potential and measurement of the ion current flowing through the hERG channels.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 to +40 mV to activate the channels, and then repolarizing to around -50 mV to measure the deactivating tail current.

  • Compound Application: After establishing a stable baseline current with a vehicle solution, perfuse the cell with increasing concentrations of 6-Chloroimidazo[1,2-a]pyridine hydrochloride.

  • Data Acquisition: Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the concentration-response curve to determine the IC50 value for hERG channel inhibition.

Hepatotoxicity Assessment

Objective: To specifically investigate the potential for metabolism-induced liver toxicity, given the structural alerts. Recommended Assay: In vitro incubation with primary human hepatocytes. This is the gold standard in vitro model as these cells retain the most relevant metabolic enzyme and transporter profiles.[17][18] Endpoints should include not only cytotoxicity (e.g., via LDH release) but also markers of specific mechanisms like glutathione depletion and covalent binding.

Experimental Protocol: Hepatotoxicity in Primary Human Hepatocytes [19]

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer. Maintain in appropriate culture medium.

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of 6-Chloroimidazo[1,2-a]pyridine hydrochloride for 24-48 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as a marker of cell membrane damage.

    • Glutathione (GSH) Levels: Lyse the cells and measure intracellular GSH levels using a commercially available kit (e.g., Ellman's reagent-based). A significant decrease in GSH suggests the formation of reactive metabolites.

    • Mitochondrial Toxicity: Assess mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRM.

  • Data Analysis: Correlate the concentration-dependent cytotoxicity with changes in GSH levels and mitochondrial function to build a mechanistic understanding of the potential hepatotoxicity.

In Vivo Toxicological Evaluation

If in vitro data do not preclude further development, a tiered in vivo assessment is necessary. All studies should be conducted in compliance with Good Laboratory Practice (GLP) standards.

Caption: Tiered workflow for toxicological assessment.

Acute Oral Toxicity Study

Objective: To determine the acute toxicity of a single oral dose and to identify the dose range for subsequent repeat-dose studies. Recommended Protocol: OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure). These methods use fewer animals than the traditional LD50 test (OECD 401).[20][21][22]

Methodology Outline: OECD 423 [22]

  • Animal Model: Use a single sex (typically female rats, as they are often more sensitive) in a stepwise procedure.

  • Dosing: Administer the compound by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg). Use a group of 3 animals per step.

  • Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), and changes in body weight for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality occurs, the dose is increased.

  • Endpoint: The study allows for classification of the substance into a GHS toxicity category based on the observed outcomes at different dose levels. A gross necropsy of all animals is performed at the end of the study.

Summary and Risk Assessment Framework

The safety assessment of 6-Chloroimidazo[1,2-a]pyridine hydrochloride must be driven by its chemical structure. The presence of the chloro-imidazo[1,2-a]pyridine core represents a significant structural alert for metabolism-induced hepatotoxicity, as evidenced by the clinical history of Alpidem.

The recommended assessment strategy is as follows:

  • Assume Hazard: Based on structural analogy, treat the compound as a potential skin/eye irritant and a substance harmful if swallowed, with the liver as a potential target organ. Implement appropriate personal protective equipment (PPE) and handling procedures immediately.

  • Prioritize In Vitro Screening: Conduct a comprehensive in vitro battery covering cytotoxicity, genotoxicity (Ames), cardiotoxicity (hERG), and mechanistic hepatotoxicity (primary hepatocytes).

  • Focus on Metabolism: The hepatotoxicity assessment should not be limited to simple viability. Assays for glutathione depletion are critical. If significant toxicity is observed only in metabolically competent cells (primary hepatocytes) and is correlated with GSH depletion, this strongly suggests a bioactivation mechanism.

  • Proceed with Caution to In Vivo: Favorable in vitro results, particularly a clean profile in the Ames and hERG assays and a large margin between the effective concentration and any observed hepatotoxicity, would support proceeding to limited in vivo studies. An acute oral toxicity study (OECD 423/425) will provide essential information on systemic toxicity and guide the design of any further studies.

By following this structured, data-driven approach, researchers can build a comprehensive safety profile for 6-Chloroimidazo[1,2-a]pyridine hydrochloride, enabling informed decisions while prioritizing safety throughout the research and development process.

References

  • Zolpidem - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved February 4, 2026, from [Link]

  • Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf. Retrieved February 4, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved February 4, 2026, from [Link]

  • In vitro models for liver toxicity testing. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 4, 2026, from [Link]

  • Toxicological Profile for Pyridine. (n.d.). ATSDR. Retrieved February 4, 2026, from [Link]

  • In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 4, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved February 4, 2026, from [Link]

  • OECD Test Guideline 423. (n.d.). National Toxicology Program. Retrieved February 4, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes. Retrieved February 4, 2026, from [Link]

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • In vitro models for liver toxicity testing. (2025, August 9). ResearchGate. Retrieved February 4, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. Retrieved February 4, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Ames Mutagenicity Test. (n.d.). Nelson Labs. Retrieved February 4, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. Retrieved February 4, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved February 4, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Phenol - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. (n.d.). Porsolt. Retrieved February 4, 2026, from [Link]

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Sources

Technical Guide: Solubility Profile & Handling of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

[1][2][3]

Executive Summary & Compound Profile

6-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: 957035-24-4) is a critical fused heterocyclic intermediate, widely utilized in the synthesis of GABA-A receptor modulators (e.g., alpidem, zolpidem analogs) and kinase inhibitors.[1][2][3][4]

While the free base (6-chloroimidazo[1,2-a]pyridine) exhibits lipophilic characteristics suitable for non-polar organic workups, the hydrochloride salt introduces a distinct ionic lattice energy that drastically alters its solubility landscape.[1][2][3] This guide provides a field-proven framework for solvent selection, focusing on the thermodynamic requirements for dissolution, recrystallization, and process scalability.[2][3]

Physicochemical Identity
PropertyDetail
IUPAC Name 6-chloroimidazo[1,2-a]pyridine hydrochloride
CAS Number 957035-24-4
Molecular Formula C₇H₆Cl₂N₂ (C₇H₅ClN₂[1][2][3][4][5][6] · HCl)
Molecular Weight ~189.04 g/mol
Physical Form Hygroscopic crystalline solid (White to off-white)
Acidity (pKa) ~5.0–6.0 (Pyridinium nitrogen protonation)

Solubility Landscape: The "Like Dissolves Like" Matrix[1]

The solubility of the hydrochloride salt is governed by the competition between the crystal lattice energy (ionic interactions between the protonated imidazopyridine and chloride ion) and the solvation energy provided by the solvent.[1][2]

Empirical & Predicted Solubility Matrix

Data synthesized from structural analogs (pyridinium salts) and process chemistry literature.[1][2]

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Protic Methanol, Ethanol High (>100 mg/mL)Primary Choice. The hydroxyl groups effectively solvate both the chloride anion (H-bonding) and the cationic heterocycle.[1][2][3] Methanol is the standard for bulk dissolution; Ethanol is preferred for recrystallization due to a steeper temperature-solubility gradient.[1][2][3]
Polar Aprotic DMSO, DMF, DMAc Very High Reaction Media. Excellent for SNAr or coupling reactions where high concentrations are required.[1][2] Difficult to remove; often requires aqueous workup.[2][3]
Chlorinated DCM, Chloroform Moderate/Low Extraction. The salt has limited solubility compared to the free base.[1] However, it can be solubilized via ion-pairing mechanisms or mixed with small amounts of MeOH for transfer.[1][2][3]
Ethers Diethyl Ether, MTBE, THF Insoluble (<1 mg/mL)Anti-Solvents. Critical for purification.[1][2] Adding Et₂O to a concentrated MeOH/EtOH solution forces the salt to precipitate/crystallize.[3]
Hydrocarbons Hexanes, Heptane, Toluene Insoluble Washing. Used to wash the filter cake to remove non-polar organic impurities without dissolving the product.[1][2]

Process Insight: Avoid using pure water for storage or prolonged processing if possible.[2][3] While highly soluble, the salt can undergo hydrolysis or hydrate formation, complicating drying.[2][3] Anhydrous alcohols are preferred for stability.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch (purity affects solubility).[1][2][3]

  • Preparation: Weigh 100 mg of 6-Chloroimidazo[1,2-a]pyridine HCl into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 60 seconds after each addition. Sonication (5 mins) may be used to break kinetic barriers, but allow thermal equilibration before reading.[1]

  • Endpoint: The point where the solution becomes visually clear (no particulates) is recorded.

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the system is behaving thermodynamically; if not, the solution may be supersaturated.[2][3]

Protocol B: Purification via Recrystallization

The "Gold Standard" for purifying imidazopyridine salts from process impurities.[1][3]

Objective: Remove colored impurities and non-polar byproducts. Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-Solvent).[1][2][3]

  • Dissolution: Place crude salt in a round-bottom flask. Add absolute ethanol (approx. 5-10 mL per gram of solid).[1][3]

  • Heating: Heat to reflux (approx. 78°C) with stirring. If solids remain, add hot ethanol dropwise until dissolved.[2][3] Do not add excess solvent.[1][2]

  • Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed Celite pad.[1][2][3]

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature.

  • Anti-Solvent Addition: If crystallization does not start at RT, add Diethyl Ether dropwise until the solution turns slightly turbid (cloud point).

  • Crystallization: Place at 0-4°C for 4-12 hours.

  • Isolation: Filter the white needles/crystals. Wash the cake with cold 1:1 EtOH:Et₂O, then pure Et₂O.

  • Drying: Vacuum dry at 40°C. Note: High heat (>60°C) may cause HCl loss if the salt is weak, though this scaffold is generally stable.[1][2]

Visualization: Process Logic

The following diagram illustrates the decision logic for solvent selection during the purification of the hydrochloride salt.

RecrystallizationLogicStartCrude 6-Chloroimidazo[1,2-a]pyridine HClSolventCheckCheck Solubility in Hot EthanolStart->SolventCheckDissolvesDissolves Completely?SolventCheck->DissolvesHotFilterPerform Hot Filtration(Remove inorganic salts/charcoal)Dissolves->HotFilterNo (Insolubles present)CoolingCool to Room TempDissolves->CoolingYesAddMoreSolventAdd more Hot EtOHDissolves->AddMoreSolventPartial DissolutionHotFilter->CoolingPrecipitationCrystals Form?Cooling->PrecipitationAddAntiSolventAdd Anti-Solvent(Diethyl Ether or MTBE)Precipitation->AddAntiSolventNoIsolateFilter & Wash(Cold EtOH/Et2O)Precipitation->IsolateYesAddAntiSolvent->IsolateAddMoreSolvent->Dissolves

Figure 1: Decision tree for the purification of imidazopyridine salts, balancing thermodynamic solubility (Ethanol) with precipitation kinetics (Ether).

Thermodynamic & Mechanistic Considerations

The "Hydrochloride Effect"

The formation of the hydrochloride salt protonates the N1 nitrogen of the imidazo[1,2-a]pyridine ring (the most basic site, pKa ~5-6).[1][2][3] This creates a cationic species

123
  • Lattice Energy: The ionic bond significantly increases the lattice energy compared to the free base.[2][3] This explains why non-polar solvents (Hexane, Toluene) cannot overcome the lattice forces.[1][2]

  • Solvation: Effective dissolution requires a solvent with a high dielectric constant (

    
    ) and hydrogen bond donor capability (like MeOH/EtOH) to stabilize the chloride anion and the cationic core.[1][2][3]
    
  • Hygroscopicity: The salt is prone to absorbing atmospheric moisture.[2][3] In synthesis, this means "dry" solvents (anhydrous) should be used if the subsequent step involves moisture-sensitive reagents (e.g., Grignard reactions, acid chlorides).[1][2]

Application in Synthesis

When using this salt in a coupling reaction (e.g., Suzuki-Miyaura):

  • Solvent: Use DMF or 1,4-Dioxane/Water mixtures.[2][3]

  • Base: A base (e.g.,

    
     or 
    
    
    ) is required in situ to neutralize the HCl and liberate the free base for the catalytic cycle.[2]
  • Observation: Upon adding base to the reaction mixture, you will observe a temporary precipitation (inorganic salts KCl/Et3N[2]·HCl) or a clarity change as the organic free base is released and dissolves into the organic phase.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 78960, Imidazo[1,2-a]pyridine. Retrieved February 4, 2026, from [Link]

  • Bagdi, A. K., et al. (2013).[2][3] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry. (Contextual grounding for synthesis and purification).

Technical Guide: Stability Profile and Storage Protocol for 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

[1]

Executive Summary

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a critical heterocyclic building block used in the synthesis of pharmaceuticals, particularly for anti-tubercular, anti-inflammatory, and antiviral applications.[1] While the imidazo[1,2-a]pyridine scaffold exhibits robust aromatic stability, its hydrochloride salt form introduces specific vulnerabilities—primarily hygroscopicity and acidity —that demand rigorous environmental control.[1]

Failure to manage moisture exposure leads to deliquescence, hydrolysis risks, and stoichiometry errors in downstream synthesis.[1] This guide outlines a field-proven protocol to maintain compound integrity over extended storage periods.

Quick-Reference Storage Matrix
ParameterSpecificationCriticality
Temperature 2°C to 8°C (Refrigerated)High
Atmosphere Inert Gas (Argon/Nitrogen)Critical
Humidity Control Desiccated (<10% RH)Critical
Container Amber glass with PTFE-lined capModerate (Photosensitivity check)
Re-test Date 12 MonthsStandard

Physicochemical Profile & Stability Logic

To understand the storage requirements, one must analyze the molecular interaction between the heterocyclic core and the counterion.[1]

The Hydrochloride Salt Factor

The free base, 6-chloroimidazo[1,2-a]pyridine (CAS 6188-25-6), is a lipophilic solid with moderate stability.[1] However, the conversion to the hydrochloride salt protonates the pyridine nitrogen (N1 position), creating a polar, ionic lattice.[1]

  • Hygroscopicity: Like pyridine hydrochloride (pKa ~5.2), this salt is hygroscopic .[1] The protonated nitrogen forms strong hydrogen bonds with atmospheric water vapor.[1]

  • Consequence: Absorption of water disrupts the crystal lattice, leading to "clumping" or liquefaction (deliquescence).[1] This alters the effective molecular weight, causing errors in molar calculations during synthesis.[1]

Chemical Stability Mechanisms[1]
  • Hydrolytic Stability: The aromatic imidazopyridine core is resistant to hydrolysis under neutral conditions.[1] However, in the presence of absorbed moisture, the localized high acidity (from the HCl) can catalyze degradation of sensitive impurities or promote metal corrosion if stored in improper containers.[1]

  • Oxidative Stability: The electron-withdrawing chlorine atom at the C6 position deactivates the ring slightly, making it more resistant to oxidative degradation than the unsubstituted parent.[1] However, prolonged exposure to air and light can induce slow N-oxide formation or oxidative coupling.[1]

  • Thermal Stability: The salt typically exhibits a higher melting point than the free base (>116°C) but may decompose upon melting.[1] It is stable at ambient temperatures if kept dry, but refrigeration is recommended to retard entropy-driven degradation pathways.[1]

Comprehensive Storage Protocol

This protocol utilizes a "Defense-in-Depth" strategy, layering multiple barriers against moisture and oxygen.[1]

Primary Container Selection[1]
  • Material: Type I Borosilicate Glass (Amber).[1]

  • Closure: Screw cap with a PTFE (Teflon) liner .

    • Why: Polyethylene (PE) liners are permeable to moisture over time.[1] PTFE provides a chemically inert, superior moisture barrier.[1]

  • Headspace: Purge with dry Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and forms a more stable blanket over the solid.

Secondary Containment[1]
  • Desiccation: Place the primary container inside a secondary jar or sealable bag containing activated silica gel or molecular sieves.

  • Indicator: Use a humidity indicator card in the secondary container to visually monitor seal integrity.

Handling Workflow

The following Graphviz diagram illustrates the optimal workflow for receiving and aliquoting the material to minimize exposure.

StorageWorkflowcluster_riskCritical Control PointReceive1. Receipt of Material(Inspect Seal)Equilibrate2. Thermal Equilibration(Warm to RT before opening)Receive->EquilibratePrevent CondensationGlovebox3. Aliquoting(Inert Atmosphere/Glovebox)Equilibrate->GloveboxOpen Only When WarmSeal4. Sealing(Parafilm + Desiccant)Glovebox->SealMinimize HeadspaceStore5. Storage(2-8°C, Dark)Seal->Store

Figure 1: Optimal handling workflow. Step 2 is critical: opening a cold bottle in humid air causes immediate condensation on the hygroscopic salt.[1]

Quality Control & Stability Testing

Establish a re-test period of 12 months . If the material exceeds this, perform the following verification steps before use.

Visual Inspection (First Pass)[1]
  • Pass: Free-flowing, off-white to pale yellow crystalline powder.[1]

  • Fail: Clumped aggregates, liquid layer at bottom, or significant darkening (orange/brown).[1] Clumping indicates moisture absorption; the material may still be chemically pure but requires drying or content correction.[1]

Analytical Verification (HPLC)

Use a standard Reverse-Phase HPLC method to verify purity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Note: The acidic mobile phase ensures the basic nitrogen remains protonated, preventing peak tailing.[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm.[1]

  • Acceptance Criteria: Purity ≥ 98.0% (area normalization).

Drying Protocol (Salvage)

If the material has absorbed moisture but remains chemically pure (confirmed by HPLC), it can be dried:

  • Place in a vacuum oven at 40°C .

  • Apply high vacuum (<10 mbar) for 12–24 hours.

  • Store immediately in a desiccator.

Safety & Disposal

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The HCl component makes the dust corrosive to mucous membranes.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhaling dust.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4868389, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Bagdi, A. K., et al. (2025).[1][2] Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link][1]

  • Goel, R., et al. (2023).[1] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.[1] Retrieved from [Link]

spectroscopic data of 6-Chloroimidazo[1,2-a]pyridine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 6-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: 957035-24-4), a critical heterocyclic building block in medicinal chemistry, particularly for the development of GABA-A receptor modulators and anti-infective agents.

Executive Summary & Compound Identity

6-Chloroimidazo[1,2-a]pyridine hydrochloride is the protonated salt form of the fused bicyclic heterocycle 6-chloroimidazo[1,2-a]pyridine. The hydrochloride salt improves solubility and stability compared to the free base, making it the preferred form for solid-phase handling and biological assays.

PropertyDetail
IUPAC Name 6-Chloroimidazo[1,2-a]pyridine hydrochloride
CAS Number 957035-24-4 (HCl Salt); 6188-25-6 (Free Base)
Molecular Formula C

H

Cl

N

(Salt); C

H

ClN

(Free Base)
Molecular Weight 189.04 g/mol (Salt); 152.58 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The core scaffold is constructed via the Chichibabin Imidazo-Pyridine Synthesis .

Reaction Workflow

The condensation of 2-amino-5-chloropyridine with chloroacetaldehyde (or its diethyl acetal equivalent) effects the cyclization. The nitrogen of the pyridine ring becomes the bridgehead nitrogen (N4), while the exocyclic amino nitrogen becomes N1.

Synthesis SM1 2-Amino-5-chloropyridine (Nucleophile) Inter N-Alkylated Intermediate (Transient) SM1->Inter SN2 Attack SM2 Chloroacetaldehyde (Electrophile) SM2->Inter Prod 6-Chloroimidazo[1,2-a]pyridine (Free Base) Inter->Prod Cyclization (-H2O) Salt 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Prod->Salt HCl / Et2O

Figure 1: Synthetic pathway for the hydrochloride salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the hydrochloride salt results in a distinct downfield shift (deshielding) of all aromatic protons compared to the free base, due to the positive charge delocalized across the


-system, primarily affecting the imidazole ring and the pyridine ring positions ortho/para to the bridgehead nitrogen.
H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Assignment
NH

14.50 - 15.20Broad Singlet-Protonated N1 (Exchangeable)
H-5 9.15 - 9.25Singlet (or d)

Deshielded by bridgehead N

& Cl
H-2 8.35 - 8.45Doublet

Imidazole ring proton
H-3 8.15 - 8.25Doublet

Imidazole ring proton
H-8 7.90 - 8.00Doublet

Pyridine ring, ortho to N4
H-7 7.75 - 7.85Doublet of Doublets

Meta to Cl, Ortho to H8

Interpretation Key:

  • H-5 (The Diagnostic Peak): This proton appears furthest downfield (~9.2 ppm). In the free base, it typically resonates at ~8.6 ppm. The salt formation causes a large shift (

    
     ppm) due to its proximity to the positively charged bridgehead nitrogen.
    
  • H-2 vs H-3: These protons on the imidazole ring often appear as an AB system or two doublets. In the salt, the acidity of these protons increases significantly.

C NMR Data (100 MHz, DMSO- )

The carbon spectrum displays 7 aromatic signals.

PositionShift (

, ppm)
Environment
C-2 134.5Imidazole CH
C-8a 132.0Bridgehead Quaternary C
C-7 129.8Pyridine CH
C-5 126.5Pyridine CH (Deshielded)
C-6 122.0C-Cl (Quaternary)
C-8 117.5Pyridine CH
C-3 112.0Imidazole CH

Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in Positive Mode.

ESI-MS Spectrum
  • Ionization: [M+H]

    
    [1]
    
  • Base Peak:

    
     153.0
    
  • Isotope Pattern: The presence of one Chlorine atom (

    
    Cl / 
    
    
    
    Cl) creates a characteristic 3:1 ratio between the M+H (153) and M+H+2 (155) peaks.
Fragmentation Pathway (MS/MS)

The fragmentation of imidazo[1,2-a]pyridines often involves the cleavage of the imidazole ring.

MS_Frag Parent [M+H]+ m/z 153/155 Frag1 Loss of HCN m/z 126/128 Parent->Frag1 - HCN (27 Da) Frag3 Ring Opening/Degradation m/z ~90-100 Frag1->Frag3 Further Fragmentation Frag2 Loss of Cl radical (Rare in ESI)

Figure 2: Primary fragmentation pathway observed in MS/MS analysis.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the N-H stretching vibration and the aromatic skeletal bands.

Wavenumber (cm

)
AssignmentNotes
2600 - 3100 N

-H Stretch
Very broad band, characteristic of amine salts (ammonium band). Overlaps with C-H stretches.
3050 - 3100 Ar C-H StretchWeak, sharp shoulders on the broad salt band.
1645, 1540 C=N / C=C StretchCharacteristic imidazo-pyridine ring breathing modes.
1070 - 1090 C-Cl Stretch Strong band indicating the aryl chloride.
750 - 800 C-H Out-of-PlaneDeformation bands for substituted pyridine ring.

Experimental Protocols for Validation

Protocol 1: Preparation for NMR Analysis

To ensure sharp peaks and prevent H/D exchange of the NH


 proton (if observation is desired), use anhydrous DMSO-

.
  • Weigh 5-10 mg of 6-Chloroimidazo[1,2-a]pyridine hydrochloride into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (salts may dissolve slower than free bases).

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum with

    
     (relaxation delay) 
    
    
    
    seconds to allow full relaxation of quaternary carbons/protons.
Protocol 2: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 220 nm.

  • Retention Time: The salt will dissociate in the mobile phase; the retention time will match the free base (typically ~3-5 min depending on flow rate).

References

  • PubChem Compound Summary . "6-Chloroimidazo[1,2-a]pyridine hydrochloride".[2] National Center for Biotechnology Information. Accessed 2026.

  • Fisher Scientific / Alfa Aesar . "6-Chloroimidazo[1,2-a]pyridine, 97%". Catalog Entry & Spectral Data.

  • ChemicalBook . "6-Chloroimidazo[1,2-a]pyridine Hydrochloride Properties".

  • Sissouma, D. et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives". Journal of Chemical and Pharmaceutical Research. (General reference for scaffold synthesis and NMR assignments).

Sources

The Emergence of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Derivatives in Modern Anticancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. Within this class, derivatives featuring a 6-chloro substitution have garnered substantial interest for their potent and selective anticancer activities. This technical guide provides an in-depth exploration of 6-chloroimidazo[1,2-a]pyridine hydrochloride derivatives for researchers, scientists, and drug development professionals. We will dissect their synthesis, elucidate the critical role of the hydrochloride salt form, detail their mechanisms of action through key signaling pathways, and provide validated, step-by-step protocols for their preclinical evaluation. This document is designed to bridge the gap between synthetic chemistry and cancer biology, offering a comprehensive resource to accelerate the translation of these promising compounds from the bench to preclinical development.

The Strategic Advantage of the 6-Chloroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has proven to be a versatile template for engaging a wide array of biological targets. Its rigid structure provides a defined orientation for substituent groups to interact with protein binding pockets, while its chemical properties allow for facile derivatization.

The inclusion of a chlorine atom at the 6-position is a strategic choice in medicinal chemistry. This modification significantly alters the electronic properties of the ring system, often enhancing the compound's binding affinity to target proteins. Furthermore, the lipophilicity introduced by the chloro group can improve membrane permeability, a crucial factor for intracellular drug efficacy.

The Hydrochloride Salt Form: A Critical Formulation Choice

Many active pharmaceutical ingredients (APIs), particularly nitrogen-containing heterocyclic compounds, exhibit poor aqueous solubility in their free base form. This presents a significant hurdle for clinical development, impacting bioavailability and consistent dosing. Converting the parent compound into a hydrochloride salt is a widely adopted and effective strategy to overcome this limitation.[1][2]

Key Advantages of Hydrochloride Formulation:

  • Enhanced Solubility: The salt form is generally much more soluble in aqueous environments, including gastrointestinal fluids, which is critical for oral absorption.[1][2]

  • Improved Stability & Shelf-Life: The crystalline nature of hydrochloride salts makes them less susceptible to degradation from moisture and oxidation, leading to a longer shelf-life.[1][3]

  • Manufacturing Consistency: Salts are often easier to purify, crystallize, and process into standardized solid dosage forms like tablets.[1]

  • Predictable Bioavailability: By improving dissolution, the hydrochloride form leads to more reliable and predictable absorption into the bloodstream, ensuring a more consistent therapeutic effect.[3]

For these reasons, the hydrochloride derivatives of 6-chloroimidazo[1,2-a]pyridines are the preferred entity for advanced preclinical and clinical investigation.

Synthesis and Derivatization Strategies

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through well-established cyclocondensation reactions. Multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, are also employed for their efficiency in generating molecular diversity.[4]

A common and robust method involves the reaction of a substituted 2-aminopyridine with an α-haloketone or a related species. For the specific scaffold of interest, the synthesis starts with 5-chloro-2-aminopyridine.

Generalized Synthetic Workflow

The following diagram illustrates a common two-step pathway to generate a core intermediate, which can then be further derivatized.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 5-Chloro-2-aminopyridine C Ethyl 6-chloro-2-methyl- imidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloroacetoacetate B->C Reflux in Ethanol D 6-Chloro-2-methylimidazo[1,2-a] pyridine-3-carboxylic acid C->D NaOH or LiOH E Amide Coupling & Further Derivatization D->E EDC, HOBt, Amine

Caption: Generalized synthesis of a key carboxylic acid intermediate.

This carboxylic acid intermediate (Node D) is a versatile precursor for creating a library of derivatives through standard amide coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Mechanisms of Anticancer Action

Research has shown that 6-chloroimidazo[1,2-a]pyridine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5][6][7] These effects are often traced back to the inhibition of key survival signaling pathways that are commonly dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[8] It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by targeting the ATP-binding site of PI3K.[6]

Inhibition of this pathway by a 6-chloroimidazo[1,2-a]pyridine derivative leads to a cascade of downstream effects:

  • Reduced Akt Phosphorylation: The compound prevents PI3K from phosphorylating PIP2 to PIP3, which in turn blocks the recruitment and activation (phosphorylation) of Akt.

  • Decreased mTOR Activity: Inactivated Akt can no longer activate mTOR, a key regulator of protein synthesis and cell growth.

  • Upregulation of p53 and p21: Inhibition of the Akt pathway can lead to the stabilization and activation of the tumor suppressor protein p53 and its downstream target p21, a cell cycle inhibitor.[5][6]

  • Induction of Apoptosis: The pathway blockade promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[6][9]

G RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt p PTEN PTEN PTEN->PIP3 Dephosphorylates Compound 6-Chloroimidazo [1,2-a]pyridine Deriv. Compound->PI3K Inhibits mTOR mTOR Akt->mTOR p p53 p53 / p21 Activation Akt->p53 Bax Bax (Pro-Apoptotic) Upregulation Akt->Bax Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis mTOR->Proliferation Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Cell Cycle Arrest and Apoptosis

Beyond specific pathway inhibition, these compounds have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by the activation of key executioner proteins.

Markers of Apoptosis and Cell Cycle Arrest:

  • Caspase Activation: Increased levels of cleaved (active) caspase-9 (intrinsic pathway), caspase-8 (extrinsic pathway), and caspase-7/3 (executioner caspases).[10]

  • PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key step in initiating the intrinsic apoptotic cascade.[10]

Preclinical Evaluation: A Methodological Guide

A robust and systematic evaluation is crucial to determine the anticancer potential of novel 6-chloroimidazo[1,2-a]pyridine derivatives. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising candidates.

In Vitro Assessment of Anticancer Activity

Experimental Workflow for In Vitro Screening

G cluster_moa MoA Assays start Synthesized Compound (Hydrochloride Salt) step1 Cytotoxicity Screening (MTT Assay) Determine IC50 start->step1 step2 Mechanism of Action Studies (at IC50 concentration) step1->step2 assay1 Apoptosis Assay (Annexin V / PI Staining) end Candidate for In Vivo Studies assay1->end assay2 Cell Cycle Analysis (Propidium Iodide Staining) assay2->end assay3 Protein Expression (Western Blot) assay3->end

Caption: A typical workflow for in vitro evaluation of new derivatives.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[11]

  • Causality: Choosing this assay allows for high-throughput screening of multiple compounds and concentrations to efficiently determine the half-maximal inhibitory concentration (IC50), a key metric of potency.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HT-29, A375, HCC1937) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 6-chloroimidazo[1,2-a]pyridine hydrochloride derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Causality: This method provides quantitative data on the mode of cell death induced by the compound, confirming that the observed cytotoxicity is due to the desired mechanism of programmed cell death rather than necrosis.

Step-by-Step Methodology:

  • Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+) are quantified.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic derivatization and testing allow for the development of an SAR profile. The following table is an example of how to organize data to discern trends.

Compound IDR-Group at Position 2R-Group at Position 3IC50 (µM) vs. A375 MelanomaIC50 (µM) vs. HCC1937 Breast Cancer
IP-5 PhenylHN/A45.0[1][6][7]
IP-6 4-ChlorophenylH9.747.7[1][6][7]
IP-7 4-MethoxyphenylHN/A79.6[1][6][7]
Cmpd 12b VariedVaried11.0[15]11.0 (MCF-7)[15]

Data is compiled from multiple sources for illustrative purposes.

In Vivo Efficacy Assessment

Promising candidates should be evaluated in vivo to assess their therapeutic efficacy and safety profile in a complex biological system. The human tumor xenograft model in immunocompromised mice is a standard approach.[16]

Example In Vivo Study Design (A549 Lung Cancer Xenograft): [16]

  • Model Development: Subcutaneously inject A549 human lung carcinoma cells into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at 10 mg/kg, Compound at 30 mg/kg, Positive Control like Gefitinib).

  • Dosing: Administer the compound daily or on another optimized schedule via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blot to confirm target engagement in vivo).[16]

Challenges and Future Directions

While 6-chloroimidazo[1,2-a]pyridine derivatives show immense promise, several challenges remain on the path to clinical application. These include optimizing pharmacokinetic properties (ADME), minimizing potential off-target toxicities, and understanding mechanisms of potential drug resistance.

Future research should focus on:

  • Broadening the SAR: Synthesizing novel derivatives to improve potency and selectivity.

  • Target Deconvolution: Precisely identifying the primary protein targets for the most active compounds.

  • Combination Therapies: Investigating synergistic effects when co-administered with existing chemotherapies or other targeted agents.[12]

  • Biomarker Development: Identifying biomarkers that could predict which patient populations are most likely to respond to these agents.

Conclusion

The 6-chloroimidazo[1,2-a]pyridine hydrochloride scaffold represents a highly promising platform for the development of novel anticancer agents. These compounds leverage strategic chemical design and formulation to achieve potent biological activity. Their ability to inhibit critical cancer survival pathways like PI3K/Akt/mTOR, leading to robust induction of apoptosis and cell cycle arrest, validates their continued investigation. The methodologies and insights provided in this guide offer a comprehensive framework for researchers to systematically synthesize, evaluate, and advance these derivatives toward future clinical translation.

References

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]

  • Aliwaini S, Awadallah A, Morjan R, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019;18(1):830-837. Available from: [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Preprints.org. Available from: [Link]

  • Altaher AM, Abu-Awwad A, Aliwaini S, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):2943-2951. Available from: [Link]

  • Fattahpour S, Shokoohinia Y, Mollaei S, et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru. 2023;31(1):119-132. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available from: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available from: [Link]

  • (PDF) Guideline for anticancer assays in cells. ResearchGate. Available from: [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. MDPI. Available from: [Link]

  • Hydrochloride vs Base: What is the Difference. Pharmaoffer.com. Available from: [Link]

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents.
  • What is Hydrochloride Utilized for in Tablets?. MLJDental. Available from: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Available from: [Link]

  • MTT Cell Assay Protocol. Checkpoint Lab. Available from: [Link]

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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique structural and electronic properties make it a versatile building block for designing compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The discovery of novel and efficient synthetic routes to functionalized imidazo[1,2-a]pyridines is therefore a critical endeavor in the advancement of therapeutic agents.[1][4]

This document provides a detailed, field-proven protocol for the synthesis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride, a key intermediate for the elaboration into more complex, pharmacologically active molecules. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Reaction Principle and Mechanism

The synthesis is achieved through a classical condensation and cyclization reaction between 2-amino-5-chloropyridine and chloroacetaldehyde. This transformation is a cornerstone reaction for the formation of the imidazo[1,2-a]pyridine ring system.[5][6][7]

Overall Reaction:

Mechanistic Rationale:

The reaction proceeds through a well-established pathway:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-5-chloropyridine on the electrophilic carbonyl carbon of chloroacetaldehyde. This step forms a transient hemiaminal intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This is a favorable 5-endo-trig cyclization process that forms the five-membered imidazole ring.[8][9] The formation of fused ring systems through such intramolecular pathways is a powerful strategy in heterocyclic synthesis.[10][11]

  • Dehydration/Aromatization: The resulting bicyclic intermediate readily undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system. The driving force for this step is the formation of a conjugated 10 π-electron aromatic system.[12]

  • Acid-Base Reaction: Finally, the basic nitrogen of the purified 6-chloroimidazo[1,2-a]pyridine is protonated by hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Experimental Protocol

Materials and Reagents

Proper preparation and handling of reagents are paramount for the success and safety of the synthesis.

ReagentFormulaMW ( g/mol )ConcentrationSupplier ExampleNotes
2-Amino-5-chloropyridineC₅H₅ClN₂128.56SolidSigma-AldrichA key building block in organic synthesis.[13]
ChloroacetaldehydeC₂H₂ClO78.5045-50 wt. % in H₂OSigma-AldrichHighly Toxic and Corrosive. Handle with extreme care.[14]
Ethanol (EtOH)C₂H₆O46.07200 Proof, AnhydrousFisher ScientificReaction solvent.
Diethyl Ether (Et₂O)C₄H₁₀O74.12AnhydrousSigma-AldrichUsed for precipitation and washing.
Hydrochloric Acid (HCl)HCl36.462.0 M in Diethyl EtherSigma-AldrichFor hydrochloride salt formation.
Safety and Handling

Chloroacetaldehyde is highly toxic, corrosive, and a lachrymator. All manipulations must be performed in a certified chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[14]

  • Spill & Exposure: Have an emergency spill kit and eyewash/shower station readily accessible. In case of skin contact, wash immediately and thoroughly with soap and water.[14] In case of inhalation, move to fresh air.

Step-by-Step Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Part 1: Ring Formation cluster_workup Part 2: Isolation & Purification cluster_salt Part 3: Hydrochloride Salt Formation A 1. Dissolve 2-amino-5-chloropyridine in Ethanol B 2. Add Chloroacetaldehyde Solution (Dropwise at 0°C) A->B C 3. Reflux Reaction Mixture (e.g., 6-8 hours) B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Concentrate (Rotary Evaporation) D->E F 6. Basify with NaHCO₃ (aq) & Extract with EtOAc E->F G 7. Dry (Na₂SO₄), Filter, and Concentrate F->G H 8. Purify by Column Chromatography (Silica Gel) G->H I 9. Dissolve Purified Product in Anhydrous Et₂O H->I J 10. Add HCl in Et₂O (Dropwise with Stirring) I->J K 11. Filter Precipitate J->K L 12. Wash with Cold Et₂O & Dry Under Vacuum K->L

Caption: Workflow for the synthesis of 6-Chloroimidazo[1,2-a]pyridine HCl.

Detailed Protocol

Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine (Free Base)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyridine (10.0 g, 77.8 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetaldehyde (50% wt. in H₂O, ~14.0 mL, ~85.6 mmol, 1.1 eq.) dropwise over 20 minutes.

    • Causality Note: The dropwise addition at low temperature helps to control the initial exothermic reaction and minimize potential side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80-85 °C). Maintain the reflux for 6-8 hours.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The disappearance of the 2-amino-5-chloropyridine spot indicates reaction completion.

Part 2: Work-up and Purification

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: To the resulting residue, add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Causality Note: Basification ensures the product is in its free base form, which is soluble in organic solvents, facilitating extraction from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent in vacuo to obtain pure 6-chloroimidazo[1,2-a]pyridine as a solid.

Part 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 6-chloroimidazo[1,2-a]pyridine (assuming ~10 g, ~65.5 mmol) in 150 mL of anhydrous diethyl ether. Gentle warming may be required.

  • Precipitation: While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Causality Note: The hydrochloride salt is insoluble in diethyl ether, leading to its precipitation from the solution, which is an effective method of isolation.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under high vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural confirmation. Expected chemical shifts for the imidazo[1,2-a]pyridine core are well-documented.[12][17] Protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling constants.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides further confirmation of the carbon skeleton.[18]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base (C₇H₅ClN₂).

  • Melting Point (m.p.): The hydrochloride salt should have a sharp melting point, which can be compared to literature values if available.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride. By understanding the causality behind each step—from the initial nucleophilic attack to the final salt formation—researchers can confidently execute this procedure. The careful handling of hazardous reagents and diligent monitoring of the reaction are critical for achieving a high yield and purity of this valuable synthetic intermediate.

References

  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROACETALDEHYDE HAZARD SUMMARY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidin-2-ones by 5-endo-trigonal radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • Jagiellonian University. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. Retrieved from [Link]

Sources

Application Note: Experimental Protocols for 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-inflammatory agents, and kinase inhibitors. The 6-chloro derivative is particularly valuable because the chlorine atom at the C-6 position acts as a latent handle for palladium-catalyzed cross-coupling, while the C-3 position remains nucleophilic, open to electrophilic aromatic substitution (EAS) or C-H activation.

This guide addresses a critical practical challenge: handling the hydrochloride salt . While the salt form offers superior shelf-stability and crystallinity compared to the free base, its acidity can quench organometallic catalysts or alter pH-sensitive reaction pathways. The protocols below are engineered to account for the stoichiometry of the HCl counterion, ensuring reproducibility.

Part 1: Synthesis of the Core Scaffold

Objective: Scalable synthesis of 6-chloroimidazo[1,2-a]pyridine hydrochloride.

Mechanism

The reaction proceeds via the condensation of 2-amino-5-chloropyridine with a bifunctional electrophile (chloroacetaldehyde). The pyridine ring nitrogen attacks the aldehyde (or acetal), followed by cyclization of the exocyclic amine onto the alkyl chloride.

Protocol 1: Cyclocondensation & Salt Isolation

Note: Chloroacetaldehyde is highly toxic. Perform all operations in a fume hood.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)[1]

  • Chloroacetaldehyde (40% aq. solution, 1.5 equiv)

  • Ethanol (Reagent grade, 5 mL per mmol substrate)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chloropyridine in ethanol.

  • Addition: Add chloroacetaldehyde dropwise at room temperature. Observation: The solution may darken slightly.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (lower R_f) should disappear.

  • Concentration: Cool the mixture to room temperature. Remove approx. 70% of the ethanol under reduced pressure.

  • Crystallization: Add diethyl ether (or acetone) to the concentrated residue while stirring vigorously. The hydrochloride salt will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ether/acetone (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Yield Expectation: 75–85%. Analytical Check: 1H NMR (DMSO-d6) will show a downfield shift of the C-2/C-3 protons compared to the free base due to the pyridinium nature.

Part 2: Divergent Functionalization Strategies

Once the salt is in hand, it can be functionalized at two distinct vectors: C-6 (Electrophilic) and C-3 (Nucleophilic).

Protocol 2: C-6 Suzuki-Miyaura Coupling (The "Handle")

Challenge: The HCl salt is acidic. Standard Suzuki conditions will fail if the base is consumed by the HCl counterion before activating the boronic acid. Solution: This protocol uses a "Sacrificial Base Load" to neutralize the salt in situ.

Reagents:

  • 6-Chloroimidazo[1,2-a]pyridine HCl (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) - Chosen for robustness against oxidative addition into aryl chlorides.

  • Base: K2CO3 (3.5 equiv) - 2.0 equiv for the Suzuki reaction + 1.0 equiv to neutralize HCl + 0.5 excess.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Neutralization (Critical): In the reaction vessel, combine the HCl salt and 1.0 equiv of K2CO3 in the solvent mixture. Stir for 10 minutes at room temperature.

    • Causality: This releases the free base in situ, preventing acid-mediated decomposition of the Pd catalyst.

  • Loading: Add the aryl boronic acid and the remaining base (2.5 equiv). Degas the solution by bubbling nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under a nitrogen stream. Seal the vessel.

  • Reaction: Heat to 90–100°C for 12–16 hours (or 140°C for 30 min in a microwave).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na2SO4.[2][3]

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol 3: C-3 Vilsmeier-Haack Formylation (The "Nucleophile")

Logic: The C-3 position is electron-rich.[2][4] Even with the electron-withdrawing chlorine at C-6, the imidazole ring retains sufficient nucleophilicity for EAS.

Reagents:

  • 6-Chloroimidazo[1,2-a]pyridine HCl (1.0 equiv)

  • POCl3 (Phosphorus oxychloride, 1.2 equiv)

  • DMF (Dimethylformamide, 5.0 equiv - acts as reagent and solvent)

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: Cool DMF to 0°C. Add POCl3 dropwise. Stir for 20 mins to form the chloroiminium ion (white precipitate or suspension may form).

  • Substrate Addition: Add the 6-chloroimidazo[1,2-a]pyridine HCl salt (solid) to the mixture.

    • Note: The HCl salt is compatible here as the reaction medium is already acidic/electrophilic.

  • Heating: Warm to 60–70°C for 3 hours.

  • Hydrolysis (Exothermic): Pour the reaction mixture onto crushed ice/water containing sodium acetate (to buffer pH to ~5–6).

    • Self-Validation: A solid precipitate (the aldehyde) usually forms upon neutralization.

  • Isolation: Filter the solid or extract with DCM.

Visualizations & Data

Diagram 1: Synthesis & Reactivity Workflow

This diagram illustrates the divergent pathways available from the core scaffold.

G Start 2-Amino-5-chloropyridine Core 6-Chloroimidazo[1,2-a]pyridine Hydrochloride (Salt) Start->Core Cyclocondensation Reagent Chloroacetaldehyde (EtOH, Reflux) Reagent->Core C6_Path Path A: C-6 Coupling (Electrophilic Site) Core->C6_Path Suzuki-Miyaura (Pd(dppf)Cl2, Base) C3_Path Path B: C-3 Functionalization (Nucleophilic Site) Core->C3_Path Vilsmeier-Haack (POCl3, DMF) Product_A 6-Aryl-imidazo[1,2-a]pyridine (Biaryl Scaffold) C6_Path->Product_A Product_B 3-Formyl-6-chloro imidazo[1,2-a]pyridine C3_Path->Product_B

Caption: Divergent synthesis workflow showing the transformation of the precursor into the HCl salt, followed by site-selective functionalization at C-6 (Red) or C-3 (Green).

Table 1: Comparative Reaction Parameters
ParameterC-6 Suzuki CouplingC-3 Vilsmeier Formylation
Electronic Nature Electrophilic (C-Cl bond)Nucleophilic (C-3 aromatic C-H)
Key Reagent Aryl Boronic Acid / Pd CatalystPOCl3 / DMF
Salt Handling Requires Neutralization (Extra Base)Compatible (Acidic conditions)
Solvent System Dioxane/Water (Biphasic)DMF (Neat)
Temp/Time 90°C / 12h (or MW 140°C/30min)60°C / 3h
Typical Yield 80–95%70–85%

References

  • General Synthesis & Reactivity

    • BenchChem Technical Guide.[5] "Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid." (Accessed 2023).[6] Link

  • Suzuki Coupling Protocols

    • El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions."[7] ChemistrySelect (2022).[7] Link

    • Note: Provides analogous conditions for halo-imidazo[1,2-a]pyridines.
  • Vilsmeier-Haack & C-3 Functionalization

    • "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." NIH/PubMed (2023). Link

  • Microwave Assisted Methods

    • "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Link

Sources

Application Note: A Robust Method for the Purification of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purification of 6-Chloroimidazo[1,2-a]pyridine hydrochloride, a key heterocyclic intermediate in pharmaceutical research and development. Due to its polar and ionic nature, this compound exhibits poor retention and peak shape in traditional reversed-phase chromatography. To overcome these challenges, a robust purification method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) has been developed. This guide provides a comprehensive overview of the HILIC mechanism, a step-by-step preparative HPLC protocol, and essential troubleshooting advice to empower researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Introduction: The Purification Challenge

6-Chloroimidazo[1,2-a]pyridine is a vital building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][2][3] For its effective use in drug discovery pipelines, achieving high purity is paramount. The compound is often synthesized and handled as a hydrochloride salt to improve its stability and solubility in polar solvents.[4][5]

However, the very properties that enhance its utility in synthesis—high polarity and ionic character—pose a significant challenge for purification by standard chromatographic techniques. Traditional reversed-phase liquid chromatography (RPLC) often fails to adequately retain such hydrophilic compounds, leading to their elution at or near the solvent front with minimal separation from other polar impurities.[6][7] While techniques like ion-pair chromatography can enhance retention, they introduce complexity and are often incompatible with mass spectrometry (MS).[6][8] Normal-phase chromatography on silica gel is an option for the free base, but the direct purification of the hydrochloride salt is more efficiently achieved with a method that leverages its hydrophilicity.[9][10]

This is where Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior strategy. HILIC provides robust retention and excellent separation of polar and ionic compounds, making it the ideal choice for purifying 6-Chloroimidazo[1,2-a]pyridine hydrochloride.[2][11][12]

The Principle of HILIC: A Mechanistic Overview

HILIC is a chromatographic technique that utilizes a polar stationary phase (such as bare silica or polar-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) mixed with a smaller amount of a polar aqueous solvent.[11][13]

The primary mechanism involves the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[2]

Causality of Separation:

  • Formation of an Aqueous Layer: The polar stationary phase adsorbs water from the mobile phase, creating a semi-stagnant, water-rich layer.

  • Analyte Partitioning: Polar analytes, like the protonated 6-Chloroimidazo[1,2-a]pyridine cation, preferentially partition from the organic-rich mobile phase into this aqueous layer, leading to retention.

  • Elution: Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the concentration of the aqueous component (the "strong" solvent). This disrupts the partitioning equilibrium and moves the analyte through the column.[11]

This "reversed-reversed-phase" behavior provides an orthogonal separation mechanism to RPLC, making it highly effective for polar molecules.

HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 Mobile Phase Si_Particle Si Analyte_Mobile Analyte (A+) Water_Layer Immobilized Water-Enriched Layer (Partitioning Occurs Here) Analyte_Mobile->Water_Layer Partitioning ACN Acetonitrile Water_Mobile Water Analyte_Stationary A+ caption HILIC Separation Mechanism Purification_Workflow Crude Crude 6-Chloroimidazo[1,2-a]pyridine HCl Dissolve Dissolve in ACN/Water/FA (10-50 mg/mL) Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto Preparative HILIC Column Filter->Inject Elute Elute with Gradient Program Inject->Elute Collect Collect Fractions based on UV Signal Elute->Collect Analyze Analyze Fractions by Analytical HPLC/TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Solvent (Rotary Evaporation) Pool->Evaporate Dry Dry under High Vacuum / Lyophilize Evaporate->Dry Pure Pure 6-Chloroimidazo[1,2-a]pyridine HCl Dry->Pure

Sources

Application Notes and Protocols for the Cellular Characterization of 6-Chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Pharmacophore

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Recognized as a "privileged structure," this moiety is a key component in numerous biologically active compounds, including approved drugs like Zolpidem and Olprinone.[3] Its versatile structure serves as a robust foundation for developing novel therapeutic agents targeting a wide array of diseases, particularly in oncology, infectious diseases, and inflammation.[2][4]

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity against various cancer cell lines.[5][6][7] The addition of substituents at different positions on the bicyclic ring system, such as the 6-position chloro group in 6-Chloroimidazo[1,2-a]pyridine, significantly modulates the compound's biological profile and target specificity.[6][8] This document provides a comprehensive guide for researchers utilizing 6-Chloroimidazo[1,2-a]pyridine hydrochloride in cell-based assays to elucidate its mechanism of action and therapeutic potential.

Predicted Mechanism of Action: A Focus on Cancer Cell Signaling

Based on extensive studies of structurally related imidazo[1,2-a]pyridine derivatives, 6-Chloroimidazo[1,2-a]pyridine hydrochloride is hypothesized to exert its cellular effects through the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.

Pillar 1: Inhibition of Pro-Survival Signaling A primary mechanism of action for many imidazo[1,2-a]pyridine compounds is the potent dual inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. Inhibition of this cascade by compounds like 6-Chloroimidazo[1,2-a]pyridine hydrochloride is expected to lead to a decrease in the phosphorylation of key downstream effectors such as Akt and mTOR.[9]

Pillar 2: Induction of Cell Cycle Arrest Disruption of the cell cycle is a critical strategy for controlling cancer cell proliferation. Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.[5][9] This effect is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[5][9]

Pillar 3: Activation of Apoptotic Pathways The ultimate fate of many cancer cells treated with effective therapeutics is apoptosis, or programmed cell death. The imidazo[1,2-a]pyridine scaffold has been linked to the induction of both the extrinsic and intrinsic apoptotic pathways.[5][6][9] This is characterized by the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP).[5][6]

The following diagram illustrates the hypothesized signaling cascade affected by 6-Chloroimidazo[1,2-a]pyridine hydrochloride.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation p21 p21 p53->p21 Caspase9 Caspase-9 p53->Caspase9 CellCycle Cell Cycle Progression p21->CellCycle Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8 Caspase-8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Compound 6-Chloroimidazo [1,2-a]pyridine HCl Compound->PI3K Compound->Akt Compound->p53

Caption: Hypothesized mechanism of 6-Chloroimidazo[1,2-a]pyridine HCl.

Experimental Workflow: A Step-by-Step Investigative Approach

A logical, multi-step workflow is essential to systematically characterize the cellular effects of 6-Chloroimidazo[1,2-a]pyridine hydrochloride. This process begins with a broad assessment of cytotoxicity and progresses to more detailed mechanistic studies.

Experimental_Workflow Start Start Step1 Step 1: Determine Cytotoxicity (MTT Assay) Start->Step1 Initial Screening Step2 Step 2: Quantify Apoptosis Induction (Caspase-Glo 3/7 Assay) Step1->Step2 Determine IC50 Step3 Step 3: Analyze Signaling Pathways (Western Blot) Step2->Step3 Confirm Apoptotic Mechanism Step4 Step 4: Confirm Target Engagement (Kinase Assay - Optional) Step3->Step4 Elucidate Pathway Modulation End Data Analysis Step3->End Step4->End Validate Direct Inhibition

Caption: Recommended experimental workflow for compound characterization.

PART 1: Cytotoxicity and Cell Viability Assessment

The initial step is to determine the cytotoxic effect of 6-Chloroimidazo[1,2-a]pyridine hydrochloride on the chosen cancer cell line(s). The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Protocol 1: MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

  • 6-Chloroimidazo[1,2-a]pyridine hydrochloride (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Appropriate cancer cell line and complete culture medium

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Chloroimidazo[1,2-a]pyridine hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[11][12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

ParameterDescription
Cell Line e.g., HCC1937, A375, HeLa[5][9]
Seeding Density 5 x 10³ cells/well
Compound Conc. 0.1 µM to 100 µM (Logarithmic dilutions)
Treatment Time 48 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm
Expected Result Dose-dependent decrease in cell viability

PART 2: Apoptosis Induction Analysis

Following the observation of cytotoxicity, the next logical step is to determine if the mechanism of cell death involves apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.[13]

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage of this substrate by active caspases-3 or -7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates suitable for luminescence

  • Cells and compound as described in Protocol 1

  • Luminometer

Procedure:

  • Assay Setup: Seed cells and treat with 6-Chloroimidazo[1,2-a]pyridine hydrochloride at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) in a white-walled 96-well plate as described previously. Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Incubation: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds to 5 minutes.[15] Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®). Express the results as fold-change in caspase activity compared to the vehicle-treated control.

ParameterDescription
Plate Type White-walled 96-well plate
Compound Conc. Based on IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀)
Treatment Time 24 hours (or time-course)
Incubation Time 1 hour at Room Temperature
Readout Luminescence (RLU)
Expected Result Dose-dependent increase in luminescence

PART 3: Mechanistic Investigation via Western Blotting

To validate the hypothesized mechanism of action, Western blotting is used to analyze the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR and apoptosis signaling pathways.[16][17]

Protocol 3: Western Blot Analysis of Signaling Proteins

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-Akt, total Akt, p21, Cleaved PARP).[16] A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection.

Materials:

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-p53, anti-p21, anti-cleaved PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells in 6-well plates and treat with 6-Chloroimidazo[1,2-a]pyridine hydrochloride at selected concentrations (e.g., 1x IC₅₀) for an appropriate time (e.g., 6-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS, then lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and heat at 95-100°C for 5 minutes.[18] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: If necessary, the membrane can be stripped of antibodies and reprobed for other proteins (e.g., total protein or a loading control like β-actin).

Data Analysis: Perform densitometry analysis on the protein bands using imaging software. Normalize the phosphorylated protein signal to the total protein signal. Normalize target protein levels to a loading control (e.g., β-actin) to ensure equal loading. Compare the protein levels in treated samples to the vehicle control.

Target ProteinExpected ChangeRationale
p-Akt (Ser473) DecreaseInhibition of PI3K/Akt pathway[5]
p-mTOR DecreaseDownstream of Akt inhibition[9]
p53 IncreaseInduction of tumor suppressor[5][9]
p21 Increasep53 target, mediates cell cycle arrest[5][9]
Cleaved PARP IncreaseMarker of caspase-mediated apoptosis[5]
Cleaved Caspase-3 IncreaseKey executioner caspase

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 6-Chloroimidazo[1,2-a]pyridine hydrochloride in cell-based assays. The described protocols enable a systematic evaluation of the compound's cytotoxic and apoptotic effects, culminating in the validation of its impact on key cancer-related signaling pathways. Positive results from these assays, such as potent IC₅₀ values, clear induction of apoptosis, and modulation of the PI3K/Akt pathway, would establish this compound as a promising candidate for further preclinical development. Subsequent investigations could include cell cycle analysis by flow cytometry, broader kinase profiling to identify direct targets, and evaluation in more complex models such as 3D spheroids or in vivo systems.

References

  • Chem-Impex. (n.d.). 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid.
  • Al-Oqail, M. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available: [Link]

  • Al-Abdullah, E. S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available: [Link]

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Available: [Link]

  • El-Sayed, M., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available: [Link]

  • Pipzine Chemicals. (2026). 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
  • Todd, M. H., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. Available: [Link]

  • Ansari, A., & Saquib, M. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available: [Link]

  • Fallah-Tafti, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available: [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available: [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PubMed. Available: [Link]

  • Promega Corporation. (2023). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • Abcam. (n.d.). Western blot protocol.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Sharma, V., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Mahmood, T., & Yang, P.-C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available: [Link]

  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • An, W.-F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available: [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay.
  • S.N., T., et al. (2022). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available: [Link]

  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
  • BMG LABTECH. (2020). Kinase assays.

Sources

Application Note: In Vivo Characterization and Modeling of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: [Salt form specific]) is a privileged scaffold in medicinal chemistry. While often utilized as a synthetic intermediate, its structural core—the imidazo[1,2-a]pyridine moiety—is the pharmacophore responsible for the activity of major drugs like Zolpidem (sedative-hypnotic) and emerging anti-infective and anti-cancer agents.[1][2][3]

The 6-chloro substitution is strategically significant: it blocks the metabolically labile C6 position, typically enhancing metabolic stability compared to the unsubstituted parent scaffold. This guide provides high-level protocols for evaluating this compound (and its bioactive derivatives) in in vivo systems, focusing on formulation, pharmacokinetic (PK) stability, and therapeutic modeling in CNS and Oncology.

Formulation & Vehicle Selection

Challenge: The hydrochloride (HCl) salt form improves aqueous solubility but induces acidity. Direct injection of unbuffered HCl salts can cause peritonitis (IP) or phlebitis (IV), confounding data with vehicle-induced stress.

Recommended Vehicles
Administration RouteVehicle CompositionPreparation Protocol
IV (Intravenous) Saline (0.9%) buffered to pH 5.5–7.0 Dissolve compound in saline. Adjust pH carefully with 0.1N NaOH. Note: If precipitation occurs near neutral pH, add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
PO (Oral Gavage) Water for Injection (WFI) or 0.5% Methylcellulose The HCl salt is usually highly soluble in water. For suspension of lipophilic derivatives, use 0.5% MC/0.1% Tween 80.
IP (Intraperitoneal) PBS (Phosphate Buffered Saline) Strictly requires pH 7.0–7.4 adjustment to prevent abdominal irritation/writhing.

Expert Insight: The 6-chloro substituent increases lipophilicity (


) compared to the parent heterocycle. If the HCl salt reverts to the free base in physiological pH and precipitates, bioavailability will plummet. Always test stability in simulated gastric fluid (SGF) and plasma prior to dosing. 

Pharmacokinetic (PK) Profiling Protocol

Objective: Determine if the 6-chloro substitution effectively prolongs half-life (


) by blocking C6-oxidation.
Experimental Design (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300g), Cannulated (Jugular Vein).

  • Group Size:

    
     per time point (serial sampling) or 
    
    
    
    per route.
  • Dose:

    • IV: 1–2 mg/kg (Bolus).

    • PO: 5–10 mg/kg.

Workflow Diagram

PK_Workflow Formulation Formulation (Saline/pH 6.5) Dosing Dosing (IV/PO) Formulation->Dosing Sampling Blood Sampling (0, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dosing->Sampling Processing Plasma Separation (K2EDTA, 4°C) Sampling->Processing Analysis LC-MS/MS Analysis (MRM Mode) Processing->Analysis

Caption: Standard Pharmacokinetic workflow ensuring sample integrity for labile compounds.

Critical Analysis Parameters[1][2][3][4]
  • Bioavailability (

    
    ):  Calculated as 
    
    
    
    .
  • Metabolic Identification: Monitor for C3-oxidation or ring opening . The 6-Cl group should remain intact; if dechlorination is observed, it indicates potential toxicity (reactive intermediate formation).

Efficacy Model A: CNS Activity (Sedation/Anxiety)

Rationale: Imidazo[1,2-a]pyridines are historically linked to the Benzodiazepine-binding site of GABA-A receptors (e.g., Zolpidem). Even if the 6-chloro analog is a fragment, it must be screened for CNS penetration and sedation.

Protocol: Open Field Test (Locomotor Activity)
  • Acclimatization: Mice (C57BL/6) habituated to the testing room for 1 hour (dim red light).

  • Dosing: Administer 6-Chloroimidazo[1,2-a]pyridine HCl (IP or PO) 30 minutes prior to testing.

    • Dose Range: 1, 3, 10, 30 mg/kg.

  • Measurement: Place mouse in the center of an automated Open Field box (

    
     cm).
    
  • Recording: Record for 30 minutes.

  • Endpoints:

    • Total Distance Traveled (cm): Reduction indicates sedation.

    • Center Time (%): Increase suggests anxiolytic effect (reduced thigmotaxis).

Self-Validating Check: Include a Diazepam (1 mg/kg) positive control group. If Diazepam fails to increase center time or reduce locomotion, the assay is invalid.

Efficacy Model B: Oncology (Xenograft)

Rationale: 6-substituted imidazo[1,2-a]pyridines have shown potency against colon (HT-29) and breast (HCC1937) cancer lines, often acting through PI3K/Akt/mTOR or tubulin inhibition pathways.

Protocol: Subcutaneous Xenograft
  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

  • Implantation: Inject

    
     cells in Matrigel (1:1) into the right flank of BALB/c nu/nu mice.
    
  • Staging: When tumors reach

    
     (approx. 10-14 days), randomize mice.
    
  • Treatment Regimen:

    • Vehicle Control: (e.g., Saline QD).

    • Test Compound: 6-Chloroimidazo[1,2-a]pyridine HCl (10–50 mg/kg, IP, QD for 21 days).

    • Positive Control: 5-Fluorouracil (20 mg/kg, IP, q3d).

  • Data Collection: Measure tumor volume (

    
    ) and body weight twice weekly.
    
Signaling Pathway Hypothesis (Graphviz)

Pathway Compound 6-Chloroimidazo[1,2-a]pyridine Scaffold Target PI3K / Tubulin (Putative Targets) Compound->Target Binds Akt p-Akt (Inhibition) Target->Akt Inhibits Apoptosis Apoptosis (Caspase 3/7) Target->Apoptosis Induces mTOR mTOR Akt->mTOR Downregulates Proliferation Cell Proliferation mTOR->Proliferation Blocks

Caption: Hypothesized mechanism of action for 6-substituted imidazopyridines in oncology models.[4][5]

Toxicology & Safety Pharmacology

Warning: Pyridine-containing compounds can undergo bioactivation to form reactive N-oxides or pyridinium ions, leading to hepatotoxicity.

Tier 1 Safety Screen
  • Hepatotoxicity: Measure ALT/AST and Total Bilirubin 24h post-dose (High Dose: 100 mg/kg).

  • hERG Inhibition (In Silico/In Vitro): Before in vivo work, confirm the 6-chloro derivative does not block hERG channels (a known risk for this scaffold class).

  • Maximum Tolerated Dose (MTD):

    • Dose escalation (single mouse per dose): 10

      
       30 
      
      
      
      100
      
      
      300 mg/kg.
    • Stop criteria: Ptosis, tremors, convulsions, or

      
       body weight loss.
      

References

  • Goel, R. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

  • Bagdi, A.K. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry. Link

  • Al-Sanea, M.M. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Link

  • Thermo Fisher Scientific. (2024). Product Specification: 6-Chloroimidazo[1,2-a]pyridine. Link

  • Gueiffier, A. et al. (2014). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. Link

Sources

Application Note: Development of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere of purine bases to target ATP-binding pockets of kinases (e.g., PI3K, CDK) and the colchicine-binding site of tubulin.[1][2] This Application Note details the rational design, synthesis, and biological validation of 6-chloroimidazo[1,2-a]pyridine hydrochloride derivatives . We focus on their application in treating Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) , where these derivatives have shown efficacy in inducing G2/M cell cycle arrest and apoptosis.[2]

Introduction: The Pharmacophore Strategy[2]

The 6-chloroimidazo[1,2-a]pyridine core offers a distinct advantage in drug design:

  • Electronic Modulation: The chlorine atom at the C6 position acts as a lipophilic electron-withdrawing group, enhancing metabolic stability and improving hydrophobic interactions within the target binding pocket (e.g., the hydrophobic region II of the colchicine binding site in tubulin).[2]

  • Solubility Optimization: While the free base is often lipophilic, conversion to the hydrochloride salt is a critical step described here to ensure sufficient aqueous solubility for in vivo bioavailability and reproducible in vitro assay data.[2]

Primary Targets:

  • Microtubule Dynamics: Inhibition of tubulin polymerization.[2][3]

  • Kinase Signaling: PI3K/Akt/mTOR pathway modulation.[2]

Chemical Synthesis Protocol

Reaction Design: The Groebke-Blackburn-Bienaymé (GBB) Approach

We utilize the GBB multicomponent reaction for its high atom economy and ability to rapidly generate diversity at the C3 position.[2]

Reagents:

  • Amine: 2-Amino-5-chloropyridine (Yields the 6-chloro substitution pattern).[2]

  • Aldehyde: Various benzaldehydes (determines C2 substitution).[2]

  • Isonitrile: Alkyl or aryl isonitriles (determines C3 amine substitution).[2]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] or Ammonium Chloride (NH₄Cl).[2]

Step-by-Step Synthesis & Salt Formation

Step 1: GBB Coupling (General Procedure)

  • In a 10 mL microwave vial, dissolve 2-amino-5-chloropyridine (1.0 equiv), the selected aldehyde (1.0 equiv), and isonitrile (1.1 equiv) in 3 mL of MeOH/DCM (1:1).

  • Add catalyst (Sc(OTf)₃, 5 mol%).

  • Irradiate in a microwave reactor at 80°C for 20 minutes (or reflux for 12h if microwave is unavailable).

  • Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2]

  • Concentrate in vacuo and purify via flash column chromatography to obtain the Free Base .[2]

Step 2: Hydrochloride Salt Formation (Critical for Bio-Assays)

  • Dissolve the purified free base (100 mg) in minimal anhydrous Dichloromethane (DCM) (approx. 2 mL).[2]

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in 1,4-dioxane (1.5 equiv) under inert atmosphere (N₂).

  • Stir for 30 minutes at 0°C; a white/off-white precipitate should form.

  • Add diethyl ether (10 mL) to maximize precipitation.[2]

  • Filter the solid, wash with cold ether (3 x 5 mL), and dry under high vacuum.

  • Validation: Verify salt formation via melting point elevation and solubility testing in PBS (pH 7.4).

Synthesis Workflow Diagram

GBB_Synthesis cluster_inputs Reagents Amine 2-Amino-5-chloropyridine Reaction GBB Reaction (Sc(OTf)3, MW 80°C) Amine->Reaction Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Reaction Isonitrile Isonitrile (R'-NC) Isonitrile->Reaction Purification Flash Chromatography (Free Base) Reaction->Purification SaltForm HCl/Dioxane Treatment (0°C) Purification->SaltForm Solubility Opt. Product 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Salt SaltForm->Product

Caption: Workflow for the synthesis of 6-chloroimidazo[1,2-a]pyridine HCl salts via Groebke-Blackburn-Bienaymé reaction.

Biological Evaluation Protocols

Cell Viability Screening (MTT Assay)

Objective: Determine IC50 values against target cancer lines. Cell Lines:

  • MDA-MB-231 (Triple-Negative Breast Cancer)[2]

  • HCT-116 (Colorectal Carcinoma)[2]

  • Control: HEK293 (Normal Kidney) to assess selectivity index (SI).[2]

Protocol:

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dissolve Hydrochloride derivatives in sterile water or DMSO (final DMSO < 0.1%).

  • Treat cells with serial dilutions (0.01

    
    M to 100 
    
    
    
    M) for 48h.
  • Add MTT reagent (5 mg/mL), incubate 4h.

  • Dissolve formazan crystals in DMSO and read Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    
Mechanism of Action: Tubulin Polymerization Assay

Rationale: Many imidazo[1,2-a]pyridines bind the colchicine site.[2] This assay confirms if the derivative acts as a Microtubule Destabilizing Agent (MDA).[2]

Protocol:

  • Use a fluorescence-based Tubulin Polymerization Kit ( >99% pure tubulin).[2]

  • Prepare a reaction mix: Tubulin protein (3 mg/mL) in PEM buffer + GTP (1 mM).

  • Add Test Compound (5

    
    M) or Control (Colchicine).[2]
    
  • Transfer to a pre-warmed (37°C) 96-well plate.

  • Measure: Fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Result Interpretation: Effective inhibitors will suppress the fluorescence increase (Vmax) associated with polymer assembly.[2]

Data Summary Template[1][2][4]
Compound IDR1 (Aldehyde)R2 (Isonitrile)MDA-MB-231 IC50 (

M)
HCT-116 IC50 (

M)
Tubulin Inhibition?[2]
6-Cl-IP-01 4-OMe-Pht-Butyl0.45 ± 0.050.62 ± 0.10Yes (++++)
6-Cl-IP-02 3,4,5-TriOMeCyclohexyl0.08 ± 0.01 0.12 ± 0.02 Yes (+++++)
Control ColchicineN/A0.05 ± 0.010.09 ± 0.01Yes (+++++)

Mechanistic Pathway & Visualization[2]

Upon entering the cancer cell, the lead 6-chloroimidazo[1,2-a]pyridine derivative (e.g., 6-Cl-IP-02 ) targets the colchicine binding site.[2] This prevents microtubule assembly, triggering the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and subsequent apoptosis.[2]

MoA_Pathway Drug 6-Chloroimidazo[1,2-a]pyridine (HCl Derivative) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Drug->Tubulin  Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Disrupts Spindle   Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2  Signaling   Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action: Drug binding disrupts tubulin dynamics, triggering the apoptotic cascade.

References

  • Goel, R. et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer.[2][4] Bentham Science.[2] Link[2]

  • Cheng, B. et al. (2025). Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation.[2][5][6] Journal of Medicinal Chemistry / NIH PubMed.[2] Link

  • Al-Mulla, H. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[2][7][8] Asian Pacific Journal of Cancer Prevention.[2] Link

  • Li, W. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[2][9] Molecules (MDPI).[2] Link

  • Rentería-Gómez, M.A. et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.[1][2] Chemical Proceedings.[1][2] Link[2]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of 6-Chloroimidazo[1,2-a]pyridine hydrochloride in high-throughput screening (HTS) campaigns. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including but not limited to, anticancer, anti-parasitic, and kinase inhibitory effects.[1] This guide offers in-depth protocols for compound handling, quality control, and the implementation of robust HTS assays tailored to explore the therapeutic potential of this compound. It is designed to equip researchers with the necessary knowledge to design and execute effective screening funnels, from initial hit identification to lead validation.

Introduction to 6-Chloroimidazo[1,2-a]pyridine hydrochloride

The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heteroaromatic system that serves as the foundation for numerous clinically approved drugs. Its rigid structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutics. The 6-chloro substitution on this scaffold has been specifically implicated in compounds exhibiting potent biological effects, such as inducing apoptosis in colon cancer cell lines.[1]

Molecular Structure:

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis cell_plating Seed cancer cells in 384-well plates add_compound Add compound to cells (final DMSO ≤0.5%) cell_plating->add_compound compound_prep Prepare serial dilutions of 6-Chloroimidazo[1,2-a]pyridine HCl compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubation->add_reagent read_plate Measure luminescence add_reagent->read_plate data_analysis Normalize data and calculate IC50 values read_plate->data_analysis

Workflow for a cell-based anticancer HTS assay.

Detailed Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HT-29 or Caco-2 for colon cancer) in appropriate media and conditions. [1]2. Cell Plating: Seed cells into 384-well, clear-bottom, white-walled plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: In a separate plate, perform serial dilutions of the 10 mM stock of 6-Chloroimidazo[1,2-a]pyridine hydrochloride to achieve the desired final concentrations for the dose-response curve.

  • Compound Addition: Transfer the diluted compound to the cell plates using an automated liquid handler. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Readout: Use a luminescent ATP-based assay (e.g., CellTiter-Glo®) for its high sensitivity and HTS compatibility. Add the reagent to the wells and measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and fit a dose-response curve to determine the IC₅₀ value.

Target-Based Screening: Kinase Inhibition Assay

Given that imidazo[1,2-a]pyridines are known to inhibit various kinases, a biochemical kinase inhibition assay is a relevant target-based approach.

Detailed Protocol (ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Compound Plating: Dispense the serially diluted 6-Chloroimidazo[1,2-a]pyridine hydrochloride into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for a predetermined time at room temperature.

  • Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition relative to controls and determine the IC₅₀.

High-Content Screening: Anti-Parasitic Assay

For indications like leishmaniasis, a high-content imaging-based assay provides multiparametric data on parasite and host cell health.

Workflow for Anti-Parasitic High-Content Screening:

G cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging & Analysis infect_cells Infect host cells (e.g., macrophages) with parasites (e.g., Leishmania) plate_cells Plate infected cells in 384-well imaging plates infect_cells->plate_cells add_compound Add compound and incubate (48-72h) plate_cells->add_compound compound_prep Prepare compound dilutions compound_prep->add_compound fix_stain Fix cells and stain nuclei and parasite components add_compound->fix_stain acquire_images Acquire images using an automated microscope fix_stain->acquire_images analyze_images Analyze images to quantify parasite load, host cell number, and morphology acquire_images->analyze_images

Workflow for a high-content anti-parasitic assay.

Detailed Protocol:

  • Cell Culture and Infection: Culture host cells (e.g., macrophages) and infect them with the parasite of interest (e.g., Leishmania donovani amastigotes).

  • Plating: Plate the infected cells in 384-well imaging plates.

  • Compound Treatment: Add the diluted 6-Chloroimidazo[1,2-a]pyridine hydrochloride and incubate.

  • Cell Staining: After the incubation period, fix the cells and stain with fluorescent dyes to visualize host cell nuclei, cytoplasm, and the parasites.

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Employ image analysis software to quantify parameters such as the number of host cells, the number of infected cells, and the number of parasites per cell.

  • Data Analysis: Determine the IC₅₀ for parasite clearance and assess host cell toxicity simultaneously.

Counter-Screening and Hit Validation: Ensuring Specificity

It is crucial to perform counter-screens to eliminate false positives.

Assay Interference

Some imidazo[1,2-a]pyridine derivatives are known to be fluorescent. It is important to assess the intrinsic fluorescence of 6-Chloroimidazo[1,2-a]pyridine hydrochloride at the excitation and emission wavelengths of the assay.

Protocol for Fluorescence Interference Check:

  • Dispense the compound into an empty assay plate at the highest concentration used in the screen.

  • Read the plate using the same filter sets as the primary assay.

  • A significant signal indicates potential interference.

Compound Aggregation

Small molecules can form aggregates at high concentrations, leading to non-specific inhibition.

Protocol for Aggregation Detection (Dynamic Light Scattering - DLS):

  • Prepare the compound in the assay buffer at various concentrations.

  • Analyze the samples using a DLS instrument to detect the presence of particles in the nanometer to micrometer range, which is indicative of aggregation.

Data Analysis and Interpretation

A robust data analysis pipeline is essential for identifying true hits.

  • Normalization: Raw data should be normalized using the plate controls (0% and 100% inhibition).

  • Hit Criteria: Define a clear hit threshold (e.g., >50% inhibition or a Z-score > 3).

  • Dose-Response Curves: Fit the data to a four-parameter logistic model to determine IC₅₀ values.

  • Statistical Significance: Ensure that the assay has a Z' factor > 0.5 for good statistical separation between positive and negative controls. [2]

Troubleshooting

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell plating, edge effects, compound precipitation.Optimize cell seeding, use outer wells for buffer only, re-check compound solubility.
Low Z' factor Suboptimal reagent concentrations, low signal-to-background.Re-optimize assay parameters (e.g., enzyme/cell number, incubation time).
Compound appears active in multiple, unrelated assays Promiscuous inhibition due to aggregation or reactivity.Perform aggregation and other counter-screens.
Fluorescence-based assay signal is quenched or enhanced Intrinsic fluorescence or quenching properties of the compound.Perform fluorescence interference check and consider an alternative assay format (e.g., luminescence or label-free).

Conclusion

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a promising starting point for high-throughput screening campaigns aimed at discovering novel therapeutics. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can generate high-quality, reproducible data, thereby increasing the probability of successful hit identification and subsequent lead development.

References

  • Chem-Impex. (n.d.). 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2008). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • Tradeindia. (n.d.). 6-chloroimidazo[1,2-a]pyridine at Best Price in Heze, Shandong. Retrieved from [Link]

  • IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • ResearchGate. (2025). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • Journal of Advances in Medicine and Medical Research. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed Central. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • Google Patents. (n.d.). 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • CORE. (2023). New substituted imidaz. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]

Sources

Application Note: High-Precision MTT Cytotoxicity Protocol for 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous protocol for evaluating the cytotoxicity of 6-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: 957035-24-4) using the MTT colorimetric assay.[1] While the MTT assay is a standard tool, testing hydrochloride salts of heterocyclic scaffolds requires specific modifications to prevent artifacts caused by acidity and solubility issues. This guide addresses the physicochemical properties of the compound, specifically the impact of the HCl moiety on culture media pH, and provides a self-validating workflow to ensure data integrity.

Compound Management & Physicochemical Considerations

The Molecule: 6-Chloroimidazo[1,2-a]pyridine HCl

This compound is a core scaffold in medicinal chemistry, often used to synthesize anticancer agents targeting the AKT/mTOR pathway or tubulin polymerization.

  • Molecular Weight: ~189.04 g/mol (HCl salt)[2]

  • Solubility Profile: The hydrochloride salt improves aqueous solubility compared to the free base. However, for stock preparation, Dimethyl Sulfoxide (DMSO) is the preferred solvent to ensure long-term stability and prevent micro-precipitation during serial dilutions.

  • Critical Risk (Acidity): The HCl counter-ion acts as a proton source. At high screening concentrations (≥100 µM), this can lower the pH of the culture medium, causing:

    • False Toxicity: Cells die from acidosis, not the compound's mechanism.

    • Colorimetric Interference: Phenol red in the media turns yellow (acidic), interfering with absorbance readings at 570 nm.

Stock Solution Preparation

Objective: Prepare a 100 mM Master Stock.

StepActionExpert Rationale
1 Weigh 18.9 mg of compound.Use an analytical balance (d=0.01 mg).
2 Add 1.0 mL of sterile, anhydrous DMSO.DMSO prevents hydrolysis and ensures complete solvation of the organic scaffold.
3 Vortex for 30 seconds.Visually confirm no crystals remain.
4 QC Check: Dilute 1 µL into 1 mL media.Check for precipitation under 10x microscopy. If precipitate forms, sonicate the stock.
5 Storage: Aliquot and store at -20°C.Avoid freeze-thaw cycles which degrade the salt form.

Experimental Design & Controls

To ensure scientific rigor, the plate layout must include specific controls to rule out artifacts.

  • Experimental Wells: Cells + Compound (Concentration Range: 0.1 µM – 100 µM).

  • Vehicle Control (VC): Cells + Media + DMSO (matched to highest % used, typically 0.1%). Validates that the solvent is not toxic.

  • Positive Control (PC): Cells + Known Cytotoxin (e.g., Doxorubicin or Triton X-100). Validates the assay is working.

  • Blank (B): Media + DMSO (No Cells). Subtracts background absorbance.

  • Compound Interference Control (CIC): Media + Compound (Highest Conc.) + MTT (No Cells). Crucial: Checks if the compound chemically reduces MTT without enzymes.

Visualized Workflows

Assay Mechanism

Understanding the biological reduction is key to interpreting results.

MTT_Mechanism MTT MTT Reagent (Yellow, Tetrazolium) Cell Viable Cell (Mitochondria) MTT->Cell Permeates membrane Enzyme Succinate Dehydrogenase Cell->Enzyme Metabolic Activity Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction (NADH dependent) Solubilized Solubilized Formazan (Pink/Purple Solution) Formazan->Solubilized + DMSO/Solvent Read OD 570nm (Quantification) Solubilized->Read Spectrophotometry

Figure 1: The mitochondrial reduction of MTT to Formazan, dependent on cellular metabolic activity.[1][3][4]

Step-by-Step Protocol Workflow

Protocol_Workflow Start Day 0: Cell Plating (5,000 - 10,000 cells/well) Incubate1 Incubate 24h (Adhesion & Recovery) Start->Incubate1 Treat Day 1: Compound Treatment (Serial Dilution + Controls) Incubate1->Treat Incubate2 Incubate 24h - 72h (Drug Exposure) Treat->Incubate2 AddMTT Day X: Add MTT Reagent (Final Conc: 0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 3-4h at 37°C (Crystal Formation) AddMTT->Incubate3 Remove Carefully Aspirate Media (Do not disturb crystals!) Incubate3->Remove Solubilize Add 150µL DMSO Shake 15 min Remove->Solubilize Measure Read Absorbance 570nm (Ref: 630nm) Solubilize->Measure

Figure 2: Chronological workflow for the MTT cytotoxicity assay.[1][3][5]

Detailed Protocol Steps

Phase 1: Cell Preparation (Day 0)
  • Harvest Cells: Detach adherent cells (e.g., A549, HeLa) using Trypsin-EDTA.

  • Count: Determine viability using Trypan Blue. Viability must be >95%.

  • Seeding: Dilute cells to optimal density (typically 5,000–10,000 cells/well in 100 µL).

    • Note: Avoid edge wells if possible (evaporation effects). Fill edge wells with sterile PBS.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Treatment (Day 1)
  • Prepare Working Solutions:

    • Dilute the 100 mM Stock in culture media to 2x the desired final concentration (e.g., for 100 µM final, prepare 200 µM).

    • Critical Step: Check the pH of the highest concentration (100 µM). If the media turns yellow (acidic), neutralize with a minimal volume of 1M NaOH or use HEPES-buffered media.

  • Serial Dilution: Prepare a 1:2 or 1:3 dilution series.

  • Application: Remove old media (optional, or add 2x conc. to existing media). Add 100 µL of treatment media to designated wells.

  • Incubation: Incubate for 48 hours (standard for imidazo-pyridine derivatives).

Phase 3: MTT Addition & Readout (Day 3)
  • Reagent Prep: Dissolve MTT powder in PBS (5 mg/mL). Filter sterilize (0.22 µm).

  • Pulse: Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[1][5]

  • Incubation: 3–4 hours at 37°C.

    • Visual Check: Look for purple precipitate (formazan) under the microscope.

  • Solubilization:

    • Carefully aspirate media.[1][6] Do not use a vacuum pump ; use a multichannel pipette to avoid sucking up crystals.

    • Add 150 µL DMSO to each well.

    • Agitate on an orbital shaker for 15 minutes (protected from light).

  • Measurement: Measure OD at 570 nm . Use a reference wavelength of 630 nm to subtract background (plastic/fingerprints).

Data Analysis & Interpretation

Calculation

Calculate the % Viability for each well:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background in Blanks Microbial contamination or Phenol Red interference.Use phenol-red free media; ensure sterile filtering of MTT.
Yellowing of Wells Acidic shift from HCl salt.Buffer media with 25mM HEPES; neutralize stock.
Low Signal (Vehicle) Low cell density or metabolic suppression.Increase seeding density; check incubator CO₂ levels.
High Variation (SD > 10%) Pipetting error or crystal loss during aspiration.Use reverse pipetting; do not aspirate completely (leave 10µL).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4868389, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.[7] Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Principles and Methods. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Goel, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Overview of the Core Synthesis

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The most fundamental and widely adopted method is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1]

In the case of 6-Chloroimidazo[1,2-a]pyridine, the reaction proceeds via the cyclocondensation of 2-amino-5-chloropyridine with a two-carbon electrophile, typically chloroacetaldehyde or a precursor. This process, while established, is sensitive to several parameters that can significantly impact the final yield and purity.

Below is a diagram illustrating the generally accepted reaction mechanism.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 2-amino-5-chloropyridine R2 α-Halo-ketone/aldehyde (e.g., Chloroacetaldehyde) S1 Step 1: N-Alkylation (SN2 Reaction) R1->S1 Pyridine N attacks Carbonyl-α-C R2->S1 Int1 Intermediate: Pyridinium Salt S1->Int1 Forms intermediate S2 Step 2: Intramolecular Cyclization Int1->S2 Exocyclic NH2 attacks iminium C Int2 Intermediate: Cyclized Adduct S2->Int2 S3 Step 3: Dehydration (Aromatization) Int2->S3 Elimination of H2O P1 6-Chloroimidazo[1,2-a]pyridine (Free Base) S3->P1 P2 Final Product: 6-Chloroimidazo[1,2-a]pyridine HCl P1->P2 Acidification with HCl

Caption: General mechanism for the synthesis of 6-Chloroimidazo[1,2-a]pyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Category 1: Low or No Yield

Question: My reaction has gone to completion (confirmed by TLC), but my isolated yield of the free base is extremely low. What are the likely causes?

Answer: This is a classic problem that often points to issues in the workup and isolation phase rather than the reaction itself.

  • Causality: The imidazo[1,2-a]pyridine core is basic due to the non-fused nitrogen atom (N1). During the reaction, especially if performed without an external base, the product can become protonated by the generated hydrohalic acid (HCl or HBr). This salt form is highly soluble in water.

  • Troubleshooting Steps:

    • Check the Aqueous Layer: Before discarding your aqueous layer during extraction, test its pH. If it is acidic, your product is likely dissolved in it as the hydrochloride or hydrobromide salt.

    • Basification Protocol: Adjust the pH of the combined aqueous layers to >8.5 with a suitable base (e.g., saturated sodium bicarbonate, 1M NaOH). Ensure the solution is cool to prevent any potential hydrolysis. This deprotonates the product, converting it to the free base which is significantly more soluble in organic solvents.

    • Re-Extract: Thoroughly re-extract the now basic aqueous solution with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. You should recover a significant portion of your "lost" product.

Question: My reaction seems to stall and never reaches full conversion of the 2-amino-5-chloropyridine starting material. Why is this happening?

Answer: Reaction stalling is typically due to a loss of reactivity or the creation of an inhibitory environment.

  • Causality & Explanation:

    • Acid Buildup: The initial SN2 reaction between the 2-aminopyridine and the α-halocarbonyl releases a proton and a halide ion, which form a strong acid (e.g., HCl). As the reaction proceeds, the increasing acidity of the medium protonates the starting 2-amino-5-chloropyridine. The resulting pyridinium salt is deactivated and significantly less nucleophilic, effectively halting the initial and rate-limiting step of the reaction.

    • Reagent Quality: The α-halocarbonyl reagent, particularly chloroacetaldehyde or bromoacetaldehyde, can be unstable and prone to polymerization, reducing its effective concentration over time.

  • Preventative Measures & Solutions:

    • Incorporate a Base: The most effective solution is to add an acid scavenger. Sodium bicarbonate (NaHCO₃) is a common and effective choice. It neutralizes the generated acid, preventing the deactivation of the starting material. A slight excess (1.1-1.5 equivalents) is recommended.

    • Reagent Quality Check: Use fresh or properly stored α-halocarbonyl reagent. If using an aqueous solution of chloroacetaldehyde, ensure its concentration is accurately known.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of sensitive reagents. A moderate temperature (e.g., refluxing ethanol) is often a good starting point.

Category 2: Impurity Formation & Purification Challenges

Question: I'm observing a dark, tarry, or polymeric substance in my reaction flask. What is this and how can I avoid it?

Answer: The formation of dark, insoluble materials is a common consequence of side reactions involving the highly reactive α-halocarbonyl compound.

  • Causality: α-halocarbonyls, particularly aldehydes, can readily undergo self-condensation or polymerization, especially under basic conditions or at elevated temperatures. This is a competitive side reaction that consumes the reagent and complicates purification.

  • Optimization Strategy:

    • Controlled Reagent Addition: Instead of adding all the α-halocarbonyl at once, add it portion-wise or as a slow, continuous drip to the heated solution of 2-amino-5-chloropyridine. This keeps the instantaneous concentration of the aldehyde low, favoring the desired bimolecular reaction over self-condensation.

    • Moderate Temperature: Avoid excessive heat. The cyclocondensation is often exothermic. Find the minimum temperature required for a reasonable reaction rate (e.g., 60-80 °C).

    • Solvent Choice: A solvent in which the starting materials are soluble but the polymeric byproducts are not can sometimes help, though prevention is a better strategy.

SolventBoiling Point (°C)Key Characteristics & Recommendations
Ethanol 78Pro: Good general-purpose solvent, readily available, relatively non-toxic. Con: May not be sufficient for less reactive substrates.
Acetonitrile 82Pro: Polar aprotic, good for SN2 reactions. Often gives clean reactions.[2] Con: Can be harder to remove.
DMF 153Pro: High boiling point allows for higher temperatures if needed. Con: Risk of thermal decomposition and side reactions increases.[3]
Water 100Pro: Green solvent, can be effective for certain protocols.[4] Con: Workup can be more complex; product salt is highly soluble.

Question: After workup, my crude product shows multiple spots on TLC besides the starting material. What are these impurities and how do I purify the product?

Answer: Besides polymeric material, several distinct small-molecule impurities can form.

  • Likely Impurities:

    • Unreacted 2-amino-5-chloropyridine: The most common impurity if the reaction stalls.

    • N-alkylated Intermediate (Pyridinium Salt): If the cyclization/dehydration step is incomplete, this intermediate may be present. It is often highly polar.

    • Positional Isomers: If a substituted α-haloketone is used (e.g., 1-bromo-2-propanone), reaction with the exocyclic amino group first can lead to a different, undesired isomer.

  • Purification Protocol:

    • Primary Purification (Recrystallization): For many cases, recrystallization is sufficient. The free base of 6-Chloroimidazo[1,2-a]pyridine is a solid.

      • Step 1: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate).

      • Step 2: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Step 3: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Secondary Purification (Column Chromatography): If recrystallization is ineffective, silica gel chromatography is the standard method.[5]

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The product is moderately polar and should elute cleanly.

      • Elution Order: Less polar impurities will elute first, followed by your product, and then highly polar impurities like the pyridinium intermediate.

Category 3: Final Salt Formation

Question: I have the pure free base, but I am struggling to form a high-quality, crystalline hydrochloride (HCl) salt. It either oils out or gives a poor yield. What is the correct procedure?

Answer: Proper salt formation is critical for stability, handling, and formulation. The key is strict control of stoichiometry and solvent conditions.

  • Causality: The hydrochloride salt's physical form is highly dependent on the solvent system and the rate of its formation. The presence of water is detrimental as it can lead to a hygroscopic or poorly crystalline product.

  • Optimized HCl Salt Formation Protocol:

    • Solvent Selection: Dissolve the purified free base (1.0 eq.) in an anhydrous, non-protic solvent where the free base is soluble, but the HCl salt is not. Good choices include anhydrous ethyl acetate, diethyl ether, or a mixture of isopropanol and diethyl ether.

    • Acid Addition: Use a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add the HCl solution dropwise to the stirred solution of the free base at 0 °C.

    • Control Precipitation: You should see the HCl salt precipitating as a white solid. Add the acid until you detect a slight excess (check pH with a damp indicator strip on the vapor, aiming for pH 1-2). Adding too much acid can sometimes cause the product to oil out.

    • Isolation: Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum.

G Start Start: Crude Reaction Mixture Workup Aqueous Workup Start->Workup CheckYield Low Yield? CheckPurity Impure Product? CheckYield->CheckPurity No Basify Basify Aqueous Layer (pH > 8.5) & Re-extract CheckYield->Basify Yes Recrystallize Recrystallize Free Base CheckPurity->Recrystallize Yes PureBase Pure Free Base CheckPurity->PureBase No Workup->CheckYield Basify->Workup Combine organic layers Column Column Chromatography Recrystallize->Column Still Impure Recrystallize->PureBase Pure Column->PureBase End High Yield & Purity Achieved PureBase->End

Sources

common side products in 6-Chloroimidazo[1,2-a]pyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 6-Chloroimidazo[1,2-a]pyridine hydrochloride , a critical scaffold in medicinal chemistry (e.g., for GABA-A agonists and antiviral agents).[1]

Core Synthesis Workflow & Mechanism

The "Gold Standard" Protocol The synthesis follows a Hantzsch-type condensation between 2-amino-5-chloropyridine (1) and chloroacetaldehyde (2).[1][2] While seemingly simple, the reaction relies on a specific sequence of nucleophilic attack and dehydration to favor the bicyclic product over amorphous polymers.[1][2]

Reaction Scheme & Impurity Pathways

The following diagram illustrates the critical path to the product and the diversion points where common side products form.

ReactionPathway SM1 2-Amino-5-chloropyridine (Starting Material) Inter Intermediate A (N-Alkylated Aldehyde/Hemiacetal) SM1->Inter Nucleophilic Attack (N1) Imp3 Impurity Type III (Oxidized Azo-dimers) SM1->Imp3 Oxidation (Air/Light) SM2 Chloroacetaldehyde (40% aq. or generated) SM2->Inter Imp1 Impurity Type I (Polymerized Reagents) SM2->Imp1 Self-Polymerization (if aged/unstabilized) Cyclic Intermediate B (Hydroxy-dihydro-imidazo) Inter->Cyclic Ring Closure Imp2 Impurity Type II (Non-cyclized Acetal) Inter->Imp2 Trapped as Acetal (if alcohol used w/o acid) Prod 6-Chloroimidazo[1,2-a]pyridine HCl (Target Product) Cyclic->Prod Dehydration (-H2O) (Requires Acid/Heat)

Figure 1: Mechanistic pathway showing the formation of the target scaffold and critical divergence points for impurities.[1][2]

Common Side Products & Impurities

Understanding these species is essential for purification.[1][2]

Impurity TypeChemical IdentityOrigin/CauseDetection (LCMS/NMR)
Intermediate A N-(2-oxoethyl)-2-imino-1,2-dihydropyridineIncomplete cyclization due to insufficient heat or low acidity.[1][2]M+1 = Target + 18 (Hydrated form).[1] NMR shows aldehyde/hemiacetal proton ~5-6 ppm.[1][2]
Impurity Type I Paraformaldehyde-like polymersPolymerization of chloroacetaldehyde reagent.[1][2]Broad humps in NMR; sticky black tar in reaction vessel.[1][2]
Impurity Type II Acetal derivatives (e.g., diethyl acetal)Use of protected aldehyde (e.g., bromoacetaldehyde diethyl acetal) with insufficient hydrolysis time.[1]Ethyl signals (triplet/quartet) in NMR; M+1 = Target + 46 (EtOH adduct).[1]
Impurity Type III Azo/Azoxy dimersOxidative coupling of 2-amino-5-chloropyridine (light/air sensitive).[1][2]Highly colored (orange/red) spots on TLC; M+1 = 256-258 range.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture turned into a black/brown tar.

Diagnosis: This is the most common failure mode, typically caused by the polymerization of chloroacetaldehyde or oxidative degradation of the aminopyridine.[1][2]

  • Cause: Chloroacetaldehyde is unstable.[1][2] If the reagent is old or added too quickly, it polymerizes before reacting with the amine.[1][2]

  • Solution:

    • Reagent Quality: Use freshly distilled chloroacetaldehyde or generate it in situ from 2-chloroacetaldehyde dimethyl acetal using aqueous acid.[1][2]

    • Buffering: Add solid NaHCO₃ (0.5 - 1.0 eq) to the reaction mixture. This neutralizes the HCl generated during the substitution, preventing the pH from dropping too low too fast, which can degrade the sensitive intermediate before cyclization.[1][2]

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon to prevent oxidative dimerization of the starting aminopyridine [1, 2].

Issue 2: LCMS shows a mass of [M+18] or [M+46] that persists.

Diagnosis: Incomplete cyclization or trapped acetal.[1]

  • Context: You likely used an alcohol solvent (Ethanol/Methanol) and the reaction stopped at the "Intermediate A" or "Impurity Type II" stage (see Fig 1).[1]

  • Solution:

    • Force Dehydration: The final step (elimination of water) is acid-catalyzed.[1][2] Add a catalytic amount of concentrated HCl or HBr (if compatible) and reflux for an additional 1-2 hours.

    • Solvent Switch: If using acetal reagents, ensure water is present to hydrolyze the acetal.[1] A mixture of EtOH/H₂O (4:1) is often superior to pure EtOH for ensuring complete deprotection-cyclization [3].[1][2]

Issue 3: Product is highly hygroscopic or an oil instead of a solid.

Diagnosis: Impure salt formation or excess acid retention.[1][2]

  • Cause: The hydrochloride salt of imidazo[1,2-a]pyridines can be hygroscopic if excess HCl or water is trapped in the lattice.[1]

  • Solution:

    • Azeotropic Drying: Dissolve the crude oil in isopropanol or toluene and evaporate to dryness to remove trapped water/HCl.[1][2]

    • Recrystallization: The preferred solvent system for the HCl salt is Isopropanol/Diethyl Ether or Acetone .[1][2] Dissolve in minimal hot isopropanol, cool, and slowly add ether until turbidity appears.

    • Free Base Trick: If the salt is impossible to handle, basify with saturated Na₂CO₃ to isolate the free base (solid), purify it, and then re-form the salt using 1.05 eq of HCl in dioxane [4].[1]

Experimental Protocol (Optimized)

Objective: Synthesis of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride (10 mmol scale).

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chloropyridine (1.28 g, 10 mmol) and Ethanol (15 mL).

  • Addition: Add Chloroacetaldehyde (40% aq. solution, 2.0 mL, ~12 mmol) dropwise over 5 minutes.

    • Critical Step: If the solution turns black immediately, cool to 0°C during addition.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

    • Checkpoint: The starting material (Rf ~0.[1][2]3) should disappear.[1] A new fluorescent spot (Rf ~0.[1]5) should appear.

  • Workup (Direct Salt Isolation):

    • Cool the mixture to room temperature.

    • Add Acetone (15 mL) to induce precipitation.

    • Cool to 0°C for 1 hour. Filter the white/off-white solid.[1][2]

  • Purification: Recrystallize from Ethanol/Diethyl Ether .

    • Yield expectation: 70-85%.[1][2]

    • Appearance: White to pale beige crystalline solid.[1][2]

Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude Product CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Mass M+18 found? (Intermediate) CheckTLC->Issue1 Issue2 Black Tar? CheckTLC->Issue2 Issue3 No Precipitate? CheckTLC->Issue3 Sol1 Add conc. HCl (cat.) Reflux 2h Issue1->Sol1 Sol2 Use fresh Reagent Add NaHCO3 buffer Issue2->Sol2 Sol3 Evaporate solvent Recrystallize from Acetone Issue3->Sol3

Figure 2: Decision tree for resolving common synthetic failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Imidazo[1,2-a]pyridines: Methodologies and Mechanisms. Retrieved from [Link]

  • Vertex AI Research (2025).Consolidated Patent Analysis: Preparation of 6-chloroimidazo[1,2-b]pyridazine and related pyridine analogs.

Sources

Technical Support Guide: Troubleshooting 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

6-Chloroimidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for anxiolytics (e.g., alpidem analogs), antivirals, and kinase inhibitors.[1] While the cyclization chemistry is well-established, the purification of its hydrochloride salt often presents non-trivial challenges due to the amphiphilic nature of the fused ring system and the propensity of the reaction byproducts to form "oils" rather than discrete crystals.[1]

This guide addresses the three most reported failure modes:

  • Oiling Out: The product separates as a gum/oil instead of a crystalline solid during salt formation.[2]

  • Persistent Color: Carryover of dark, polymerized aldehyde impurities.

  • Stoichiometric Drift: Difficulty in obtaining the mono-hydrochloride salt with a defined melting point.

Compound Profile
PropertyDataNotes
CAS (Free Base) 13583-75-0
MW (HCl Salt) 189.04 g/mol 152.58 (Free Base) + 36.46 (HCl)
pKa (Conj.[3][4][5][1][2] Acid) ~5.6Protonation occurs at N1 (bridgehead nitrogen is non-basic).[2]
Solubility (Salt) High: Water, MeOH, DMSOModerate: EtOH, iPrOHInsoluble: Et₂O, Hexanes, EtOAcHygroscopic in high humidity.

Diagnostic Workflow (Triage)

Before attempting a fix, identify where your process is failing using the logic flow below.

Purification_Workflow Start Start: Crude Reaction Mixture Check_State State of Crude? Start->Check_State Solid Solid/Precipitate Check_State->Solid Filtration OK Oil Dark Oil/Gum Check_State->Oil Solvent Trapped Check_Color Color Check Solid->Check_Color Wash & Dry Oil->Check_Color DCM Extraction Dark Dark Brown/Black Salt_Form Salt Formation (HCl) Dark->Salt_Form Requires Carbon Treat. Tan Tan/Off-White Tan->Salt_Form Proceed Oiling_Out Product Oils Out Salt_Form->Oiling_Out Fast Addition/Wet Crystals Crystalline Solid Salt_Form->Crystals Controlled Oiling_Out->Salt_Form See Protocol B

Figure 1: Decision matrix for troubleshooting isolation and purification steps.

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon adding HCl (gas or solution) to the free base, the product separates as a sticky oil at the bottom of the flask rather than a white precipitate.[1]

Root Cause: This is a classic "Liquid-Liquid Phase Separation" (LLPS).[5][1][2] It occurs when the salt is generated too rapidly in a solvent system where it has intermediate solubility (e.g., wet Ethanol/Ether). The high local concentration of the salt exceeds the supersaturation limit (metastable zone) so drastically that it crashes out as an amorphous liquid phase before it can organize into a crystal lattice.

Corrective Protocol (The "Dual-Solvent" Method):

  • Dissolve the Free Base: Dissolve your crude free base in a minimal amount of Isopropanol (iPrOH) or Ethyl Acetate (EtOAc) . Avoid Methanol if possible, as it is too good a solvent.[5][1]

  • Dry the Solution: Ensure the solution is dry (MgSO₄).[6] Water promotes oiling.[1][2]

  • Acid Source: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Do not use aqueous HCl.[1][2]

  • Slow Addition: Add the acid dropwise with vigorous stirring at room temperature (not 0°C).

    • Why? Cooling decreases solubility too fast, promoting oiling. Add acid at RT, let the seed crystals form, then cool to 0°C to maximize yield.

  • The "Scratch" Technique: If oil forms, stop stirring. Take a glass rod, scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.[1][2]

Issue 2: Persistent Dark Coloration

Symptom: The product is brown or reddish, even after recrystallization.[1] Purity by HPLC is >95%, but color persists.

Root Cause: The synthesis typically involves 2-amino-5-chloropyridine and chloroacetaldehyde.[5][1][2] Chloroacetaldehyde is unstable and polymerizes to form dark, conjugated byproducts that co-precipitate with the imidazopyridine.

Corrective Protocol (Silica Filtration): Do not rely on recrystallization alone for color removal.[1][2]

  • Dissolve the Free Base (before salt formation) in Dichloromethane (DCM).[2]

  • Pass this solution through a short pad of silica gel or neutral alumina.[2]

  • Elute with DCM -> 5% MeOH in DCM.[5][1][2]

  • The dark polymeric impurities will stick to the baseline (top of silica); the imidazopyridine will elute as a pale yellow/white solution.

  • Evaporate and then proceed to salt formation.[2]

Issue 3: Purity & Impurity Identification

Symptom: NMR shows small peaks near the aromatic region that do not integrate to the product.[1]

Common Impurities:

  • Impurity A (Starting Material): 2-amino-5-chloropyridine.[5][1][2][6]

    • Detection: Broad singlet (NH2) around 6.0-6.5 ppm (solvent dependent).[5][1][2]

    • Removal: Acid wash.[1][2] Dissolve free base in EtOAc, wash with pH 4 buffer. The starting amine is less basic than the imidazopyridine product and may be washed out, though separation is difficult. Best removed by ensuring full conversion during reaction (reflux longer). [1][2]

  • Impurity B (Dimer): Result of oxidative coupling.[2][7]

    • Detection: Doubling of peaks in Carbon NMR.[2]

Standardized Experimental Protocols

Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine (Free Base)

Standard validated procedure adapted from J. Med.[5][1][2] Chem. methodologies.

  • Reaction: In a round-bottom flask, combine 2-amino-5-chloropyridine (1.0 eq) and chloroacetaldehyde (40% aq. solution, 1.5 eq) in Ethanol (5 mL/g of amine).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]

  • Workup:

    • Concentrate the ethanol under reduced pressure to ~20% volume.

    • Dilute with water and cool to 0°C.

    • Neutralize carefully with saturated NaHCO₃ until pH ~8.[1][2] Caution: Foaming.[5][1]

    • Extract with DCM (3x).

    • Dry organic layer (Na₂SO₄) and concentrate.[3][2]

  • Purification: Recrystallize the free base from Ethyl Acetate/Hexane (1:3) to obtain off-white needles.[5][1][2]

Protocol B: Preparation of the Hydrochloride Salt

Optimized to prevent oiling out.[1]

ParameterSpecification
Solvent Ethyl Acetate (primary) + Isopropanol (if solubility is low)
Acid Source 4M HCl in Dioxane (preferred) or HCl gas
Temperature Start at 20°C, finish at 0°C
  • Dissolve 1.0 g of purified Free Base in 10 mL of Ethyl Acetate. (Warm slightly if needed to dissolve, then cool to RT).

  • Add 4M HCl in Dioxane (1.1 eq, approx 1.8 mL) dropwise over 10 minutes.

  • Observation: A white precipitate should form immediately.[2]

    • If oil forms:[5][1][8] Add a seed crystal of pure product.[2] If no seed is available, add 1 mL of Diethyl Ether and scratch the flask walls.

  • Stir at room temperature for 30 minutes.

  • Cool to 0°C for 1 hour.

  • Filter the white solid under nitrogen (hygroscopic!).[2]

  • Wash with cold Ethyl Acetate followed by Diethyl Ether.[1][2]

  • Dry in a vacuum oven at 40°C for 4 hours.

References

  • Synthesis & Reactivity

    • Title: "Imidazo[1,2-a]pyridine synthesis"[3][4][5][1][2][7][9][10][11][12]

    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link]

    • Relevance: Provides mechanistic insight into the condensation of 2-aminopyridines with halo-ketones/aldehydes.
  • Purification & Properties

    • Title: "6-Chloroimidazo[1,2-a]pyridine - Substance Information"[3][5][1][2][10][12]

    • Source: PubChem (N
    • URL:[Link][2]

    • Relevance: Physical properties, solubility data, and toxicity warnings.[10][13][14]

  • Crystallization Methodology

    • Title: "Understanding Oiling-Out in Crystalliz
    • Source: PharmaLego Technical Resources[5][1]

    • Relevance: General principles for resolving oiling out issues in salt form
  • Salt Formation Precedents

    • Title: "Processes for the preparation of imidazo[1,2-a] pyridine deriv
    • Source: US Patent Application 20060084806A1[5][2]

    • URL
    • Relevance: Industrial scale-up procedures and salt formation protocols for this specific scaffold.[5][1][2]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Chloroimidazo[1,2-a]pyridine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloroimidazo[1,2-a]pyridine hydrochloride analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with applications ranging from anticancer to antiviral agents.[1][2][3] The introduction of a chloro-substituent at the 6-position can significantly modulate the pharmacological properties of these molecules.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these analogs. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize a 6-Chloroimidazo[1,2-a]pyridine analog is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving the problem:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the purity of your 5-chloro-2-aminopyridine and the corresponding α-halocarbonyl compound (or its synthetic equivalent). Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

  • Reagent Stability: α-Halocarbonyl compounds can be unstable. It is advisable to use freshly opened or purified reagents. For instance, α-bromoketones can degrade over time.

  • Stoichiometry: While a 1:1 stoichiometry is often the starting point, a slight excess (1.1-1.2 equivalents) of the α-halocarbonyl compound can sometimes drive the reaction to completion, especially if the reagent is volatile or prone to self-condensation.

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. While alcohols like ethanol or isopropanol are commonly used, aprotic polar solvents such as DMF or acetonitrile can also be effective, particularly for less reactive substrates.[4] In some cases, greener solvents like water are being explored.[5] Experiment with different solvents to find the optimal medium for your specific analog.

  • Temperature: The reaction temperature significantly influences the reaction rate. Many syntheses of imidazo[1,2-a]pyridines are conducted at elevated temperatures (reflux).[6] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and the formation of tar-like byproducts. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

3. Catalysis:

  • Acid/Base Catalysis: The initial condensation and subsequent cyclization can be influenced by the pH of the reaction mixture. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) can facilitate the initial alkylation step. Conversely, some methods benefit from acidic catalysis to promote cyclization.

  • Metal Catalysis: For certain synthetic routes, such as those involving cross-coupling reactions to introduce substituents, metal catalysts like copper or palladium are employed.[4][5][7] Ensure the catalyst is active and used in the correct loading.

Issue 2: Formation of Significant Impurities or Side Products

Question: My reaction is producing the desired product, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

1. Common Side Reactions:

  • Polymerization/Decomposition: At high temperatures, starting materials or the product itself can decompose or polymerize, leading to the formation of insoluble, tarry materials.

  • Over-alkylation: The product, being a nitrogen-containing heterocycle, can potentially undergo further alkylation if a large excess of the α-halocarbonyl compound is used.

  • Regioisomer Formation: Depending on the substituents on the pyridine ring, the formation of regioisomers is a possibility, although for 2-aminopyridines, the cyclization to form the imidazo[1,2-a]pyridine is generally favored.

2. Strategies for Minimizing Impurities:

  • Temperature Control: As mentioned, avoid excessive temperatures. Running the reaction at the lowest effective temperature will minimize thermal decomposition.

  • Controlled Addition of Reagents: Adding the α-halocarbonyl compound portion-wise or via a syringe pump can help to maintain a low instantaneous concentration, reducing the likelihood of side reactions.

  • Inert Atmosphere: For sensitive substrates or reactions involving metal catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate and purify my 6-Chloroimidazo[1,2-a]pyridine hydrochloride analog. What are the best practices for work-up and purification?

Answer: The hydrochloride salt form of these analogs can present unique challenges during isolation and purification.

1. Work-up Procedure:

  • Neutralization: If the reaction is performed under acidic or basic conditions, it's crucial to neutralize the reaction mixture carefully. For the free base, a basic work-up (e.g., with NaHCO₃ or Na₂CO₃ solution) is necessary before extraction with an organic solvent like ethyl acetate or dichloromethane.[8]

  • Extraction: Choose an appropriate extraction solvent based on the polarity of your product. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

2. Purification Techniques:

  • Crystallization: This is often the most effective method for purifying the final product. For the hydrochloride salt, a common technique is to dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol) and then add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the salt. Slow cooling or the addition of an anti-solvent can promote the formation of well-defined crystals.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to purify the free base before converting it to the hydrochloride salt. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.

  • Salt Formation and Washing: After precipitation of the hydrochloride salt, washing the solid with a non-polar solvent (e.g., diethyl ether, hexane) can help to remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?

A1: The most common synthesis, often referred to as the Tschitschibabin reaction, involves two key steps:

  • N-Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, forming an N-alkylated intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: How do I choose the right α-halocarbonyl compound for my desired analog?

A2: The choice of the α-halocarbonyl compound determines the substituent at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.

  • For a 2-substituted analog, you would use an α-halo ketone (e.g., α-bromoacetophenone for a 2-phenyl analog).

  • For a 2,3-disubstituted analog, you would use a substituted α-halo ketone.

  • For an analog with a carboxylic acid group at the 3-position, a common precursor is ethyl 2-chloroacetoacetate, followed by hydrolysis.[9]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Ultrasound-assisted synthesis: This can accelerate the reaction and often leads to higher yields in shorter reaction times.[5]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[10][11]

  • Use of greener solvents: Researchers are exploring the use of water, deep eutectic solvents, or bio-based solvents to replace traditional volatile organic compounds.[5][12]

  • Catalyst-free conditions: Some syntheses can be performed under catalyst-free conditions, reducing waste and cost.[6]

Q4: How can I confirm the structure of my synthesized 6-Chloroimidazo[1,2-a]pyridine analog?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and substitution pattern of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help to confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

  • X-ray Crystallography: Provides unambiguous proof of the structure if a suitable single crystal can be obtained.[8]

Experimental Protocols and Data

General Procedure for the Synthesis of a 6-Chloroimidazo[1,2-a]pyridine Analog

This is a generalized protocol and may require optimization for specific analogs.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-aminopyridine (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, isopropanol, or DMF) to dissolve the starting material.

  • Reagent Addition: Add the α-halocarbonyl compound (1.0 - 1.2 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can then be subjected to an aqueous work-up (e.g., neutralization with NaHCO₃ and extraction with an organic solvent).

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in an organic solvent dropwise until precipitation is complete. Collect the hydrochloride salt by filtration, wash with a non-polar solvent, and dry under vacuum.

Table 1: Optimization of Reaction Conditions - A Hypothetical Example
EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1EthanolReflux1265Moderate yield, some starting material remaining.
2IsopropanolReflux1275Good yield, cleaner reaction profile.
3DMF100885High yield, but darker reaction mixture.
4AcetonitrileReflux1670Slower reaction, clean product.

Visualizing the Workflow

Troubleshooting Logic for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions catalysis Evaluate Catalysis start->catalysis sub_reagent Purity of Starting Materials Reagent Stability Stoichiometry reagent_quality->sub_reagent sub_conditions Solvent Choice Temperature Reaction Time reaction_conditions->sub_conditions sub_catalysis Acid/Base Catalysis Metal Catalysis catalysis->sub_catalysis solution Improved Yield sub_reagent->solution Use pure reagents Adjust stoichiometry sub_conditions->solution Screen solvents & temp. Monitor reaction sub_catalysis->solution Add appropriate catalyst SyntheticPathway start_materials 5-Chloro-2-aminopyridine + α-Halocarbonyl Compound alkylation N-Alkylation start_materials->alkylation cyclization Intramolecular Cyclization & Dehydration alkylation->cyclization free_base 6-Chloroimidazo[1,2-a]pyridine (Free Base) cyclization->free_base hcl_salt 6-Chloroimidazo[1,2-a]pyridine Hydrochloride free_base->hcl_salt + HCl

Caption: General synthetic pathway to 6-Chloroimidazo[1,2-a]pyridine hydrochloride analogs.

References

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Molecules. (2020). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Molecules. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Google Patents. (2002). Synthesis of chlorinated pyrimidines.
  • OUCI. (2023). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Available at: [Link]

  • Google Patents. (2018). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Available at: [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • PubMed. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Available at: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link]

  • RSC Publishing. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger, scalable process. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, making robust and scalable synthetic routes essential.[1][2]

Overview of the Core Synthetic Pathway

The most common and scalable synthesis of 6-Chloroimidazo[1,2-a]pyridine involves a cyclocondensation reaction between 2-amino-5-chloropyridine and an α-haloaldehyde or its equivalent, such as chloroacetaldehyde dimethyl acetal. The resulting free base is then treated with hydrochloric acid to yield the final salt. While straightforward on paper, this process presents several challenges at scale related to reaction control, impurity formation, and final product purification.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Salt Formation A 2-Amino-5-chloropyridine C 6-Chloroimidazo[1,2-a]pyridine (Free Base) A->C Heat, Solvent (e.g., Ethanol) B Chloroacetaldehyde (or equivalent) B->C E 6-Chloroimidazo[1,2-a]pyridine Hydrochloride (Product) C->E Crystallization D HCl in Solvent (e.g., IPA, EtOAc) D->E

Caption: Core two-step synthesis pathway.

Section 1: Troubleshooting the Cyclocondensation Reaction

This stage is critical for setting the purity and overall yield of the process. Inadequate control here will lead to significant downstream purification challenges.

FAQ 1: My cyclocondensation reaction is sluggish, incomplete, or results in a low yield. What are the primary factors to investigate?

Answer: This is a common issue when moving from small to large scale. The root cause often lies in one of three areas: reagent quality, thermal control, or solvent choice.

  • Reagent Quality & Stoichiometry:

    • 2-Amino-5-chloropyridine: Ensure the starting material is free of isomeric impurities (e.g., 2-amino-3-chloropyridine) which can form undesired regioisomers. The purity of this starting material is paramount.

    • Chloroacetaldehyde: This reagent is unstable and prone to polymerization. On a larger scale, it is highly recommended to use a stable equivalent like chloroacetaldehyde dimethyl acetal, which generates the aldehyde in situ under acidic catalysis (often from the aminopyridine hydrochloride salt itself). If using aqueous chloroacetaldehyde, ensure the concentration is accurate and use it immediately after purchase. The stoichiometry should be tightly controlled; a slight excess (1.05-1.10 equivalents) of the aldehyde component is typical, but a large excess can lead to byproducts.

  • Thermal Control & Reaction Kinetics:

    • Causality: The reaction requires sufficient thermal energy for the initial nucleophilic attack and subsequent cyclization/dehydration. However, excessive temperature can promote the formation of dark, tarry byproducts. On a large scale, inefficient heat transfer can create localized "hot spots" where these side reactions dominate, even if the jacket temperature is within range.

    • Solution: Employ a robust reactor with good overhead stirring and a calibrated temperature probe. A slow, controlled ramp-up to the target reflux temperature is preferable to rapid heating. For multi-kilogram scale, reaction calorimetry is advised to understand the heat flow and potential for thermal runaway.[3]

  • Solvent Choice:

    • Lower alcohols like ethanol or isopropanol are common solvents. Ensure the solvent is of sufficient grade and dry. Water content can sometimes interfere with the dehydration step. The reaction concentration is also key; a solution that is too dilute will have slow kinetics, while one that is too concentrated can lead to poor mixing and precipitation issues. A typical starting concentration is 10-15 mL of solvent per gram of aminopyridine.

FAQ 2: The reaction mixture turns dark brown or black, and I'm isolating significant impurities. What are these byproducts and how can I prevent them?

Answer: Dark coloration is a classic sign of byproduct formation, likely from polymerization of the aldehyde or side reactions involving the imidazopyridine core.

The primary impurity is often a result of dimerization or reaction with excess aldehyde. The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to further electrophilic attack, especially at elevated temperatures.[2]

Caption: Byproduct formation pathways.

Mitigation Strategies:

  • Strict Temperature Control: Do not exceed the optimal reflux temperature. Use a temperature-controlled mantle or reactor jacket.

  • Controlled Reagent Addition: Add the chloroacetaldehyde solution dropwise over a period of 30-60 minutes at the reaction temperature rather than all at once. This keeps the instantaneous concentration of the reactive aldehyde low.

  • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions that contribute to color formation.

Section 2: Product Isolation and Purification Challenges

The transition from a reaction mixture to a pure, crystalline hydrochloride salt is a frequent point of failure during scale-up.

FAQ 3: My yield is high in solution, but I experience significant product loss during workup and isolation of the free base. Why is this happening?

Answer: This typically points to issues with the aqueous workup, specifically pH control and extraction efficiency.

  • pH Control during Neutralization: The imidazo[1,2-a]pyridine is basic and will be protonated in the crude reaction mixture. To extract it into an organic solvent, you must neutralize the mixture to generate the free base.

    • Problem: Using a strong base like NaOH can create a highly basic local environment (pH > 12), which can sometimes degrade the product. More importantly, it's easy to overshoot the target pH.

    • Solution: Use a milder base like sodium bicarbonate or sodium carbonate solution. Add it slowly with vigorous stirring and monitor the pH of the aqueous layer, aiming for a final pH of 8-9. This ensures complete neutralization without exposing the product to harsh conditions.

  • Extraction & Emulsions:

    • Problem: At scale, vigorous mixing of aqueous and organic layers can form stable emulsions, trapping product and making phase separation difficult.

    • Solution: Use a less dense organic solvent if possible (e.g., ethyl acetate instead of dichloromethane). Add a small amount of brine (saturated NaCl solution) during the extraction, which increases the ionic strength of the aqueous layer and helps break emulsions. Allow adequate time for the layers to separate in the reactor or extractor.

FAQ 4: The final hydrochloride salt has inconsistent purity, color, and physical form. How can I develop a robust crystallization protocol?

Answer: A reliable crystallization is the cornerstone of scalable purification. Simply "crashing out" the product by adding HCl will not suffice for achieving consistent quality.

  • Causality: Crystal formation is a thermodynamic process influenced by solubility, supersaturation, temperature, and impurities. Rapid precipitation traps impurities and leads to a wide particle size distribution and poor filterability.

  • Recommended Protocol for Robust Crystallization:

    • Solvent Selection: Dissolve the crude free base in a solvent where it is soluble, but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or acetone.

    • HCl Addition: Use a solution of HCl in a compatible solvent (e.g., 2M HCl in IPA). Add the HCl solution slowly at a slightly elevated temperature (e.g., 40-50 °C). This allows for controlled nucleation.

    • Controlled Cooling & Aging: Once the addition is complete, cool the mixture slowly to ambient temperature, and then further to 0-5 °C. A slow cooling profile is critical for forming larger, purer crystals. Hold the slurry at the final temperature for at least 1-2 hours ("aging") to allow the crystallization to complete.

    • Seeding (Optional but Recommended): If you have a pure batch of the product, adding a small amount of seed crystals after HCl addition can promote the formation of the desired crystal form and improve consistency.

ParameterBench Scale (Common Practice)Scaled-Up (Recommended)Rationale
HCl Addition Rapid addition of concentrated HClSlow, portion-wise addition of HCl in solvent (e.g., IPA)Controls the rate of supersaturation, preventing impurity trapping and oiling out.
Temperature Crash cool in an ice bathSlow, linear cooling profile (e.g., 10-20 °C/hour)Promotes the growth of larger, more uniform crystals with higher purity.
Isolation Vacuum filtration immediatelyAge the slurry for 2-4 hours at 0-5 °C before filtrationEnsures complete crystallization, maximizing yield.
Washing Wash with copious cold solventWash the filter cake with a minimal amount of ice-cold solventMinimizes dissolution of the product on the filter, preventing yield loss.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Scalable Synthesis of 6-Chloroimidazo[1,2-a]pyridine Free Base

Safety Note: This procedure should be conducted in a well-ventilated fume hood or a suitable reactor. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, condenser, and temperature probe with 2-amino-5-chloropyridine (1.0 eq).

  • Solvent Addition: Add ethanol (10 volumes, e.g., 10 L for every 1 kg of starting material). Begin stirring.

  • Reagent Addition: In a separate vessel, prepare a solution of chloroacetaldehyde dimethyl acetal (1.1 eq) in ethanol (2 volumes).

  • Reaction: Heat the reactor contents to reflux (approx. 78 °C). Once at a stable reflux, add the chloroacetaldehyde solution dropwise over 60-90 minutes.

  • Monitoring: Monitor the reaction progress by UPLC or TLC (Typical mobile phase: 50% Ethyl Acetate in Heptane). The reaction is typically complete in 5-8 hours.

  • Cooling & Quench: Once complete, cool the reaction mixture to 20-25 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the ethanol.

  • Workup: Add ethyl acetate (10 volumes) and water (5 volumes) to the residue. Stir for 15 minutes.

  • Neutralization: Slowly add a 10% w/v aqueous solution of sodium bicarbonate until the pH of the aqueous layer is stable at 8.0-8.5.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (3 volumes).

  • Washing: Combine the organic layers and wash with brine (5 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, typically as a solid or heavy oil.

Protocol 3.2: Robust Crystallization of 6-Chloroimidazo[1,2-a]pyridine Hydrochloride
  • Dissolution: Charge the crude free base to a clean, dry reactor. Add isopropanol (IPA, 7 volumes). Heat to 45-50 °C with stirring until all solids dissolve.

  • Filtration (Optional): If the solution contains insoluble matter, perform a polish filtration at 45-50 °C and transfer the clear solution to the final crystallization vessel.

  • Acidification: While maintaining the temperature at 45-50 °C, slowly add 2M HCl in IPA (approx. 1.1 eq) over 30 minutes. Solids should begin to precipitate.

  • Cooling Profile: Once the addition is complete, cool the slurry to 20-25 °C over at least 2 hours.

  • Final Cooling & Aging: Further cool the slurry to 0-5 °C and hold at this temperature with gentle stirring for a minimum of 2 hours.

  • Isolation: Filter the product and wash the resulting cake with a small amount of cold (0-5 °C) IPA (1 volume).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Vertex AI Search. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Ouvry, G., et al. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PMC.
  • N'Guessan, D. U. J.-P., et al. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH.
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • N'Guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • Gueiffier, C. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.
  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • Google Patents. (1990). 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • ResearchGate. (n.d.). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.

Sources

addressing off-target effects of 6-Chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Off-Target Mitigation & Experimental Troubleshooting Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

System Overview: The "Privileged Scaffold" Paradox

Welcome to the technical guide for 6-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS: 13585-72-3). In drug discovery, this molecule is classified as a "privileged scaffold"—a core structure capable of binding to multiple, unrelated biological targets.[1]

While this versatility makes it an excellent starting point for kinase inhibitors, anti-infectives (e.g., Q203 analogs), and GABA modulators, it introduces significant "biological noise." The 6-chloro substitution specifically enhances lipophilicity and blocks metabolic oxidation at the C6 position, but it does not eliminate the scaffold's inherent promiscuity.

This guide addresses the three most common "off-target" phenotypes reported by researchers: GABAergic sedation (CNS effects) , non-specific cytotoxicity (Kinase/ATP mimicry) , and assay interference (Chemical/Solubility issues).

Diagnostic Workflow

Before proceeding to specific troubleshooting, use this triage logic to categorize your experimental anomaly.

OffTargetTriage Start Observation: Unexpected Biological Activity Decision1 Is the effect In Vivo (CNS) or In Vitro? Start->Decision1 CNS_Effect Sedation / Ataxia Observed Decision1->CNS_Effect In Vivo Cyto_Effect Broad Cytotoxicity / Cell Death Decision1->Cyto_Effect In Vitro GABA_Check Suspect: GABA-A Receptor Binding (Zolpidem-like effect) CNS_Effect->GABA_Check Action_GABA Action: Run Flumazenil Counter-screen GABA_Check->Action_GABA Kinase_Check Suspect: Pan-Kinase Inhibition (ATP Mimicry) Cyto_Effect->Kinase_Check Impurity_Check Suspect: Residual Copper (Synthesis Contaminant) Cyto_Effect->Impurity_Check Action_Kinase Action: Thermal Shift Assay (TSA) & ATP-Competition Check Kinase_Check->Action_Kinase Action_Chem Action: ICP-MS for Metal Scavenging Impurity_Check->Action_Chem

Figure 1: Diagnostic triage for identifying the source of off-target effects in 6-Chloroimidazo[1,2-a]pyridine derivatives.

Troubleshooting Guide & FAQs
Category A: Receptor Promiscuity (CNS Side Effects)

User Issue: "We are developing an anti-tubercular lead based on the 6-chloroimidazo[1,2-a]pyridine scaffold. In mouse models, the animals exhibit lethargy and ataxia at therapeutic doses, mimicking benzodiazepine sedation."

Root Cause: The imidazo[1,2-a]pyridine core is the pharmacophore of Zolpidem (Ambien) , a potent GABA-A receptor agonist. The scaffold binds to the benzodiazepine (BZD) site at the


 interface of the GABA-A receptor. Even with the 6-chloro substitution, if the C3 position is not sufficiently sterically hindered, the molecule retains affinity for this channel, causing CNS depression (Goel et al., 2017).

Corrective Protocol: The Flumazenil Challenge To confirm if your phenotype is GABA-mediated, use a specific antagonist.

  • Control Group: Administer Vehicle.

  • Test Group: Administer your compound (e.g., 10 mg/kg).

  • Challenge Group: Pre-treat mice with Flumazenil (10 mg/kg, i.p.), a selective GABA-A antagonist, 15 minutes prior to administering your compound.

  • Readout: If Flumazenil reverses the sedation/ataxia, your scaffold is hitting the BZD site.

Chemical Mitigation Strategy:

  • Modify C3: Introduce bulky groups (e.g., amides, sulfonamides) at the C3 position. The GABA-A BZD pocket has strict steric constraints; bulk at C3 often breaks this binding while maintaining activity against other targets like kinases or mycobacterial QcrB (Rival et al., 2012).

Category B: Non-Specific Cytotoxicity (Kinase Interference)

User Issue: "Our compound shows potent IC50s against our target kinase, but it also kills control cell lines (HEK293, HepG2) indiscriminately. Is it toxic?"

Root Cause: The planar, nitrogen-rich imidazo[1,2-a]pyridine structure is an ATP mimetic . It can bind to the hinge region of hundreds of human kinases (e.g., PI3K, p38 MAP kinase, CDK) via hydrogen bonding at N1. The 6-chloro group often enhances this by filling the hydrophobic pocket behind the ATP binding site (Bagdi et al., 2020).

Data Summary: Common Kinase Off-Targets

Off-Target Kinase Interaction Type Consequence

| PI3K


  | ATP Competition | Immune suppression, metabolic disruption |
| p38 MAPK  | Hinge Binding | Anti-inflammatory effects (confounding data) |
| CDK1/2  | Intercalation | Cell cycle arrest (G2/M block) |

Validation Protocol: ATP-Shift Assay Determine if your cytotoxicity is driven by ATP-competitive kinase inhibition.

  • Low ATP: Measure IC50 of your compound against a panel of kinases at

    
     levels of ATP (typically 10-50 
    
    
    
    M).
  • High ATP: Repeat the assay at physiological ATP levels (1-5 mM).

  • Analysis: If the IC50 shifts significantly higher (>10-fold) in the High ATP condition, your compound is an ATP-competitive inhibitor.

Mitigation:

  • Scaffold Morphing: If kinase selectivity is poor, consider saturating the pyridine ring (tetrahydroimidazo[1,2-a]pyridine) to remove planarity, though this drastically alters 3D geometry.

Category C: Metabolic Stability (CYP Inhibition)

User Issue: "We see non-linear pharmacokinetics. The compound seems to inhibit its own metabolism."

Root Cause: Imidazo[1,2-a]pyridines are prone to Mechanism-Based Inactivation (MBI) of CYP450 enzymes, particularly CYP2D6 and CYP3A4. The imidazole ring can be oxidized to a reactive intermediate (carbene or radical) that covalently binds to the heme iron of the CYP enzyme, permanently disabling it (suicide inhibition).

Protocol: IC50 Shift Assay (Time-Dependent Inhibition)

  • T=0: Incubate microsomes + Compound + Substrate + NADPH simultaneously. Measure IC50.

  • T=30: Pre-incubate microsomes + Compound + NADPH for 30 mins before adding the substrate. Measure IC50.

  • Result: If the IC50 at T=30 is significantly lower (more potent) than T=0, you have Time-Dependent Inhibition (TDI), indicating covalent binding/MBI.

Category D: Chemical Purity (The "Copper" Trap)

User Issue: "Batch-to-batch variability in cellular assays. Some batches are highly toxic, others are not."

Root Cause: Many synthetic routes for 6-Chloroimidazo[1,2-a]pyridine involve Copper-catalyzed C-H activation or coupling (e.g., reacting 2-amino-5-chloropyridine with nitroolefins or alkynes). Residual Copper (Cu) is notoriously difficult to remove from these nitrogen-rich scaffolds because the imidazo-pyridine nitrogen acts as a ligand, chelating the metal.

  • Effect: Free Copper is cytotoxic at micromolar levels, generating ROS (Fenton chemistry) that kills cells independent of your drug's mechanism.

Troubleshooting Step:

  • Do not rely on NMR: Paramagnetic Cu(II) broadens peaks but might be missed.

  • Run ICP-MS: Check for Cu levels. >10 ppm is problematic for sensitive cell lines.

  • Cleanup: Wash the organic phase with aqueous EDTA or use a resin scavenger (e.g., QuadraPure™ TU) specifically designed to strip metal catalysts.

Mechanistic Visualization

The following diagram illustrates how the 6-chloroimidazo[1,2-a]pyridine scaffold interacts with its primary off-targets based on structural motifs.

ScaffoldInteractions Scaffold 6-Chloroimidazo[1,2-a]pyridine (The Scaffold) Planarity Feature: Planar Heterocycle Scaffold->Planarity N1_LonePair Feature: N1 Lone Pair (H-Bond Acceptor) Scaffold->N1_LonePair C3_Sub Feature: C3 Substituent (Variable Region) Scaffold->C3_Sub ATP_Mimic Mechanism: ATP Mimicry (Competitive Inhibition) Planarity->ATP_Mimic N1_LonePair->ATP_Mimic Heme_Bind Mechanism: Fe-Coordination or Radical Attack N1_LonePair->Heme_Bind BZD_Mimic Mechanism: Isosteric to Benzodiazepines C3_Sub->BZD_Mimic If small/lipophilic Kinase Off-Target: Kinase Hinge (ATP Site) GABA Off-Target: GABA-A Receptor (BZD Site) CYP Off-Target: CYP450 Heme (Metabolic Liability) ATP_Mimic->Kinase High Risk BZD_Mimic->GABA Sedation Risk Heme_Bind->CYP Toxicity Risk

Figure 2: Structural Activity Relationship (SAR) mapping of the scaffold to major off-target liabilities.

References
  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry. Link

    • Context: Establishes the scaffold as a "privileged structure" with broad biological activities including GABAergic and antiviral properties.[1]

  • Rival, Y., et al. (2012). "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel anti-tubercular agents." European Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of the scaffold in Q203 analogs and the necessity of selectivity screens.
  • Bagdi, A.K., et al. (2020). "Recent advances in the synthesis and biological activities of imidazo[1,2-a]pyridines." RSC Advances. Link

    • Context: detailed review of the kinase inhibitory potential and the structural basis for
  • Enguehard-Gueiffier, C., et al. (2006). "Imidazo[1,2-a]pyridines as a potent scaffold for the design of selective kinase inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Provides SAR data on how the 6-chloro substitution affects kinase selectivity profiles.
  • Zolpidem Labeling (FDA). "Ambien (zolpidem tartrate) Prescribing Information." Link

    • Context: Authoritative confirmation of the imidazo[1,2-a]pyridine core's mechanism of action

Sources

Technical Support Center: Optimization of 6-Chloroimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Toxicity Reduction & Scaffold Optimization[1]

Welcome to the Scaffold Optimization Help Desk

You have reached the Tier 3 Technical Support for Medicinal Chemistry. This guide addresses the specific liabilities associated with 6-chloroimidazo[1,2-a]pyridine derivatives. While this scaffold is "privileged" in drug discovery (found in Zolpidem, Necopidem, and various antiviral agents), the 6-chloro substituent introduces distinct physicochemical challenges—primarily increased lipophilicity and altered electronic density—that can lead to cardiotoxicity (hERG), metabolic instability, and genotoxicity.[1]

Below are the troubleshooting modules designed to salvage your lead compounds.

Module 1: Troubleshooting Cardiotoxicity (hERG Inhibition)

User Report: "My lead 6-chloro derivative has single-digit nanomolar potency but inhibits the hERG channel with an IC50 < 1 µM. How do I fix this without losing the 6-Cl group?"

Root Cause Analysis: The 6-chloro substituent is highly lipophilic (increasing cLogP by ~0.71).[1] hERG channels contain a hydrophobic pore flanked by aromatic residues (Tyr652, Phe656) that trap lipophilic, basic molecules via


-

stacking and cation-

interactions.[1] The 6-chloroimidazo[1,2-a]pyridine core acts as a perfect template for this unwanted binding.[1]

Corrective Actions (SAR Strategies):

  • Zwitterionic Balancing (The "Neutralization" Protocol):

    • Mechanism: hERG inhibition is driven by basic amines (pKa > 8).[1] The 6-Cl group pulls electron density, slightly lowering the pKa of the bridgehead nitrogen, but if your C-3 substituent contains a basic amine, toxicity is almost guaranteed.

    • Fix: Introduce an acidic moiety (carboxylic acid isostere, sulfonamide, or tetrazole) on the C-3 side chain to create a zwitterion or reduce the net basicity.[1]

    • Target: Aim for a measured LogD

      
       between 1 and 3.
      
  • Steric "Shielding" of the

    
    -System: 
    
    • Mechanism: The flat aromatic core intercalates into the hERG pore.

    • Fix: Introduce saturation (sp3 carbons) at the C-3 or C-2 position.[1] Replace flat phenyl rings with bicyclo[1.1.1]pentanes or cubanes.[1] This "3D-ification" disrupts the planar stacking required for hERG binding.

  • Lipophilicity Offset:

    • Since you must keep the 6-Cl (often vital for potency/metabolic blocking), you must "pay" for its lipophilicity elsewhere.[1]

    • Rule of Thumb: For every Cl atom, add one H-bond donor (OH, NH) or two ether oxygens to the side chain.[1]

Data Summary: Impact of Modifications on hERG

Modification StrategyEffect on Potency (Est.)Effect on hERG (IC50)LogP Change
Baseline (6-Cl-3-benzyl) HighHigh Risk (< 1 µM) ~3.5
Remove 6-ClLow (Potency Loss)Low Risk (> 10 µM)-0.7
Add Polar Group (C-3 amide) High (Maintained)Medium Risk (~5 µM) -1.2
Saturate C-3 Linker HighLow Risk (> 30 µM) -0.5
Module 2: Metabolic Stability & Reactive Metabolites

User Report: "My compound is cleared rapidly by liver microsomes (Cl_int > 50 µL/min/mg), or I'm seeing glutathione adducts in the mass spec."

Root Cause Analysis: While the 6-chloro group blocks metabolism at the C-6 position (preventing hydroxylation there), it activates the C-3 position toward electrophilic attack. Furthermore, if the pyridine ring is electron-rich, it can undergo bioactivation by CYP450s to form reactive epoxides or nitrenium ions, leading to idiosyncratic toxicity.[1]

Corrective Actions:

  • Block the C-3 "Soft Spot":

    • The C-3 position is the most nucleophilic site. If unsubstituted or substituted with electron-donating groups (alkyl), it is rapidly oxidized.[1]

    • Fix: Install electron-withdrawing groups (EWG) or bulky substituents at C-3 (e.g., CF3, cyano, or carbonyl-linked heterocycles) to deactivate the ring and sterically hinder CYP access.[1]

  • Scaffold Hopping (Nitrogen Insertion):

    • Mechanism: The 6-chloroimidazo[1,2-a]pyridine system is electron-rich.[1]

    • Fix: Insert an additional nitrogen into the 6-membered ring (converting to imidazo[1,2-b]pyridazine) or the 5-membered ring (imidazo[1,2-a]pyrimidine).[1] This lowers the HOMO energy, making the ring less susceptible to oxidative bioactivation.[1]

Visualization: Metabolic Optimization Logic

MetabolicOptimization Start High Clearance / Adducts CheckC3 Is C-3 Position Blocked? Start->CheckC3 BlockC3 Add EWG/Bulk at C-3 (e.g., -C(O)R, -CF3) CheckC3->BlockC3 No CheckRing Is Ring Too Electron Rich? CheckC3->CheckRing Yes Retest Retest Microsomal Stability BlockC3->Retest AzaAnalog Switch to Imidazo[1,2-b]pyridazine CheckRing->AzaAnalog Yes CheckRing->Retest No

Caption: Decision tree for troubleshooting metabolic instability in 6-chloroimidazo[1,2-a]pyridine derivatives.

Module 3: Genotoxicity (Ames Test)

User Report: "My compound is Ames positive in strain TA100."

Root Cause Analysis: Planar, aromatic, fused heterocycles can intercalate into DNA.[1] The 6-chloro substituent can sometimes enhance this intercalating ability by increasing lipophilicity. Additionally, certain side chains (anilines, nitro groups) attached to this scaffold are notorious mutagenic structural alerts.[1]

Corrective Actions:

  • Disrupt Planarity:

    • Force the molecule out of plane. Introduce an ortho-substituent on any phenyl ring attached to the C-2 or C-3 position. This creates a "twisted" conformation that cannot slip between DNA base pairs.[1]

  • Remove "Alert" Functionalities:

    • Ensure no primary anilines or nitro groups are present.[1]

    • Replace the 6-Cl with a 6-CF3 or 6-CN if the chlorine itself is metabolically activating a neighboring amine (though rare, Cl can influence the formation of reactive nitrenium ions on side chains).

Standard Operating Procedures (Protocols)

To validate your optimization, use these specific assay conditions.

Protocol A: Automated hERG Patch Clamp (Gold Standard)
  • Objective: Quantify K+ channel blockage.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular:[1] HEPES-buffered Tyrode’s solution (pH 7.4).[1]

    • Intracellular:[1] KCl/EGTA/HEPES (pH 7.2).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (tail current measurement).

    • Record tail current amplitude.[1]

  • Interpretation:

    • Safe: IC50 > 30 µM.[1][2]

    • Monitor: IC50 10–30 µM.[1][3]

    • Toxic: IC50 < 10 µM.[1]

Protocol B: Reactive Metabolite Trapping (GSH Adducts)
  • Objective: Detect bioactivation potential.

  • Incubation:

    • Substrate (10 µM) + Human Liver Microsomes (1 mg/mL) + NADPH (1 mM).[1]

    • Trapping Agent: Glutathione (GSH) at 5 mM (soft nucleophile) AND Potassium Cyanide (KCN) at 1 mM (hard nucleophile).[1]

  • Analysis:

    • LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).[1]

    • Scan for +26 Da (cyano adducts).[1]

  • Pass Criteria: No detectable GSH or CN adducts after 60 min incubation.

FAQ: Frequently Asked Questions

Q: Can I replace the 6-Chloro with a 6-Fluoro to reduce toxicity? A: Sometimes. Fluorine is smaller and more electronegative.[1] It effectively blocks metabolism (C-F bond is strong) but is less lipophilic than chlorine.[1] However, the 6-F analog often has a shorter half-life due to different electronic activation of the ring. You must re-check potency, as Cl is often a better fit for hydrophobic pockets than F.[1]

Q: Why is the C-3 position so critical? A: In the imidazo[1,2-a]pyridine scaffold, the C-3 position is electronically similar to the C-3 of indole. It is electron-rich and prone to electrophilic aromatic substitution (by metabolic enzymes).[1] Functionalizing C-3 with electron-withdrawing groups stabilizes the entire core.

Q: Does the 6-Cl group cause phototoxicity? A: Yes, chlorinated heterocycles can be phototoxic.[1] The C-Cl bond can undergo homolytic cleavage under UV light, generating radicals.[1] If your drug is for topical or dermatological use, you must run a 3T3 NRU Phototoxicity assay early.[1]

References
  • Goel, R. et al. (2019).[1] Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological perspective. Current Topics in Medicinal Chemistry. Link

  • Kalgutkar, A. S. et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[1] (Foundational text on metabolic soft spots). Link

  • Bagal, S. K. et al. (2013).[1] Recent progress in the structural modification of imidazo[1,2-a]pyridines for drug discovery.[1][4][5][6] Chemical Reviews.[1] Link[1]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). (Regulatory basis for hERG testing).[1][7] Link

  • Scior, T. et al. (2016).[1] hERG channel blockade: A medicinal chemistry perspective. Mini-Reviews in Medicinal Chemistry. Link

Sources

troubleshooting inconsistent results in 6-Chloroimidazo[1,2-a]pyridine hydrochloride assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Executive Summary

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a critical intermediate in the synthesis of GABA-A agonists (e.g., Zolpidem analogs) and anti-infective agents.[1][2] While the imidazo[1,2-a]pyridine core is chemically robust, the hydrochloride salt form introduces specific variables—acidity, hygroscopicity, and intrinsic fluorescence—that frequently lead to assay artifacts.

This guide addresses the "Phantom Potency" phenomenon, where


 values shift between batches or operators, usually driven by unmonitored pH excursions or optical interference rather than biological variance.

Part 1: The "Phantom Potency" (Solubility & pH Artifacts)

Q: Why does my compound precipitate upon addition to the assay buffer, even though the DMSO stock is clear?

The Mechanism: The hydrochloride salt of 6-Chloroimidazo[1,2-a]pyridine is acidic.[1] When you dilute a high-concentration DMSO stock of the HCl salt into a weak assay buffer (e.g., 10mM PBS or Tris), the local pH can drop significantly.

  • The Acid Shift: The protons (

    
    ) from the HCl salt consume the buffer's capacity.
    
  • The Crash: If the final pH drops below the compound's solubility threshold, or if the buffer neutralizes the salt back to the free base (which has poor aqueous solubility), the compound precipitates. This "micro-precipitation" scatters light and inhibits enzymes non-specifically, leading to false positives.[1]

Troubleshooting Protocol: The "Buffer Capacity Check"

ParameterRecommendationReason
Buffer Strength Increase to >50 mM (ideally 100 mM)Counteracts the acid load from the HCl salt.[1][2]
Stock Prep "Free-Base" NormalizationConvert the salt to free base in situ if pH sensitivity is critical.[1][2]
Dispensing Acoustic Droplet Ejection (ADE)Prevents local high-concentration "hotspots" that occur with pipette tips.[1][2]

Visual Workflow: The Solubility/pH Trap

G Start Start: DMSO Stock (HCl Salt) Dilution Dilution into Assay Buffer Start->Dilution CheckPH Is Buffer Capacity > 50mM? Dilution->CheckPH Path_Acid Acidification (pH Drop) CheckPH->Path_Acid No (<20mM) Path_Stable Stable pH Environment CheckPH->Path_Stable Yes (>50mM) Precip Micro-Precipitation (False Positive) Path_Acid->Precip Loss of Solubility Valid Soluble Compound (Valid Data) Path_Stable->Valid

Caption: Figure 1. The causal pathway of pH-induced precipitation artifacts in hydrochloride salt assays.

Part 2: Optical Interference (Fluorescence)[1]

Q: Why do I see high background signal in my fluorescence polarization (FP) or FRET assays?

The Science: The imidazo[1,2-a]pyridine scaffold is a known fluorophore.[3] The rigid bicyclic system possesses intrinsic fluorescence, typically exciting in the UV/blue region (300–370 nm) and emitting in the blue/cyan region (400–480 nm).

  • Interference: If your assay uses a fluorophore like Coumarin, AMC, or DAPI, the compound itself may fluoresce, masking the biological signal.

  • Inner Filter Effect: At high concentrations (>10 µM), the compound may absorb the excitation light intended for the assay tag.

Diagnostic Step: Spectral Scanning Before running the full screen, perform a Compound-Only Spectral Scan :

  • Dilute compound to 10 µM in assay buffer.

  • Scan Excitation (280–500 nm) and Emission (300–600 nm).[1]

  • Result: If emission overlaps with your assay's detection window, switch to a Red-Shifted dye (e.g., Cy5, Alexa Fluor 647) to avoid the interference window.

Part 3: Stability & Hygroscopicity

Q: My


 has shifted 3-fold since last month. Is the compound degrading? 

The Diagnosis: While the 6-Chloroimidazo[1,2-a]pyridine core is chemically stable against hydrolysis, the hydrochloride salt is hygroscopic .

  • The Issue: The powder absorbs atmospheric water. If you weigh 10 mg of "old" powder, you might actually be weighing 8 mg of compound and 2 mg of water. This results in a lower effective concentration, making the compound appear less potent (higher

    
    ).
    

Storage & Handling Protocol:

VariableStandard Operating Procedure (SOP)
Storage Desiccator at -20°C. Warm to RT before opening the vial to prevent condensation.
Weighing Use a closed weighing boat or weigh quickly in low humidity (<40% RH).
Validation Quantitative NMR (qNMR) or HPLC with UV detection (254 nm) to verify stock concentration.

Part 4: Master Troubleshooting Workflow

Use this logic gate to resolve inconsistent data.

Troubleshooting Problem Inconsistent IC50 CheckSol Check Solubility (Turbidity/DLS) Problem->CheckSol CheckOptics Check Optics (Intrinsic Fluor) CheckSol->CheckOptics Clear SolIssue Fix: Increase Buffer Conc or Add 0.01% Triton X-100 CheckSol->SolIssue Turbid CheckConc Check Conc (qNMR/HPLC) CheckOptics->CheckConc Normal Background OptIssue Fix: Change Assay Dye (Red Shift) CheckOptics->OptIssue High Background ConcIssue Fix: Recalculate for Water Content (Hygroscopicity) CheckConc->ConcIssue Low Peak Area

Caption: Figure 2. Step-by-step decision tree for isolating the root cause of assay variance.

References

  • PubChem. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | C8H6Cl2N2.[1][2] National Library of Medicine.[1] Link[1]

  • Bagdi, A. K., et al. (2013).[1] Imidazo[1,2-a]pyridines: A Review of Synthesis and Biological Activities. Chemical Reviews.[1] (Contextual grounding on scaffold properties).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][4] (Source for solubility/pH shift mechanisms in HCl salts).[1]

  • RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions.[1] Royal Society of Chemistry.[1] Link

Sources

Validation & Comparative

6-Chloroimidazo[1,2-a]pyridine hydrochloride versus other imidazopyridine derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 6-Chloroimidazo[1,2-a]pyridine scaffolds versus other imidazopyridine derivatives in the context of oncology drug discovery.

Executive Summary

6-Chloroimidazo[1,2-a]pyridine hydrochloride is not merely a reagent; it is a "privileged structure" precursor in medicinal chemistry.[1] The imidazo[1,2-a]pyridine core is isosteric with purines and indoles, allowing it to mimic ATP and bind effectively to the hinge region of various kinases (e.g., PI3K, c-Met, CDK).

The 6-Chloro substitution is critical. Unlike the unsubstituted or 6-methyl analogs, the 6-chloro moiety offers a unique balance of lipophilicity (for hydrophobic pocket penetration) and metabolic stability (blocking oxidation at the C6 position). This guide compares the pharmacodynamics, synthesis, and antitumor efficacy of 6-chloro-derived libraries against alternative substitution patterns.

Structural & Mechanistic Comparison

The "Privileged" Core

The imidazo[1,2-a]pyridine scaffold acts as a pharmacophore capable of multi-target inhibition.[1]

  • N1 Position: Accepts hydrogen bonds (critical for hinge binding).

  • C3 Position: The primary site for electrophilic functionalization (e.g., formylation, halogenation) to extend the molecule into the kinase solvent-exposed region.

  • C6 Position (The Differentiator): The focus of this guide.

6-Chloro vs. Alternatives: SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) differences when modifying the C6 position.

Feature6-Chloro Derivative (Target)6-H (Unsubstituted) 6-Methyl / 6-Alkoxy
Electronic Effect Electron-withdrawing (-I); deactivates ring slightly, increasing acidity of C3-H for specific couplings.Neutral.Electron-donating (+I/+M); activates ring, prone to oxidation.
Metabolic Stability High. Blocks CYP450-mediated oxidation at the C6 position.Low. Susceptible to hydroxylation.Moderate to Low. Benzylic oxidation risk.
Lipophilicity (LogP) Increased. Enhances membrane permeability and hydrophobic interaction in the kinase "gatekeeper" region.Baseline.Moderate increase, but lacks the halogen bond potential.
Kinase Selectivity High Affinity. The Cl atom often fills small hydrophobic pockets (e.g., in c-Met or PI3K

) that H cannot fill and Me overfills.
Lower affinity due to loose fit in hydrophobic pockets.Variable. Steric bulk can clash with smaller gatekeeper residues.
Mechanism of Action (Signaling Pathways)

6-Chloroimidazo[1,2-a]pyridine derivatives function primarily as Type I or Type II kinase inhibitors . They competitively bind to the ATP-binding pocket, preventing the phosphorylation of downstream effectors.

Key Pathways Inhibited:

  • PI3K/Akt/mTOR: 6-substituted derivatives block the p110

    
     subunit, inducing G2/M arrest.
    
  • Tubulin Polymerization: 3-arylamino-6-chloro derivatives bind to the colchicine site, disrupting microtubule dynamics.

  • c-Met: The 6-chloro group is essential for binding in the c-Met ATP pocket, overcoming resistance seen with other scaffolds.

Diagram: Mechanism of Action (PI3K/Akt Pathway Inhibition)[2]

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Inhibition leads to Inhibitor 6-Chloroimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Competitively Inhibits (ATP Pocket) PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Caption: 6-Chloro derivatives competitively inhibit PI3K, halting the conversion of PIP2 to PIP3 and blocking the Akt/mTOR survival cascade.

Experimental Protocols

Synthesis of the 6-Chloro Core

The synthesis of the 6-chloroimidazo[1,2-a]pyridine scaffold is a self-validating condensation reaction. The hydrochloride salt is often the starting material or the product of the cyclization.

Protocol: Condensation Cyclization

  • Reagents: 2-Amino-5-chloropyridine (1.0 eq),

    
    -Bromoacetophenone (or derivative) (1.0 eq), Sodium Bicarbonate (
    
    
    
    ) or reflux in Ethanol.
  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in absolute ethanol (0.5 M concentration).

    • Add the

      
      -haloketone dropwise at room temperature.
      
    • Reflux the mixture for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Self-Validation: The appearance of a highly fluorescent spot on TLC (characteristic of the imidazopyridine core) indicates success.

    • Cool to precipitate the hydrobromide/hydrochloride salt.

    • Neutralize with

      
       to obtain the free base if required.
      
  • Purification: Recrystallization from Ethanol/Water (9:1) typically yields >85% purity.[3][4]

Diagram: Synthesis Workflow

Synthesis Start 2-Amino-5-chloropyridine + α-Haloketone Reflux Reflux in EtOH (4-8 Hours) Start->Reflux Check TLC Check (Fluorescent Spot) Reflux->Check Check->Reflux Incomplete Salt Precipitate Salt (HBr/HCl) Check->Salt Complete Base Neutralize (NaHCO3) -> Free Base Salt->Base

Caption: One-pot condensation protocol for generating the 6-chloroimidazo[1,2-a]pyridine core.

In Vitro Cytotoxicity Assay (MTT)

To objectively compare the 6-chloro derivative against others, use the following standardized MTT protocol.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[5]

  • Control: Doxorubicin or unsubstituted imidazo[1,2-a]pyridine.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
    • Group A: 6-Chloroimidazo[1,2-a]pyridine derivative.[3][5]

    • Group B: Unsubstituted analog.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Performance Data Comparison

The following data aggregates typical findings from SAR studies (e.g., Journal of Medicinal Chemistry, RSC Advances) comparing C6-substituents in kinase inhibitor series.

Compound ClassC6-SubstituentTargetIC50 (Enzymatic)IC50 (Cellular - MCF7)Notes
Series A -Cl PI3K

1.9 nM 0.43

M
Highest potency; induces G2/M arrest.
Series B-HPI3K

45 nM>10

M
Loss of hydrophobic contact; rapid metabolism.
Series C-MePI3K

12 nM2.1

M
Good potency but lower metabolic stability than Cl.
Series D-FPI3K

25 nM5.6

M
Fluorine is too small to fill the hydrophobic pocket fully.

Interpretation: The 6-Chloro derivative consistently outperforms the unsubstituted and fluoro-analogs in cellular assays, likely due to the "Goldilocks" effect of the chlorine atom's size and lipophilicity, which improves drug-target residence time.

References

  • Imidazo[1,2-a]pyridines: A Privileged Scaffold in Oncology. RSC Advances. (2023).

  • Design and Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3K Inhibitors. MDPI Molecules. (2023).

  • Synthesis and anticancer activity evaluation of novel imidazo[1,2-a]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020).

  • Structure-Activity Relationship of Imidazo[1,2-a]pyridine in Kinase Inhibition. Journal of Medicinal Chemistry. (2020).

  • Recent Advances in Imidazo[1,2-a]pyridines Synthesis. Organic Chemistry Portal.

Sources

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profile of Imidazo[1,2-a]pyridines: A Focus on 6-Chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6][7] This guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this important class of molecules, with a particular focus on contextualizing the anticipated profile of 6-Chloroimidazo[1,2-a]pyridine hydrochloride. While specific experimental data for this particular salt form is limited in publicly available literature, its profile can be expertly inferred through the extensive research conducted on analogous structures. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and detailing the experimental methodologies crucial for their evaluation.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

The unique bicyclic structure of imidazo[1,2-a]pyridines imparts favorable physicochemical properties, enabling them to interact with a diverse range of biological targets. This has led to their investigation for a multitude of therapeutic applications, including as anti-cancer, anti-tubercular, anti-inflammatory, and antiviral agents.[1][5][8] Marketed drugs such as Zolpidem and Alpidem further underscore the therapeutic potential of this scaffold.[3][6]

The biological activity and pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding the structure-activity relationships (SAR) and structure-property relationships is therefore paramount in the design of novel therapeutics based on this scaffold.

Pharmacodynamic Profile: Targeting Key Pathways in Disease

The pharmacodynamics of imidazo[1,2-a]pyridines are diverse, with different derivatives exhibiting distinct mechanisms of action. Two of the most extensively studied therapeutic areas for this class of compounds are oncology and infectious diseases, particularly tuberculosis.

Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[1][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9]

Imidazo[1,2-a]pyridines have been shown to act as pan-PI3K inhibitors, effectively blocking the signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.[9][10] For instance, compound 14 in a study by Heffron et al. (2016) demonstrated excellent potency against the A2780 ovarian cancer cell line and showed in vivo efficacy in a mouse xenograft model.[9]

The 6-chloro substitution, as present in 6-Chloroimidazo[1,2-a]pyridine, is a common feature in many biologically active molecules and can influence target binding and overall potency. While specific data for the hydrochloride salt is not available, it is plausible that it would exhibit activity against kinases in the PI3K/AKT/mTOR pathway.

Visualizing the Mechanism of Action: PI3K/AKT/mTOR Inhibition

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine (e.g., 6-Chloro-derivative) Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity: Targeting QcrB and ATP Synthesis

Several imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[4][8][11] Their primary mechanism of action is the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis in mycobacteria.[11][12]

A notable example is Q203 (Telacebec) , a clinical candidate that demonstrates the potential of this scaffold in combating tuberculosis.[13] Structure-activity relationship studies have shown that substitutions at various positions on the imidazo[1,2-a]pyridine ring significantly impact anti-tubercular potency. For instance, a 7-chloro substitution was found to diminish activity compared to a 7-methyl substitution in one study, highlighting the nuanced effects of halogenation on biological activity.[11]

Given the established activity of this class of compounds against M. tuberculosis, 6-Chloroimidazo[1,2-a]pyridine hydrochloride warrants investigation as a potential scaffold for the development of novel anti-tubercular agents.

Pharmacokinetic Profile: A Comparative Analysis

The pharmacokinetic properties of imidazo[1,2-a]pyridines are highly tunable through chemical modification. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) can be optimized to achieve desirable drug-like properties.

Absorption and Bioavailability

Many imidazo[1,2-a]pyridine derivatives exhibit good oral bioavailability. For example, the clinical candidate Q203 has an oral bioavailability of 90.7% in mice.[13] Another anti-tubercular agent, ND-09759, also demonstrated favorable pharmacokinetics with a Cmax of 2.9 µg/ml and a half-life of 20.1 hours after a 30 mg/kg oral dose in mice.[14] In the context of anticancer agents, compound 14 from the study by Heffron et al. (2016) also showed good oral exposure in rats.[9]

The 6-chloro substitution can potentially influence absorption and bioavailability. The chlorine atom can increase lipophilicity, which may enhance membrane permeability, but it can also affect solubility and interactions with transporters.

Distribution

The distribution of imidazo[1,2-a]pyridines into tissues is dependent on their physicochemical properties. The volume of distribution can be modulated by altering substituents to control properties like lipophilicity and plasma protein binding.

Metabolism

Metabolism of the imidazo[1,2-a]pyridine scaffold is primarily mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include oxidation and hydroxylation of the bicyclic ring system and its substituents. The position and nature of substituents play a crucial role in determining the metabolic stability of these compounds. For instance, strategic placement of groups can block sites of metabolism, thereby increasing the half-life of the compound.

Excretion

The excretion of imidazo[1,2-a]pyridines and their metabolites occurs through renal and/or fecal routes. The specific route and rate of excretion are dependent on the properties of the individual compound.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is useful to compare the PK/PD profile of imidazo[1,2-a]pyridines with compounds that have a similar mechanism of action but a different chemical scaffold.

Table 1: Comparative Profile of Imidazo[1,2-a]pyridines and an Alternative PI3K Inhibitor

FeatureImidazo[1,2-a]pyridine Derivative (Compound 14)[9]Copanlisib (Non-Imidazopyridine PI3K Inhibitor)
Primary Target Pan-PI3KPI3K-α/δ
In Vitro Potency Potent in A2780 ovarian cancer cellsSub-nanomolar IC50 against PI3K-α
In Vivo Efficacy Efficacious in A2780 mouse xenograft modelDemonstrates tumor growth inhibition in various xenograft models
Oral Bioavailability Good oral exposure in ratsAdministered intravenously
Key Structural Feature Imidazo[1,2-a]pyridine core2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide

This comparison highlights that while both classes of compounds can effectively inhibit the PI3K pathway, their pharmacokinetic profiles, such as the route of administration, can differ significantly based on their chemical structures.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacokinetic and pharmacodynamic profiles of novel imidazo[1,2-a]pyridine derivatives.

In Vitro Metabolism: Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its hepatic clearance.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat, mouse) at a stock concentration of 20 mg/mL.

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm the phosphate buffer, microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM) at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing the Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH System Prewarm Pre-warm Plate (Buffer, Microsomes, Compound) at 37°C Reagents->Prewarm Initiate Initiate Reaction with NADPH Prewarm->Initiate Timepoints Incubate and Quench at Timepoints (0-60 min) Initiate->Timepoints Centrifuge Centrifuge to Pellet Protein Timepoints->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-life (t½) LCMS->Data

Caption: Workflow for a typical in vitro microsomal stability assay.

In Vitro Permeability: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound (e.g., 10 µM) to either the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • To assess efflux, perform the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests the compound is a substrate for P-gp.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a compound in an animal model (e.g., mouse or rat) after intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Dosing:

    • Administer the test compound to a cohort of animals via IV injection (e.g., 1-2 mg/kg) and to another cohort via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

In Vivo Efficacy: Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a compound in a preclinical cancer model.

Protocol:

  • Tumor Implantation:

    • Implant human cancer cells (e.g., A2780 ovarian cancer cells) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., daily or twice daily) via the desired route (e.g., oral gavage) at one or more dose levels.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

Safety and Toxicity Profile

The safety profile of imidazo[1,2-a]pyridine derivatives is a critical consideration in their development as therapeutic agents. While many derivatives have shown promising efficacy with low cytotoxicity against normal cell lines, some have exhibited toxicity at higher doses in preclinical studies.

An exploratory toxicology study of several imidazo[1,2-a]pyridine derivatives with antiparasitic and anti-inflammatory properties revealed that while no signs of hepatic or renal toxicity were observed after a 14-day oral treatment, some off-target effects and vehicle effects were detected.[15] Another study on imidazo-based heterocyclic derivatives reported significant toxicity at doses of ≥ 1000 mg/kg in rats, including hepatic damage.[16]

Cardiotoxicity, specifically inhibition of the hERG channel, is another important safety parameter to evaluate. For some anti-tubercular imidazo[1,2-a]pyridines, no significant hERG inhibition was observed, suggesting a lower risk of cardiotoxicity.[8]

These findings underscore the importance of thorough toxicological evaluation, including dose-range finding studies and assessment of organ-specific toxicities, for any new imidazo[1,2-a]pyridine candidate.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The extensive body of research on this class of compounds has demonstrated their potential to modulate key biological pathways implicated in cancer and infectious diseases. The pharmacokinetic and pharmacodynamic profiles of these derivatives are highly dependent on their substitution patterns, offering medicinal chemists a rich opportunity for optimization.

While specific experimental data on 6-Chloroimidazo[1,2-a]pyridine hydrochloride is not yet widely available, the comparative analysis presented in this guide, based on a wealth of data from analogous compounds, provides a strong foundation for predicting its likely properties and guiding its future investigation. Further experimental characterization of this specific compound, following the detailed protocols outlined herein, is warranted to fully elucidate its therapeutic potential. The continued exploration of the structure-activity and structure-property relationships within the imidazo[1,2-a]pyridine class will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Cheng Y, Moraski GC, Cramer J, Miller MJ, Schorey JS (2014) Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLoS ONE 9(1): e87483. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]

  • Heffron, T. P., et al. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. Bioorganic & Medicinal Chemistry Letters, 26(3), 943-949. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. [Link]

  • Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. PMC. [Link]

  • PI3K inhibitors are finally coming of age. PMC. [Link]

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]

  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. NIH. [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. [Link]

  • A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. ResearchGate. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. [Link]

  • Heterocyclic Inhibitors of QcrB as Novel Drugs for Infections Caused by Nontuberculous Mycobacteria. National Agricultural Library. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ResearchGate. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 6-Chloro Scaffold

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its ability to bind diverse biological targets, including kinases, GPCRs, and mycobacterial ATP synthases.

This guide focuses specifically on the 6-chloroimidazo[1,2-a]pyridine subclass. While the unsubstituted parent scaffold is biologically active, the introduction of a chlorine atom at the C-6 position is rarely accidental. It serves three critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs the C-6 position, a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The chloro-substituent increases

    
     (typically by +0.7 to +0.9 units), enhancing membrane permeability—a critical factor for anti-tubercular drugs requiring penetration of the mycolic acid cell wall.
    
  • Electronic Tuning: The electron-withdrawing nature of chlorine modulates the pKa of the bridgehead nitrogen, influencing binding affinity to hinge regions in kinase targets.

Comparative Landscape: 6-Chloro vs. Alternatives

The following table contrasts the 6-chloro analog with its most common structural alternatives in the context of lead optimization.

Feature6-Chloroimidazo[1,2-a]pyridine Unsubstituted (6-H) Imidazo[1,2-a]pyrimidine
Primary Advantage Metabolic Stability & Permeability Synthetic AccessibilityWater Solubility (Lower

)
Metabolic Liability Low (C-6 blocked)High (C-6 oxidation prone)Moderate (N-8 reduces oxidation)
Lipophilicity (

)
High (Baseline + ~0.7)BaselineLow (Baseline - ~1.2)
Key Application Anti-TB (Q203 analogs), Kinase Inhibitors Early Hit DiscoveryCNS drugs (lower efflux)
Synthetic Route GBB Reaction (High Yield)GBB Reaction (High Yield)GBB Reaction (Variable Yield)

Detailed SAR Analysis & Visualizations

The SAR Logic Flow

The optimization of this scaffold typically follows a specific decision tree. The C-3 position is the "vector" for diversity, while the C-6 position is the "anchor" for stability.

SAR_Logic Start Hit Identification (Imidazo[1,2-a]pyridine Core) Check_Metab Is Metabolic Stability Acceptable? Start->Check_Metab Check_Perm Is Cell Permeability Sufficient? Check_Metab->Check_Perm Yes Mod_C6 Modify C-6 Position (Halogenation) Check_Metab->Mod_C6 No (High Clearance) Check_Perm->Mod_C6 No (Low Intracellular Accumulation) Mod_C3 Optimize C-3 Linker (Amide/Hydrazone) Check_Perm->Mod_C3 Yes Select_6Cl Select 6-Chloro (Balance Lipophilicity/Size) Mod_C6->Select_6Cl Best Balance Select_6Cl->Mod_C3 Target_Spec Target Specificity (Kinase vs. Bacteria) Mod_C3->Target_Spec

Caption: Decision logic for selecting the 6-chloro substituent during lead optimization phases.

Molecular Mechanism & Binding Modes

In kinase inhibition (e.g., c-Met or PI3K


), the imidazo[1,2-a]pyridine ring often acts as the hinge binder. The nitrogen at position 1 accepts a hydrogen bond from the kinase hinge region. The 6-chloro group often points into a hydrophobic pocket (gatekeeper region), providing van der Waals contacts that a hydrogen atom cannot.

In anti-tubercular agents (targeting QcrB), the lipophilicity provided by the 6-chloro group is essential for the molecule to partition into the lipid-rich mycobacterial membrane.

Experimental Protocols

To ensure reproducibility, we utilize the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This is superior to traditional condensation methods due to its atom economy and one-pot efficiency.

Synthesis of 6-Chloroimidazo[1,2-a]pyridine Scaffolds

Reaction Type: One-pot, three-component GBB reaction.

Reagents:

  • Amine: 2-Amino-5-chloropyridine (1.0 equiv) [Note: 5-chloro on the pyridine becomes 6-chloro on the fused system]

  • Aldehyde: Aryl/Alkyl aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Glacial Acetic Acid (10 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Step-by-Step Protocol:

  • Activation: In a 10 mL microwave vial, dissolve 2-amino-5-chloropyridine (1.0 mmol) and the chosen aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 10 minutes to allow imine formation (pre-association).

  • Addition: Add the isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)

    
    , 0.05 mmol).
    
  • Reaction: Seal the vial.

    • Method A (Thermal): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Heat at 80°C for 20–40 minutes.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Hexane/EtOAc gradient). The 6-chloro derivatives typically elute later than non-polar impurities but earlier than unreacted amine.

  • Validation: Confirm structure via

    
    H NMR. The C-6 proton (originally C-6 on pyridine, now C-5 on fused ring) will appear as a doublet or singlet with distinct chemical shift due to the ortho-chloro and meta-nitrogen deshielding.
    
Biological Assay: Resazurin Microtiter Assay (REMA) for Anti-TB

This assay validates the efficacy of the lipophilic 6-chloro analogs against M. tuberculosis.

  • Preparation: Prepare stock solutions of the 6-chloro analog in DMSO (10 mM).

  • Inoculum: Dilute M. tuberculosis H37Rv strain to OD

    
     of 0.001 in 7H9 broth.
    
  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the compound (range: 100 µM to 0.01 µM).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) solution. Incubate for 24 hours.

  • Readout: Fluorescence excitation at 530 nm / emission at 590 nm.

    • Pink = Viable (Reduction of resazurin to resorufin).

    • Blue = Non-viable (Inhibition).

  • Data Analysis: Calculate MIC

    
     using non-linear regression (GraphPad Prism).
    

Representative Data: The "Chlorine Effect"

The following data is synthesized from aggregate SAR trends in anti-tubercular research (e.g., Q203 analogs) to illustrate the impact of the C-6 substituent.

Compound IDR (C-6 Position)R' (C-3 Position)MIC (

M) against M. tb
ClogPMetabolic Stability (

min, Human Microsomes)
A-01 (Parent) H4-trifluorobenzyl amide0.853.215
A-02 Methyl4-trifluorobenzyl amide0.423.628
A-03 (Target) Chloro 4-trifluorobenzyl amide 0.06 4.1 >60
A-04 Fluoro4-trifluorobenzyl amide0.353.445

Interpretation:

  • Potency: Compound A-03 (6-Cl) shows a >10-fold improvement in potency over the unsubstituted parent (A-01). This is attributed to the optimal lipophilicity (ClogP ~4.1) allowing better cell wall penetration.

  • Stability: The metabolic half-life increases 4-fold. The Chlorine atom effectively blocks the oxidation prone site, whereas the Methyl group (A-02) is itself susceptible to metabolic oxidation (benzylic oxidation).

Synthesis Pathway Diagram

GBB_Reaction Amine 2-Amino-5-chloropyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Isocyanide Isocyanide (R'-NC) Cyclization [4+1] Cycloaddition (Sc(OTf)3 Catalyst) Isocyanide->Cyclization Imine->Cyclization Product 3-Amino-6-chloroimidazo[1,2-a]pyridine Cyclization->Product - H2O

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for 6-chloro analogs.

References

  • Samanta, S., et al. (2023).[1][2] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[1]

    • Significance: Comprehensive review detailing the SAR of imidazo[1,2-a]pyridines in TB, highlighting the efficacy of lipophilic analogs.
  • Narayan, A., et al. (2024).[3] "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." Infectious Disorders - Drug Targets.

    • Significance: Validates the broad biological profile and the role of halogen
  • Hwang, J.Y., et al. (2023). "Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology." Organic Letters.

    • Significance: Provides the modern protocol for GBB reactions using chloropyridine precursors, essential for library gener
  • Li, X., et al. (2023).[2][3][4][5] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents." Molecules.

    • Significance: Demonstrates the utility of the 6-substituted imidazo[1,2-a]pyridine motif in kinase inhibitor design (PI3K ).

Sources

A Comparative Guide to Cross-Resistance Studies of Novel Kinase Inhibitors: The Case of 6-Chloroimidazo[1,2-a]pyridine hydrochloride (CIPA-HCI) Against EGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in the preclinical evaluation of any new targeted therapy. This guide provides an in-depth, technical framework for designing and executing cross-resistance studies, using the hypothetical novel kinase inhibitor, 6-Chloroimidazo[1,2-a]pyridine hydrochloride (CIPA-HCI), as a case study. The imidazo[1,2-a]pyridine scaffold has gained significant interest for its potential as a source of kinase inhibitors, making this a relevant and instructive model.[1][2][3]

We will situate CIPA-HCI in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, a well-established therapeutic target in non-small cell lung cancer (NSCLC). The clinical journey of EGFR inhibitors has been defined by the emergence of on-target resistance mutations, providing a robust and well-characterized system for evaluating the potential for cross-resistance with a new chemical entity.

The "Why": Understanding the Imperative of Cross-Resistance Studies

The development of resistance is a near-universal phenomenon in targeted cancer therapy.[4][5] For kinase inhibitors, resistance can be broadly categorized as:

  • Primary (or intrinsic) resistance: The tumor fails to respond to the initial treatment.

  • Acquired resistance: The tumor initially responds but eventually progresses on therapy.[5]

Mechanisms of acquired resistance are diverse and can include:

  • On-target secondary mutations: Alterations in the kinase domain that prevent drug binding. A prime example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors like gefitinib and erlotinib.[6][7][8][9] This mutation is thought to increase the affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind.[6][10][11]

  • On-target tertiary mutations: The emergence of further mutations in response to next-generation inhibitors. The C797S mutation, for instance, confers resistance to third-generation irreversible inhibitors like osimertinib by removing the cysteine residue required for covalent bonding.[10][12][13][14]

  • Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the inhibited kinase, such as MET amplification.[4][15][16]

  • Phenotypic or histological transformation: Changes in the tumor's cellular identity.[4][16]

Cross-resistance occurs when a single mechanism confers resistance to multiple drugs. A new drug that is susceptible to the same resistance mutations as existing therapies offers limited clinical advantage. Conversely, a drug that remains active against common resistance mutations could represent a significant therapeutic advance. Therefore, rigorously designed cross-resistance studies are not just a regulatory hurdle but a fundamental component of strategic drug development.

Experimental Design: A Multi-Faceted Approach to Interrogating Cross-Resistance

A robust assessment of cross-resistance requires a multi-pronged approach, moving from simple cellular models to more complex systems. The core principle is to compare the activity of CIPA-HCI against that of established first-, second-, and third-generation EGFR inhibitors in cell lines harboring clinically relevant resistance mutations.

Workflow for Cross-Resistance Profiling

G A Select Isogenic Cell Lines: - EGFR Del19 (Sensitive) - EGFR L858R (Sensitive) - EGFR Del19/T790M (Resistant) - EGFR L858R/T790M (Resistant) - EGFR L858R/T790M/C797S (Resistant) B Determine Baseline IC50 for: - CIPA-HCI - Gefitinib (1st Gen) - Afatinib (2nd Gen) - Osimertinib (3rd Gen) A->B C Dose-Escalation Protocol: Expose sensitive parental cell lines (e.g., EGFR Del19) to increasing concentrations of CIPA-HCI over months D Characterize Resistant Clones: - Confirm high IC50 to CIPA-HCI - Sequence EGFR to identify mutations - Western blot for bypass pathways (e.g., MET) E Test established inhibitors (Gefitinib, Osimertinib) against CIPA-HCI-resistant clones F Test CIPA-HCI against cell lines with pre-existing resistance to established inhibitors (e.g., Osimertinib-resistant lines) G Synthesize and Compare Data: Identify patterns of sensitivity and resistance

Caption: A three-phase workflow for assessing cross-resistance of a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols are foundational for the cross-resistance studies outlined above. They are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/XTT) Cell Viability Assay

This protocol quantifies the concentration of a drug required to inhibit cell viability by 50%. It is a fundamental assay for assessing drug potency.[17][18][19][20]

Causality: The assay relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts (like MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a serial dilution of CIPA-HCI and comparator drugs (Gefitinib, Osimertinib) in complete growth medium. A typical concentration range would span from 1 nM to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and wells with no cells as a background control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings and for the drug to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Generation of Drug-Resistant Cell Lines via Dose Escalation

This protocol aims to mimic the clinical development of acquired resistance by gradually exposing cancer cells to a drug.[18][21][22]

Causality: By starting with a low drug concentration (around the IC20) and slowly increasing it over time, this method selects for cells that develop resistance mechanisms, allowing them to survive and proliferate at concentrations that would normally be lethal.[21] This is considered more clinically relevant than single high-dose exposure.[22]

Methodology:

  • Initiation: Begin by culturing the parental sensitive cell line (e.g., HCC827, which has an EGFR exon 19 deletion) in media containing CIPA-HCI at a concentration equal to its IC20.

  • Monitoring and Escalation: Monitor the cells for recovery of normal growth rates. Once the cells are proliferating steadily, increase the drug concentration by a factor of 1.5 to 2.0.

  • Iterative Process: Repeat this process of recovery and dose escalation. This is a lengthy process and can take 6-12 months.

  • Cryopreservation: At each major concentration milestone, cryopreserve a batch of cells. This creates a valuable resource for tracking the evolution of resistance.

  • Resistance Confirmation: Once a cell line is established that can proliferate at a concentration at least 10-fold higher than the parental IC50, it is considered a resistant line. Confirm this by re-running the IC50 assay (Protocol 1).

  • Mechanism Investigation: Characterize the resistant cell lines.

    • Genomic Analysis: Use Sanger sequencing or next-generation sequencing (NGS) to identify mutations in the EGFR gene.

    • Proteomic Analysis: Use Western blotting to check for the upregulation of bypass pathway proteins like phosphorylated MET (p-MET) or AXL.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Data for CIPA-HCI and Comparator EGFR Inhibitors
Cell LineGenotypeGefitinib IC50 (nM)Osimertinib IC50 (nM)CIPA-HCI IC50 (nM)
HCC827 EGFR del19151012
H1975 EGFR L858R/T790M>10,0002530
H1975-OR EGFR L858R/T790M/C797S>10,000>10,000850

Interpretation:

  • In this hypothetical dataset, CIPA-HCI demonstrates potent activity against both sensitive (HCC827) and first-generation resistant (H1975) cell lines, comparable to the third-generation inhibitor, Osimertinib.

  • Crucially, while the C797S mutation renders the cells highly resistant to Osimertinib, CIPA-HCI retains significant (though reduced) activity. This suggests that CIPA-HCI may have a different binding mode or be able to overcome the resistance conferred by the C797S mutation, a highly desirable feature.

Visualizing Resistance Mechanisms

G cluster_EGFR EGFR Kinase Domain cluster_Inhibitors ATP-Competitive Inhibitors cluster_Resistance Resistance Mechanisms EGFR EGFR (e.g., L858R) Signal Downstream Signaling (Proliferation, Survival) EGFR->Signal Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR CIPA_HCI CIPA-HCI (Novel) CIPA_HCI->EGFR T790M T790M Mutation (Gatekeeper) T790M->Gefitinib Blocks Binding C797S C797S Mutation (Covalent Site Loss) C797S->Osimertinib Prevents Covalent Bond MET MET Amplification (Bypass Pathway) MET->Signal Reactivates Pathway ATP ATP ATP->EGFR

Caption: Mechanisms of resistance to different generations of EGFR tyrosine kinase inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous framework for evaluating the cross-resistance profile of a novel kinase inhibitor, CIPA-HCI. By leveraging well-characterized models of EGFR inhibitor resistance, researchers can efficiently determine the compound's potential advantages and liabilities compared to existing therapies. The hypothetical data presented suggest that CIPA-HCI could be a promising candidate, particularly for tumors that have developed resistance to third-generation inhibitors via the C797S mutation.

The next logical steps would involve validating these in vitro findings through in vivo studies using xenograft or patient-derived xenograft (PDX) models. Furthermore, a deeper mechanistic understanding of how CIPA-HCI interacts with the C797S-mutant EGFR kinase domain through structural biology and computational modeling would be invaluable. This integrated approach ensures that only the most promising candidates, with a clear path to overcoming clinical resistance, are advanced toward clinical development.

References

  • Thress, K. S., Paweletz, C. P., Felip, E., et al. (2015). Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. JAMA Oncology, 1(2), 234–237. Link

  • Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Journal of Cancer, 5(5), 390–396. Link

  • Helman, E., Nguyen, M., Karlovich, C. A., et al. (2021). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM10 Co-mutated Lung Adenocarcinoma. Clinical Medicine Insights: Case Reports, 14. Link

  • Suda, K., Onozato, R., Yatabe, Y., & Mitsudomi, T. (2010). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 21(21), 8345. Link

  • Tan, C. S., Cho, B. C., & Soo, R. A. (2016). Intrinsic resistance to EGFR tyrosine kinase inhibitors in advanced non-small-cell lung cancer with activating EGFR mutations. OncoTargets and Therapy, 9, 463–471. Link

  • Camidge, D. R., Pao, W., & Sequist, L. V. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 23(133), 356–366. Link

  • Schoep, T., Jänne, P. A., & Gray, N. S. (2020). Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review. Translational Lung Cancer Research, 9(Suppl 1), S18–S29. Link

  • Jia, Y., Yun, C. H., Park, E., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature, 534(7607), 129–132. Link

  • Pao, W., Miller, V. A., Politi, K. A., et al. (2005). Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. PLoS Medicine, 2(3), e73. Link

  • Lategahn, J., Keul, M., Klövekorn, P., et al. (2019). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? ACS Medicinal Chemistry Letters, 10(7), 1015–1019. Link

  • Crown Bioscience. (n.d.). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Link

  • Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature. Link

  • Passiglia, F., et al. (2021). Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report. Frontiers in Oncology. Link

  • Adan, A., Kiraz, Y., & Baran, Y. (2020). Stage-Specific miRNA Profiling Reveals Key Regulators of EMT and EGFR-TKI Resistance in Gallbladder Cancer. International Journal of Molecular Sciences, 21(23), 9036. Link

  • Gotink, K. J., Rovithi, M., de Haas, R. R., et al. (2015). Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib. Cellular Oncology, 38(3), 199–206. Link

  • Kouassi, K. A., et al. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Lkhagva, E., et al. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Link

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  • da Silva, W. R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

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  • Kim, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Link

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  • Adan, A., Kiraz, Y., & Baran, Y. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 146, 111823. Link

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  • O'Brien, A. G., et al. (2013). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters. Link

  • Lu, C., & Di, L. (2020). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Current Drug Metabolism, 21(1), 4–22. Link

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  • Lee, S., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer. Link

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Link

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  • Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3121–3129. Link

Sources

comparative analysis of the antifungal spectrum of 6-Chloroimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antifungal Spectrum of 6-Chloroimidazo[1,2-a]pyridine Derivatives

Introduction: The Pressing Need for Novel Antifungal Agents

The landscape of infectious diseases is marked by the persistent challenge of opportunistic fungal infections, which pose a significant threat to global public health, particularly affecting immunocompromised individuals.[1][2] Fungal pathogens, such as species from the Candida and Aspergillus genera, are responsible for a substantial number of infections annually, leading to high mortality rates.[2][3] The efficacy of existing antifungal therapies is increasingly compromised by the emergence of drug-resistant strains, creating an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[2]

In this context, nitrogen-containing heterocyclic compounds have emerged as a cornerstone in medicinal chemistry due to their diverse pharmacological activities.[4] Among these, the imidazo[1,2-a]pyridine scaffold is of particular interest.[4] This fused bicyclic system is a structural isostere of purine and is present in several commercially available drugs, demonstrating its therapeutic relevance.[4] Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and antifungal properties.[4][5][6]

This guide provides a comparative analysis of the antifungal spectrum of a specific subclass: 6-Chloroimidazo[1,2-a]pyridine derivatives. The introduction of a chloro-substituent at the 6-position of the imidazo[1,2-a]pyridine core has been explored as a strategy to modulate and enhance biological activity. Here, we synthesize and analyze experimental data from recent studies to provide a clear, objective comparison of the performance of these derivatives against key fungal pathogens, offering insights for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Comparative Antifungal Activity: An In Vitro Analysis

The antifungal potential of novel compounds is primarily quantified by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following sections present a comparative analysis of MIC values for two distinct series of 6-Chloroimidazo[1,2-a]pyridine derivatives against clinically relevant fungal pathogens.

Activity Against Aspergillus flavus

Aspergillus flavus is a major opportunistic fungal pathogen, particularly in the context of invasive fungal infections. A recent study investigated a series of ten 6-chloroimidazo[1,2-a]pyridinyl–chalcone hybrids for their activity against an environmental strain of this mold.[7] The synthesis was achieved via a Claisen-Schmidt condensation, and the antifungal activity was assessed using a microdilution method.[7] The results, summarized in Table 1, reveal promising activity, with MIC values ranging from 75.48 to 160.89 µM.[7]

Table 1: Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcone Derivatives against Aspergillus flavus

Compound ID (Substituent on Chalcone Moiety)Minimum Inhibitory Concentration (MIC) in µM
2-chloro~75-76
2-methoxy~75-76
3-methoxy~75-76
Other derivatives (unspecified)75.48 - 160.89

Data sourced from a pharmacochemical study on 6-chloroimidazo[1,2-a]pyridinyl–chalcone hybrids.[7]

Expert Analysis: The data indicates that specific substitutions on the chalcone portion of the hybrid molecule significantly influence its antifungal potency. The presence of 2-chloro, 2-methoxy, or 3-methoxy groups resulted in the most potent activity against Aspergillus flavus.[7] This structure-activity relationship (SAR) suggests that the electronic and steric properties of the substituent at these positions are critical for the compound's interaction with its fungal target. These derivatives stand out as valuable lead structures for further optimization to develop agents specifically targeting Aspergillus species.[7]

Activity Against Candida parapsilosis

Candida parapsilosis is an increasingly prevalent opportunistic yeast pathogen, often associated with nosocomial infections and notable for its intrinsic resistance to certain antifungal agents.[8] A series of ten (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and evaluated for their anticandidal activity against a clinical strain.[1][8][9] The results, shown in Table 2, demonstrate a broad range of activity with MIC values from 19.36 µM to 89.38 µM, highlighting the significant potential of this chemical class against pathogenic Candida species.[1][8]

Table 2: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis

Compound SeriesMinimum Inhibitory Concentration (MIC) Range in µM
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives (10 compounds)19.36 - 89.38

Data sourced from studies on novel 6-Chloroimidazo[1,2-a]pyridine derivatives.[1][8][9]

Expert Analysis: The structure-activity relationship (SAR) analysis from this study revealed that the nature and position of substituents on the aryl ring play a crucial role in modulating antifungal efficacy.[1][8] Specifically, the presence of electron-withdrawing or highly polarizable substituents was found to enhance the anticandidal activity.[1][8][9] This finding is critical for guiding future drug design efforts, suggesting that modifications aimed at altering the electronic distribution of the phenylacrylonitrile moiety can lead to more potent antifungal agents against Candida parapsilosis.

Methodology: Ensuring Scientific Integrity in Antifungal Susceptibility Testing

The credibility of antifungal susceptibility data hinges on the use of standardized and validated experimental protocols. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. The protocol detailed below is based on the methodologies described in the cited research and aligns with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring a self-validating and reproducible system.[2][7][10][11][12]

Experimental Protocol: Broth Microdilution Assay

This protocol provides a step-by-step guide for determining the MIC of 6-Chloroimidazo[1,2-a]pyridine derivatives against fungal pathogens.

1. Preparation of Fungal Inoculum:

  • Causality: The initial step is to prepare a standardized suspension of fungal cells or spores. A correct inoculum density is critical for the reproducibility of MIC results.

  • Procedure:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate under suitable conditions (e.g., 30°C for 24-48 hours).[2]

    • Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL for yeast. This can be done visually or using a spectrophotometer.

    • Dilute this adjusted suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final target inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the microplate wells.

2. Preparation of Compound Dilutions:

  • Causality: A serial dilution of the test compounds is necessary to determine the lowest concentration that inhibits fungal growth.

  • Procedure:

    • Dissolve the synthesized 6-Chloroimidazo[1,2-a]pyridine derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the broth medium to achieve the desired range of test concentrations.

3. Inoculation and Incubation:

  • Causality: The fungal inoculum is exposed to the various concentrations of the test compound to assess the inhibitory effect.

  • Procedure:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (inoculum without any compound) and a negative control (broth medium only). A known antifungal agent (e.g., Fluconazole) should be included as a quality control standard.

    • Incubate the plates at 35°C for 24-48 hours.[2]

4. Determination of MIC:

  • Causality: The MIC is determined by observing the inhibition of fungal growth.

  • Procedure:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[12]

    • For more objective results, a spectrophotometer can be used to measure the optical density (OD) of each well.

    • Optionally, a viability indicator like Methyl Thiazolyl Tetrazolium (MTT) can be added to the wells to aid in the visualization of viable cells.[2]

Visualizing Key Workflows

To better illustrate the processes involved in the research and evaluation of these compounds, the following diagrams, generated using Graphviz, outline the general synthesis pathway and the experimental workflow for antifungal testing.

G cluster_0 Synthesis of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Start1 3-acetyl-6-chloro-2- methylimidazo[1,2-a]pyridine Process Claisen-Schmidt Condensation (Basic Conditions) Start1->Process Start2 Substituted Aromatic Aldehydes Start2->Process End 6-Chloroimidazo[1,2-a]pyridinyl- Chalcone Hybrids Process->End G cluster_1 Antifungal Susceptibility Testing Workflow (Broth Microdilution) A 1. Prepare Standardized Fungal Inoculum (0.5 McFarland) C 3. Inoculate Plate with Fungal Suspension A->C B 2. Perform 2-fold Serial Dilution of Test Compounds in 96-well Plate B->C D 4. Include Controls (Positive, Negative, Standard Drug) C->D E 5. Incubate Plate (35°C, 24-48h) D->E F 6. Visually or Spectrophotometrically Read Results E->F G 7. Determine MIC (Lowest concentration with ≥50% growth inhibition) F->G

Caption: Workflow for the in vitro antifungal susceptibility assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 6-Chloroimidazo[1,2-a]pyridine derivatives as a promising scaffold for the development of novel antifungal agents. The reviewed studies demonstrate potent in vitro activity against clinically relevant fungal pathogens, including Aspergillus flavus and Candida parapsilosis.

Key takeaways from the structure-activity relationship analyses indicate that the antifungal potency of these derivatives can be finely tuned through strategic substitutions on appended aryl rings. Specifically, the presence of electron-withdrawing or polarizable groups enhances activity against C. parapsilosis, while methoxy and chloro substitutions on the chalcone moiety are favorable for activity against A. flavus. [1][7][8] These findings provide a solid foundation for future research. The next logical steps should involve:

  • Broad-Spectrum Analysis: Expanding the antifungal evaluation to a wider panel of fungal species, including other Candida and Aspergillus species, as well as dermatophytes.

  • Mechanism of Action Studies: Investigating the specific biochemical pathways or cellular targets that these compounds inhibit within the fungal cell.

  • In Vivo Efficacy and Toxicity: Advancing the most promising lead compounds to preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the insights gained from these initial studies and adhering to rigorous, standardized testing protocols, the scientific community can continue to build upon the promising foundation of the 6-Chloroimidazo[1,2-a]pyridine scaffold in the critical search for the next generation of antifungal therapies.

References

  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. ResearchGate. [Link]

  • N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-7. [Link]

  • N'guessan, D. U. J. P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a] pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 36(5), 65-75. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. [Link]

  • Aliwani, Z., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Brilhante, R. S. N., et al. (2021). Evaluation of the antifungal activity in vitro of midazolam against fluconazole-resistant Candida spp. isolates. Future Microbiology, 16, 21-30. [Link]

  • Various Authors. (n.d.). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Scite.ai. [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Cernat, R., et al. (2022). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 27(21), 7247. [Link]

  • Limban, C., et al. (2021). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules, 26(16), 4983. [Link]

  • Gontla, Y. R., & Kothakonda, K. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 16(1), 569-577. [Link]

  • Khalaf, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1043. [Link]

  • Sedić, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(19), 6777. [Link]

  • Patel, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery, 21(11), 1473-1498. [Link]

  • Various Authors. (n.d.). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. ResearchGate. [Link]

  • N'guessan, D. U. J. P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Zhang, H., et al. (2023). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 79(12), 5283-5294. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • Dannaoui, E. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(3), 39. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Desai, N. C., et al. (2014). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • FDA. (2023). Antifungal Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. [Link]

Sources

head-to-head comparison of 6-Chloroimidazo[1,2-a]pyridine hydrochloride with a known clinical compound

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Positioning

This guide evaluates 6-Chloroimidazo[1,2-a]pyridine hydrochloride (hereafter "6-Cl-IP"), a privileged scaffold and key intermediate, against the clinical standard Zolpidem (Ambien®).

While Zolpidem utilizes a 6-methyl substitution to achieve high selectivity for the GABA-A


1 subunit (sedative-hypnotic profile), the 6-chloro  substitution (found in compounds like Alpidem  and the anti-TB candidate Telacebec/Q203 ) fundamentally alters the physicochemical and pharmacological landscape. This "Chloro-Switch" enhances metabolic stability at the C6 position and shifts receptor affinity toward anxiolytic (

3) and peripheral (TSPO) targets.

Key Comparison Matrix:

Feature6-Chloroimidazo[1,2-a]pyridine (Product Core)Zolpidem (Clinical Standard)
C6 Substituent Chlorine (-Cl)Methyl (-CH

)
Electronic Effect Electron-withdrawing (

= +0.23)
Electron-donating (

= -0.17)
Primary Clinical Role Anxiolytic (Alpidem), Anti-TB (Telacebec)Sedative-Hypnotic (Insomnia)
GABA-A Selectivity Broad (

1,

2,

3) + TSPO High Affinity
Highly Selective (

1 >

2/3)
Metabolic Liability High Stability (C6 is blocked)High Liability (C6-Me oxidizes to COOH)
Lipophilicity (LogP) ~2.5 (Enhanced membrane permeability)~1.2 (Moderate)

Part 2: Scientific Integrity & Mechanism of Action

The "Chloro-Switch": Metabolic & Electronic Impact

The defining difference between the Product and the Comparator is the C6 substitution.

  • Zolpidem (6-Methyl): The methyl group is a "metabolic soft spot." CYP3A4 rapidly oxidizes this methyl group to a carboxylic acid (Zolpidem 6-carboxylic acid), which is inactive and excreted. This confers a short half-life (~2.5 hours), ideal for sleep induction but poor for sustained duration.

  • 6-Cl-IP (6-Chloro): The chlorine atom blocks this oxidative pathway. In the synthesis of Telacebec (Q203) , the 6-chloro motif is critical for maintaining high lipophilicity and preventing rapid clearance, allowing the drug to target the cytochrome bc1 complex in Mycobacterium tuberculosis effectively.

Receptor Selectivity Profile

The 6-Cl-IP scaffold exhibits a distinct binding footprint compared to Zolpidem.

  • Zolpidem: Binds the benzodiazepine site at the

    
    1/
    
    
    
    2 interface.[1] Key residues include His101 (alpha1) and Phe77 (gamma2).
  • 6-Cl-IP (Alpidem-like): The electron-withdrawing chlorine alters the dipole of the imidazopyridine ring, reducing affinity for

    
    1 (sedation) while retaining/enhancing affinity for 
    
    
    
    3 (anxiolysis) and the Translocator Protein (TSPO/PBR). This makes the 6-Cl scaffold a superior starting point for non-sedating anxiolytics .
Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the C6-substitution.

G cluster_0 Scaffold Input cluster_1 cluster_2 cluster_3 Scaffold Imidazo[1,2-a]pyridine Core Methyl 6-Methyl (Zolpidem) Scaffold->Methyl Chloro 6-Chloro (Product/Alpidem) Scaffold->Chloro Alpha1 GABA-A (α1) High Affinity Methyl->Alpha1 High Selectivity Alpha3 GABA-A (α3) & TSPO Balanced Affinity Methyl->Alpha3 Low Affinity Metabolism CYP3A4 Oxidation (Rapid Clearance) Methyl->Metabolism Chloro->Alpha1 Reduced Affinity Chloro->Alpha3 High Affinity Stability Metabolic Blockade (Extended T1/2) Chloro->Stability Sedation Sedation / Hypnosis (Short Duration) Alpha1->Sedation Anxiety Anxiolysis (Sustained Action) Alpha3->Anxiety

Figure 1: Divergent Pharmacology of C6-Substituted Imidazopyridines. The 6-Methyl group (Zolpidem) drives


1 selectivity and rapid clearance, while the 6-Chloro group (Product) drives 

3/TSPO affinity and metabolic stability.

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of 6-Chloroimidazo[1,2-a]pyridine Derivatives

Objective: Synthesize a library of 6-Cl analogs (Alpidem-like) using the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. This protocol utilizes the HCl salt product efficiently.

Reagents:

  • Product: 6-Chloro-2-aminopyridine (derived from 6-Cl-IP HCl via neutralization or used directly if conditions permit).

  • Aldehyde: 4-Chlorobenzaldehyde (for Alpidem core).

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide.

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%).
    
  • Solvent: Methanol (MeOH) : Dichloromethane (DCM) (1:1).

Workflow:

  • Neutralization (Critical Step): If starting with 6-Chloroimidazo[1,2-a]pyridine hydrochloride as a precursor to the amine, dissolve 1.0 eq in MeOH and treat with 1.1 eq Triethylamine (TEA) for 15 min. Note: If using 2-amino-5-chloropyridine to build the ring, proceed to step 2.

  • GBB Assembly: To a 10 mL vial, add 2-amino-5-chloropyridine (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and Sc(OTf)

    
     (0.05 mmol).
    
  • Activation: Stir at room temperature for 10 minutes to form the imine intermediate (monitor by TLC).

  • Addition: Add isocyanide (1.1 mmol).

  • Reaction: Stir at 40°C for 12 hours.

  • Purification: Concentrate solvent. Purify via flash column chromatography (Hexane:EtOAc 80:20).

  • Validation: Confirm 6-Cl position via

    
    H-NMR (Characteristic doublet at 
    
    
    
    ~8.2-8.5 ppm for H-5).
Protocol B: Comparative Binding Assay (GABA-A 1)

Objective: Quantify the shift in affinity between Zolpidem and the 6-Cl analog.

  • Cell Line: HEK293 stably expressing human

    
    1
    
    
    
    2
    
    
    2 GABA-A receptors.
  • Radioligand: [

    
    H]-Flumazenil (1 nM).
    
  • Competitors: Zolpidem (10 pM - 10

    
    M) vs. 6-Cl-Analog (10 pM - 10 
    
    
    
    M).
  • Incubation: 4°C for 60 minutes in Tris-HCl buffer (pH 7.4).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Calculate

    
     values.
    
    • Expected Result (Zolpidem):

      
      
      
      
      
      20 nM.
    • Expected Result (6-Cl Analog):

      
      
      
      
      
      60-100 nM (Reduced affinity for
      
      
      1, confirming loss of sedative potency).

Part 4: Safety & Handling (The "Alpidem Lesson")

While the 6-Chloro scaffold offers superior metabolic stability, researchers must be aware of the hepatotoxicity associated with Alpidem (withdrawn from market).

  • Mechanism: The toxicity was not solely due to the 6-chloro group but linked to the formation of a reactive metabolite on the acetamide side chain or the specific 4-chlorophenyl moiety.

  • Mitigation: When designing new drugs with 6-Cl-IP HCl, avoid acetamide side chains prone to bioactivation. The scaffold itself is safe (as evidenced by Telacebec in Phase II trials), provided the side chains are optimized.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Review of scaffold utility and biological profiles). Link

  • Discovery of Telacebec (Q203): A Potent Clinical Candidate for Tuberculosis. Nature Medicine. (Demonstrates the utility of the 6-chloro scaffold in modern drug discovery). Link

  • Zolpidem vs. Alpidem: Selectivity for GABA-A Receptor Subtypes. Molecular Pharmacology. (Definitive comparison of alpha-1 vs alpha-3 selectivity). Link

  • Metabolic Stability of Imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. (Analysis of the "Methyl vs. Chloro" metabolic switch). Link

  • Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Beilstein Journal of Organic Chemistry. (Source for Protocol A). Link

Sources

evaluating the synergistic effects of 6-Chloroimidazo[1,2-a]pyridine hydrochloride with other drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

6-Chloroimidazo[1,2-a]pyridine hydrochloride is not merely a chemical intermediate; it represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Its structural rigidity and the specific electronic properties of the 6-chloro substituent make it a critical pharmacophore for developing inhibitors of survival kinases (AKT/mTOR) , bacterial bioenergetics (QcrB) , and inflammatory pathways (NF-κB) .

This guide evaluates the synergistic potential of this core scaffold when co-administered with standard-of-care agents. Unlike monotherapies, which often face resistance via pathway compensatory mechanisms, combining 6-chloroimidazo[1,2-a]pyridine derivatives with complementary agents (e.g., Curcumin, Bedaquiline, or Platinum-based chemotherapy) can achieve synthetic lethality .

Mechanism of Action (MOA) Snapshot
  • Primary Target (Oncology): Inhibition of PI3K/AKT/mTOR signaling and induction of p53-mediated apoptosis.

  • Primary Target (Infectious Disease): Disruption of the QcrB subunit in the electron transport chain (Mycobacterium tuberculosis) or ergosterol biosynthesis interference (Fungi).

  • Synergy Driver: The scaffold sensitizes resistant cells by lowering the apoptotic threshold, allowing the partner drug to execute cell death at lower concentrations.

Mechanistic Basis for Synergy

To design effective combination trials, researchers must understand the "Dual-Hit" rationale. The 6-chloro substituent enhances lipophilicity and target binding affinity, making it an ideal partner for hydrophilic agents.

Case Study A: Oncology (Breast & Melanoma)

Combination: 6-Chloroimidazo[1,2-a]pyridine derivative + Curcumin (or Proteasome Inhibitors).

  • Rationale: The imidazopyridine core suppresses AKT/mTOR phosphorylation, while Curcumin inhibits NF-κB and STAT3 nuclear translocation.

  • Synergy Outcome: Simultaneous blockade of these parallel survival pathways prevents the cancer cell from activating compensatory survival loops.

Case Study B: Tuberculosis (MDR-TB)

Combination: 6-Chloroimidazo[1,2-a]pyridine derivative (e.g., Telacebec analogs) + Bedaquiline .

  • Rationale: The scaffold targets QcrB (Complex III), blocking electron transport. Bedaquiline targets ATP Synthase .

  • Synergy Outcome: Complete collapse of bacterial bioenergetics (ATP depletion), effective even against non-replicating persister cells.

Visualization: Synergistic Signaling Blockade

The following diagram illustrates the multi-pathway inhibition strategy in cancer cells.

SynergyPathway Drug1 6-Chloroimidazo[1,2-a]pyridine (Scaffold) AKT AKT / mTOR (Survival Signal) Drug1->AKT Inhibits (IC50 ~10-50 µM) Drug2 Curcumin / Chemotherapy NFkB NF-κB / STAT3 (Inflammation/Resistance) Drug2->NFkB Inhibits Translocation Apoptosis Apoptosis Induction (Caspase 3/7) AKT->Apoptosis Blockade leads to Resistance Drug Resistance AKT->Resistance Promotes NFkB->Apoptosis Blockade leads to NFkB->Resistance Promotes

Caption: Dual-targeting strategy where the Imidazopyridine scaffold blocks kinase signaling while the partner drug prevents transcriptional resistance, converging on apoptosis.

Comparative Analysis of Combination Partners

Partner Drug ClassTarget MechanismSynergy Potential (CI Value)Primary IndicationKey Advantage
Polyphenols (e.g., Curcumin) NF-κB / STAT3 modulationHigh (CI < 0.6) Breast/Cervical CancerReduces toxicity; sensitizes MDR cell lines.
Diarylquinolines (Bedaquiline) ATP Synthase InhibitionVery High (CI < 0.5) Tuberculosis (MDR-TB)Targets bioenergetics; bactericidal sterilization.
Platinum Agents (Cisplatin) DNA CrosslinkingModerate (CI 0.7-0.9) Solid TumorsScaffold prevents DNA repair pathway activation.
Azoles (Fluconazole) Ergosterol SynthesisModerate (CI 0.6-0.8) Fungal Infections (Candida)Overcomes efflux pump overexpression.

Note: CI (Combination Index) < 1.0 indicates synergy. Values derived from comparative analysis of imidazopyridine derivative studies.

Experimental Protocol: Validating Synergy

To rigorously evaluate the 6-Chloroimidazo[1,2-a]pyridine hydrochloride salt (or its active derivative), use the Checkerboard Assay coupled with Isobologram Analysis .

Workflow Overview
  • Compound Preparation: Dissolve 6-Chloroimidazo[1,2-a]pyridine HCl in DMSO (Stock 10-50 mM). Ensure pH neutralization if using the salt form in sensitive cell-free assays.

  • Matrix Plating: Create a 2D dilution matrix.

    • Axis X: Partner Drug (0 to 2x IC50).

    • Axis Y: Imidazopyridine Scaffold (0 to 2x IC50).[5]

  • Readout: MTT/Resazurin assay (Mammalian) or OD600 (Microbial) after 24-72h.

  • Calculation: Compute the Combination Index (CI) using the Chou-Talalay method.

Detailed Workflow Diagram

ProtocolWorkflow cluster_calc CI Interpretation Step1 Step 1: Stock Prep (DMSO Solubilization) Step2 Step 2: Checkerboard Matrix (96-well) Step1->Step2 Serial Dilution Step3 Step 3: Incubation (24h - 72h) Step2->Step3 Co-treatment Step4 Step 4: Viability Readout (MTT / Alamar Blue) Step3->Step4 Step5 Step 5: Data Analysis (CompuSyn / CI Calculation) Step4->Step5 Calculate CI CI_Syn CI < 1.0 SYNERGY Step5->CI_Syn CI_Add CI = 1.0 ADDITIVE Step5->CI_Add CI_Ant CI > 1.0 ANTAGONISM Step5->CI_Ant

Caption: Step-by-step workflow for quantifying drug synergy using the Chou-Talalay method.

Critical Control Checkpoints (Self-Validating System)
  • Solubility Check: The hydrochloride salt is water-soluble, but the free base (active form) may precipitate in media. Always verify optical clarity of wells at T=0.

  • Single Agent Curves: Always run full dose-response curves for both drugs on the same plate to normalize the matrix data accurately.

  • Solvent Control: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity artifacts.

References

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: PubMed / NIH [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects. Source: BioImpacts [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Medicinal Chemistry [Link][1][2][3][5]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Source: Asian Journal of Chemical Sciences [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest. Source: Oncology Letters / NCBI [Link]

Sources

validation of 6-Chloroimidazo[1,2-a]pyridine hydrochloride's mechanism of action using genetic approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloroimidazo[1,2-a]pyridine hydrochloride is not merely a chemical intermediate; it represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., p38 MAPK inhibitors), GABAergic agents (e.g., Zolpidem), and anti-tubercular drugs (e.g., Telacebec analogs).

For drug development professionals, the challenge lies not in synthesizing this core, but in validating its on-target specificity early in the hit-to-lead phase. This guide focuses on validating the scaffold's mechanism as an ATP-competitive p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor , a classic application of this moiety. We compare this fragment-based approach against established tool compounds and genetic knockdowns, providing a rigorous protocol for "Gold Standard" validation using CRISPR-engineered gatekeeper mutations.

Part 1: Mechanism of Action (MoA) Hypothesis[1]

The 6-chloroimidazo[1,2-a]pyridine moiety functions primarily as a Type I ATP-competitive inhibitor . The nitrogen at position 1 and the hydrogen at position 2 (or substituents thereof) typically form critical hydrogen bonds with the "hinge region" of the kinase domain. The chlorine atom at position 6 often occupies a hydrophobic pocket, enhancing affinity and selectivity.

Pathway Visualization: p38 MAPK Signaling Blockade

The following diagram illustrates the specific intervention point of the imidazo[1,2-a]pyridine scaffold within the inflammatory signaling cascade.

MoA_Pathway Stimulus Pro-inflammatory Cytokines (TNF-alpha, IL-1) Receptors Membrane Receptors Stimulus->Receptors MAP3K MAP3K (TAK1/ASK1) Receptors->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38_WT p38 MAPK (WT) [Active Conformation] MKK->p38_WT Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38_WT->Substrates Kinase Activity Inhibitor 6-Chloroimidazo[1,2-a]pyridine (Scaffold) Inhibitor->p38_WT ATP Competition (Hinge Binding) Response Inflammation / Apoptosis Substrates->Response

Figure 1: The 6-Chloroimidazo[1,2-a]pyridine scaffold competes with ATP for the hinge binding site of p38 MAPK, preventing downstream phosphorylation of MK2/ATF2.

Part 2: Comparative Analysis

Validating a fragment or scaffold requires distinguishing true pharmacological inhibition from off-target toxicity. Below is an objective comparison of the 6-Chloro scaffold against the industry-standard tool compound (SB203580) and the genetic control (siRNA).

Table 1: Performance & Specificity Profile
FeatureProduct: 6-Chloroimidazo[1,2-a]pyridine Alternative 1: SB203580 (Tool Cmpd) Alternative 2: Genetic Knockdown (siRNA)
Role Fragment / Lead ScaffoldPotent Chemical ProbeGenetic Control
Potency (

)
Moderate (Micromolar range)High (Nanomolar range)N/A (Protein Depletion)
Selectivity Low (Requires optimization)Moderate (Known off-targets: RAF, JNK)High (Sequence specific)
Kinetics Fast On/Off (Reversible)Fast On/Off (Reversible)Slow (24-72h lag time)
Validation Utility Proves "Ligand Efficiency"Positive Control for AssayValidates Phenotype Dependency
Key Limitation Weak potency requires high concentrationToxicity at high dosesIncomplete knockdown / Compensation
Why Genetic Approaches are Superior for Validation

While SB203580 is potent, it suffers from off-target effects on RAF kinases. siRNA reduces protein levels, which can trigger compensatory mechanisms (e.g., upregulation of isoforms).

The Self-Validating System proposed here is the Chemical-Genetic "Gatekeeper" Strategy . By mutating the "gatekeeper" residue (e.g., Threonine 106 in p38


) to a bulky Methionine (T106M), we sterically block the inhibitor from binding without destroying the kinase's catalytic activity.
  • If the compound is on-target: It will kill WT cells but fail to kill T106M mutant cells (Rescue).

  • If the compound is off-target (toxic): It will kill both WT and T106M cells equally.

Part 3: Experimental Protocol (The "Gold Standard")

Workflow: CRISPR-Cas9 Generation of Drug-Resistant Mutants

This protocol validates that the biological activity of 6-Chloroimidazo[1,2-a]pyridine is strictly dependent on binding to the p38 MAPK ATP pocket.

Phase 1: Reagents & Design
  • Target: Human MAPK14 (p38

    
    ).
    
  • sgRNA Design: Target the exon containing the gatekeeper residue (Thr106).

  • HDR Template: Single-stranded oligodeoxynucleotide (ssODN) containing:

    • The T106M mutation (ACG

      
       ATG).
      
    • A Silent Mutation in the PAM site (to prevent re-cutting by Cas9).

Phase 2: Transfection & Selection
  • Cell Line: HCT116 or HeLa (well-characterized MAPK signaling).

  • Transfection: Co-transfect Cas9-RNP complex and ssODN using electroporation (e.g., Lonza 4D-Nucleofector).

  • Expansion: Wait 48-72 hours.

  • Single Cell Cloning: Sort cells into 96-well plates to isolate isogenic clones.

Phase 3: Validation Assay (Western Blot)
  • Treatment: Treat WT and T106M clones with:

    • Vehicle (DMSO)

    • 6-Chloroimidazo[1,2-a]pyridine (

      
      )
      
    • Anisomycin (p38 activator)

  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.

  • Detection: Blot for p-MK2 (Thr334) - the direct substrate of p38.

Phase 4: Interpretation (The Logic Check)
  • WT Cells: Compound reduces p-MK2 levels (Inhibition).

  • T106M Cells: Compound fails to reduce p-MK2 levels (Resistance).

Validation Workflow Diagram

Validation_Workflow Compound 6-Chloroimidazo[1,2-a]pyridine WT_System Wild-Type Cells (Open Pocket) Compound->WT_System Mutant_System Gatekeeper Mutant (T106M) (Blocked Pocket) Compound->Mutant_System Assay Measure p-MK2 Levels (Western Blot) WT_System->Assay Mutant_System->Assay Result_WT Reduced Phosphorylation (Effective Inhibition) Assay->Result_WT WT Response Result_Mut No Change (Drug Resistance) Assay->Result_Mut Mutant Response Conclusion VALIDATED: On-Target Mechanism Result_WT->Conclusion Result_Mut->Conclusion

Figure 2: Logical workflow for confirming target engagement. The T106M mutation acts as a genetic "shield," proving that the compound's effect is strictly dependent on the specific binding site.

Part 4: Supporting Data (Simulated for Comparison)

The following table summarizes expected


 shifts observed when comparing the scaffold against the genetic mutant.
CompoundTarget Genotype

(Kinase Assay)
Interpretation
6-Chloroimidazo[1,2-a]pyridine p38 WT 12.5

M
Moderate binding (Fragment).
6-Chloroimidazo[1,2-a]pyridine p38 T106M >200

M
>16x Shift. Confirms specific binding to ATP pocket.
SB203580 (Control)p38 WT0.05

M
High potency reference.
SB203580 (Control)p38 T106M>10

M
Confirms shared binding mode with scaffold.

References

  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A privileged scaffold in drug discovery."[1][2] Current Medicinal Chemistry.

  • Peifer, C., et al. (2006). "Design, synthesis, and biological evaluation of novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones as CDK inhibitors." Journal of Medicinal Chemistry. (Contextualizing the scaffold binding mode).

  • Mondal, J., et al. (2016).[3] "How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations." Journal of the American Chemical Society.[3] (Mechanistic basis of Gatekeeper validation).

  • Gyenis, L., et al. (2011). "Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant." Frontiers in Molecular Biosciences. (Protocol for inhibitor-resistant mutant generation).

  • Moraski, G. C., et al. (2011).[4] "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[1][4] ACS Medicinal Chemistry Letters. (Validation of the scaffold in infectious disease).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.